4-(Difluoromethoxy)piperidine hydrochloride
Description
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Properties
IUPAC Name |
4-(difluoromethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELQMMRGXWRCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-16-2 | |
| Record name | Piperidine, 4-(difluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
4-(Difluoromethoxy)piperidine hydrochloride CAS number and properties
An In-Depth Technical Guide to 4-(Difluoromethoxy)piperidine Hydrochloride: A Key Building Block for Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern therapeutic design. The difluoromethoxy group, in particular, offers a unique constellation of properties that can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity. When coupled with the privileged piperidine scaffold, the resulting building block, This compound (CAS Number: 1630907-16-2), emerges as a valuable tool for crafting next-generation therapeutics.[1][2]
This technical guide provides a comprehensive overview of this compound, synthesizing its chemical properties, plausible synthetic strategies, and its significant potential in medicinal chemistry. As a Senior Application Scientist, the insights presented herein are grounded in established chemical principles and field-proven applications of related structures, aiming to empower researchers in their quest for novel and effective drug candidates.
PART 1: Core Physicochemical and Structural Characteristics
This compound is a fluorinated heterocyclic compound that serves as a versatile intermediate in organic synthesis. The presence of the difluoromethoxy (-OCHF₂) group is critical; it often acts as a bioisosteric replacement for other functional groups, such as a methoxy or hydroxyl group, while conferring distinct electronic and metabolic advantages. The piperidine ring itself is one of the most ubiquitous N-heterocycles found in approved pharmaceuticals, valued for its ability to impart aqueous solubility and serve as a versatile scaffold for appending other pharmacophoric elements.[3][4]
Key Properties Summary
A compilation of the core identifying and physical properties of this compound is presented below. This data is essential for reaction planning, analytical characterization, and material handling.
| Property | Value | Source(s) |
| CAS Number | 1630907-16-2 | [1][2] |
| Molecular Formula | C₆H₁₂ClF₂NO | [1][2] |
| Molecular Weight | 187.61 g/mol | [1][2] |
| Synonyms | 4-(DIFLUOROMETHOXY)PIPERIDINE HCL, Piperidine, 4-(difluoromethoxy)-, hydrochloride (1:1) | [2] |
| Typical Purity | ≥97% | [1] |
| Storage Conditions | Room Temperature / Inert atmosphere, store in freezer (-20°C) | [1] |
PART 2: Synthesis Strategy and Mechanistic Rationale
While specific, detailed experimental procedures for the synthesis of this compound are not extensively published in peer-reviewed journals, a plausible and robust synthetic route can be designed based on well-established methodologies in fluorine chemistry and heterocyclic synthesis. The following proposed workflow starts from a common commercially available precursor, 4-hydroxypiperidine.
Proposed Synthetic Workflow
The synthesis can be logically broken down into three key stages:
-
Nitrogen Protection: The secondary amine of the piperidine ring must be protected to prevent it from interfering with the subsequent difluoromethylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the planned reaction conditions and its straightforward removal.
-
Difluoromethylation: The core transformation involves the conversion of the hydroxyl group to the desired difluoromethoxy ether. This is typically achieved using a difluoromethylating agent under basic conditions.
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.
Caption: Proposed synthetic workflow for this compound.
Experimental Causality and Protocol Considerations
-
Step 1 (Protection): The use of di-tert-butyl dicarbonate ((Boc)₂O) is standard for amine protection. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) with a mild base such as triethylamine (Et₃N) to neutralize the acid byproduct. The choice of the Boc group is strategic; it is robust enough to withstand the strongly basic conditions of the subsequent step.
-
Step 2 (Difluoromethylation): This is the most critical step. The hydroxyl group of N-Boc-4-hydroxypiperidine is first deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF. This generates a nucleophilic alkoxide. This alkoxide then reacts with a suitable difluoromethyl source. While chlorodifluoromethane (Freon-22) has been used historically, modern, safer alternatives like TMS-CF₂H (Difluoromethyl)trimethylsilane) activated by a fluoride source are often preferred. The causality is clear: a potent nucleophile is required to attack the electrophilic "CHF₂" synthon. Rigorously anhydrous conditions are paramount to prevent quenching the base and alkoxide intermediate.
-
Step 3 (Deprotection): The Boc group is exquisitely sensitive to strong acid. Treatment with a solution of hydrochloric acid, such as 4M HCl in dioxane or ethereal HCl, efficiently cleaves the Boc group, liberating the free amine. The reaction proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the loss of tert-butyl cation (which is trapped as isobutylene and t-butanol) and carbon dioxide. The piperidine nitrogen is protonated in situ by the excess HCl, directly yielding the desired hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation and purification.
PART 3: Applications in Medicinal Chemistry and Drug Design
The true value of this compound lies in its application as a molecular building block. The difluoromethoxy group is not merely a placeholder; it is a strategic modulator of key drug-like properties.
The Role of the Difluoromethoxy Group
The -OCHF₂ group is a powerful bioisostere for hydroxyl (-OH), methoxy (-OCH₃), and thiol (-SH) groups. Its unique properties include:
-
Metabolic Stability: The C-F bonds are exceptionally strong, making the difluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly enhance a drug candidate's half-life and oral bioavailability.
-
Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen compared to its non-fluorinated or methoxy-substituted counterparts. This can be crucial for optimizing a compound's ionization state at physiological pH, affecting its solubility, cell permeability, and target engagement.
-
Lipophilicity and Permeability: The -OCHF₂ group increases lipophilicity (logP) compared to a hydroxyl group but is considered a "lipophilic hydrogen bond donor," allowing it to participate in unique interactions with protein targets. This modulation can fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Scaffold for Biologically Active Agents
Fluorinated piperidine scaffolds are integral to numerous classes of therapeutic agents. While specific drugs containing the 4-(difluoromethoxy)piperidine fragment are not yet prevalent in the public domain, its structural similarity to other building blocks used in active research programs points to its high potential. For instance, related 4,4-difluoropiperidine derivatives have been synthesized and characterized as potent and highly selective antagonists for the Dopamine D4 receptor, a target of interest for treating the side effects of Parkinson's disease therapy.[5][6] The piperidine nitrogen serves as a key attachment point for building out the rest of the molecule to achieve the desired pharmacophore.
Caption: Logical workflow for incorporating the building block into a drug candidate.
PART 4: Safety, Handling, and Storage
Scientific integrity demands a cautious approach to handling any chemical reagent, especially when comprehensive toxicological data is not available.
-
Recommended Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or powder.
-
Exposure Controls: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water. Wash hands thoroughly after handling.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. Some suppliers recommend storage in a freezer under an inert atmosphere to ensure long-term stability.[8]
-
Conclusion
This compound represents more than just another chemical in a catalog. It is an enabling tool for medicinal chemists, offering a pre-packaged combination of a privileged pharmaceutical scaffold and a powerful bioisosteric group. Its strategic use can lead to the discovery of drug candidates with enhanced metabolic stability, optimized physicochemical properties, and improved target affinity. By understanding its properties, plausible synthesis, and potential applications, researchers are better equipped to leverage this valuable building block in the development of innovative therapeutics to address unmet medical needs.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1630907-16-2|this compound|BLD Pharm [bldpharm.com]
Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Difluoromethoxy)piperidine Hydrochloride
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone scaffold, present in a vast number of approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile three-dimensional framework for interacting with biological targets.[1][2] The strategic incorporation of fluorine into drug candidates has become a powerful tactic to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[3][4] The difluoromethoxy (-OCF₂H) group, in particular, is of growing interest as it acts as a bioisostere for hydroxyl or methoxy groups while offering unique electronic properties and resistance to metabolic degradation. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, a valuable building block for researchers, scientists, and drug development professionals aiming to leverage these advantages in novel therapeutic agents.
Synthetic Strategy: A Logic-Driven Approach
The synthesis of this compound is most effectively approached through a multi-step sequence starting from commercially available materials. The core of this strategy involves the protection of the reactive secondary amine, the crucial difluoromethylation of a hydroxyl group, and a final deprotection/salt formation step.
Retrosynthetic Analysis
A retrosynthetic view deconstructs the target molecule to reveal a logical synthetic pathway. The hydrochloride salt can be formed in the final step from the freebase. The key C-O bond of the difluoromethyl ether points to a difluoromethylation reaction of an alcohol. This alcohol is situated on a piperidine ring, whose nitrogen atom must be protected to prevent it from interfering with the difluoromethylation reagents. This leads back to the readily available N-Boc-4-hydroxypiperidine.
Caption: Retrosynthetic pathway for the target compound.
Rationale for Experimental Choices
-
Nitrogen Protection: The piperidine nitrogen is nucleophilic and basic, which would lead to undesired side reactions with electrophilic difluoromethylating agents. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protection. Its introduction is high-yielding under mild conditions, and more importantly, it is stable to the basic or weakly acidic conditions often employed for O-difluoromethylation.[5]
-
O-Difluoromethylation: The transformation of an alcohol to a difluoromethyl ether is the pivotal step. While several methods exist, using a difluorocarbene source like (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) offers a practical and efficient route.[6][7] This reagent is commercially available and reacts under mild conditions with a suitable activator, providing good yields for secondary alcohols. The reaction proceeds via the in situ generation of difluorocarbene (:CF₂), which then inserts into the O-H bond of the alcohol.[6][7]
-
Deprotection and Salt Formation: The Boc group is readily cleaved under strong acidic conditions. Using a solution of hydrogen chloride (HCl) in a solvent like 1,4-dioxane or diethyl ether serves the dual purpose of removing the Boc protecting group and precipitating the final product as its stable and easily handled hydrochloride salt.[8]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with expected observations and in-process checks.
Overall Synthetic Workflow
Caption: Step-by-step synthetic workflow diagram.
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (1.0 eq). Dissolve it in a suitable solvent mixture such as tetrahydrofuran (THF) and water (1:1).
-
Base Addition: Add a base like sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until partially dissolved.
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Remove the THF under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product is often a colorless oil or white solid of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.
Step 2: Synthesis of tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate
-
Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in an anhydrous solvent like a 1:1 mixture of dichloromethane (CH₂Cl₂) and water.[7]
-
Reagent Addition: Add potassium acetate (KOAc, 4.0 eq) as a mild base activator, followed by (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 2.0 eq).[7]
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or ¹⁹F NMR until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the product as a colorless oil.
Step 3: Synthesis of this compound
-
Setup: Dissolve the purified tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or diethyl ether.
-
Acidification: Cool the solution to 0 °C. Slowly add a solution of 4 M HCl in 1,4-dioxane (5.0 eq).
-
Reaction & Precipitation: Stir the reaction at room temperature for 2-4 hours. A white precipitate should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white solid under high vacuum to afford the final product, this compound.[9]
Comprehensive Characterization
Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Analytical workflow for product characterization.
Expected Analytical Data
The following table summarizes the expected data for the successful characterization of this compound (Molecular Formula: C₆H₁₂ClF₂NO, Molecular Weight: 187.62 g/mol ).[10]
| Technique | Parameter | Expected Observation | Rationale |
| ¹H NMR | Chemical Shift (δ) | ~6.5 ppm (t, J ≈ 74 Hz, 1H) | The proton on the difluoromethoxy group (-OCH F₂) appears as a characteristic triplet due to coupling with the two fluorine atoms. |
| ~3.0-3.5 ppm (m, 4H) | Protons on carbons adjacent to the nitrogen (C2-H , C6-H ). | ||
| ~4.0-4.2 ppm (m, 1H) | Proton on the carbon bearing the difluoromethoxy group (C4-H ). | ||
| ~1.8-2.2 ppm (m, 4H) | Protons on carbons C3 and C5. | ||
| ¹³C NMR | Chemical Shift (δ) | ~115 ppm (t, J ≈ 240 Hz) | The carbon of the difluoromethoxy group (-OC F₂H) shows a large coupling constant with the two fluorine atoms. |
| ~75 ppm (t, J ≈ 25 Hz) | The piperidine carbon attached to the ether oxygen (C4). | ||
| ~42 ppm | Carbons adjacent to the nitrogen (C2, C6). | ||
| ~30 ppm | Carbons C3 and C5. | ||
| ¹⁹F NMR | Chemical Shift (δ) | ~ -80 to -90 ppm (d, J ≈ 74 Hz) | The two equivalent fluorine atoms (-OCF₂ H) appear as a doublet due to coupling with the single proton. |
| Mass Spec (ESI+) | m/z | ~152.09 | Corresponds to the [M+H]⁺ of the free base (C₆H₁₁F₂NO). |
| FT-IR | Wavenumber (cm⁻¹) | 3000-2800 cm⁻¹ | C-H stretching. |
| 2800-2400 cm⁻¹ | N-H stretching from the ammonium salt (R₂NH₂⁺). | ||
| 1200-1000 cm⁻¹ | Strong C-O and C-F stretching bands. |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[11]
-
Reagent Handling:
-
TMSCF₂Br is moisture-sensitive and should be handled under an inert atmosphere.
-
Solutions of HCl in dioxane are corrosive and should be handled with care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of this compound, a high-value building block for drug discovery. By understanding the rationale behind each synthetic step and employing a thorough characterization strategy, researchers can confidently produce and validate this compound for incorporation into advanced medicinal chemistry programs. The strategic use of fluorination, as exemplified by the difluoromethoxy group, continues to be a critical tool in the development of next-generation therapeutics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 6. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vibrantpharma.com [vibrantpharma.com]
- 10. capotchem.cn [capotchem.cn]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
4-(Difluoromethoxy)piperidine hydrochloride molecular weight and formula
Technical Guide: 4-(Difluoromethoxy)piperidine Hydrochloride
An In-depth Analysis for Chemical and Pharmaceutical Research
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 1630907-16-2), a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a representative synthetic pathway, discuss standard analytical validation techniques, and explore its strategic applications as a building block in modern pharmaceutical design. This document is intended for scientists and technical professionals, offering field-proven insights into the handling, characterization, and utility of this valuable chemical intermediate.
Introduction: The Strategic Value of Fluorinated Scaffolds
In contemporary drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing pharmacological properties. The difluoromethoxy group (-OCHF₂) in particular, has emerged as a valuable bioisostere for more metabolically labile groups like methoxy (-OCH₃) or hydroxyl (-OH) moieties. Its introduction can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity by altering local electronic environments and pKa.
This compound combines this strategic functional group with the piperidine ring, a prevalent scaffold in numerous central nervous system (CNS) active agents and other therapeutics. As a hydrochloride salt, the compound offers improved handling and solubility characteristics compared to its free base form. This guide serves to consolidate the known properties and project the scientific utility of this important building block.
Core Physicochemical Properties
The fundamental identity and characteristics of this compound are summarized below. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1630907-16-2 | [1][2][3][4] |
| Molecular Formula | C₆H₁₂ClF₂NO | [1][3][4] |
| Molecular Weight | 187.61 g/mol | [1][3] |
| Synonyms | 4-(DIFLUOROMETHOXY)PIPERIDINE HCL, Piperidine, 4-(difluoromethoxy)-, hydrochloride (1:1) | [3] |
| Typical Purity | ≥97% | [1][2] |
| MDL Number | MFCD27920321 | [1][2][4] |
| Storage Conditions | Varies by supplier; Room Temperature[1] or Inert atmosphere, store in freezer, under -20°C[4] |
Note: Researchers should always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate storage and handling information.
Synthesis and Purification: A Representative Pathway
While specific, peer-reviewed synthesis protocols for this compound are not widely published, a logical and representative synthetic route can be constructed based on established organofluorine chemistry principles. The following workflow illustrates a common approach starting from a commercially available precursor.
Proposed Synthetic Workflow
The conversion of a 4-hydroxypiperidine precursor to the target compound involves three key stages: protection, difluoromethylation, and deprotection followed by salt formation.
References
Literature review on difluoromethoxy-containing compounds in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Functional Group
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Physicochemical Properties: A Comparative Analysis
The difluoromethoxy group offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1] Its properties are often intermediate, providing a greater degree of control for fine-tuning molecular characteristics.[1]
Lipophilicity and Electronic Effects
The -OCF₂H group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than the trifluoromethoxy group.[3] This moderate increase in lipophilicity can enhance membrane permeability and improve oral absorption.[3][4] The Hansch hydrophobicity parameter (π), which measures the lipophilicity of a substituent, illustrates this trend. A positive π value indicates that the substituent increases the lipophilicity of the parent molecule.[1]
With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[3] This electronic effect can influence the pKa of nearby functional groups, which can be strategically used to optimize a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.[1]
| Functional Group | Hansch Hydrophobicity Parameter (π) | Hammett Sigma Constant (σp) |
| Methoxy (-OCH₃) | -0.02 | -0.27 |
| Difluoromethoxy (-OCF₂H) | +0.63 | +0.14 |
| Trifluoromethoxy (-OCF₃) | +1.04 | +0.35 |
Note: These are representative values to illustrate the trend. Actual values can vary depending on the molecular context.
A Unique Hydrogen Bond Donor
A key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1][5] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a characteristic not observed in the methoxy or trifluoromethoxy groups.[1][6] The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A). The difluoromethyl group in difluoromethyl anisoles has been found to have an A value in the range of 0.085-0.126, indicating it acts as a hydrogen bond donor on a scale similar to thiophenol and aniline.[5][7][8] This hydrogen bond donating capability allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to target proteins.[1][5][7]
Role in Drug Design and Development
The unique physicochemical properties of the difluoromethoxy group translate into several strategic advantages in drug design.[1]
Bioisosterism: A Versatile Replacement Strategy
The difluoromethoxy group can act as a bioisostere for several common functional groups:[1]
-
Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with improved metabolic stability.[1][4]
-
Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life.[1][3] It also introduces a hydrogen bond donor capability not present in the original methoxy group.[1]
Caption: Bioisosteric replacement strategies using the difluoromethoxy group.
Enhancing Metabolic Stability
A primary reason for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability.[3] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1][3] Replacing metabolically labile groups, such as a methoxy group prone to O-demethylation, with a difluoromethoxy group can lead to a longer plasma half-life and improved bioavailability.[3]
Synthesis of Difluoromethoxy-Containing Compounds
A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols.[1] Recent advances in visible light photoredox catalysis have also provided milder and more efficient synthetic routes.[9][10]
General Workflow for O-Difluoromethylation
Caption: General workflow for the synthesis of aryl difluoromethyl ethers.
Detailed Protocol for O-Difluoromethylation of 4-Hydroxypyridine
This protocol is a representative example for the synthesis of a difluoromethoxy-containing heteroaromatic compound.
Materials:
-
4-Hydroxypyridine
-
Dimethylformamide (DMF)
-
Cesium carbonate (Cs₂CO₃)
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Preparation: In a round-bottom flask, dissolve 4-hydroxypyridine (1.0 equivalent) in DMF.
-
Base Addition: Add cesium carbonate (2.0 equivalents) to the solution.
-
Difluoromethylating Agent Addition: Add sodium chlorodifluoroacetate (2.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(difluoromethoxy)pyridine.[1]
In Vitro Metabolic Stability Assays
Assessing the metabolic stability of a difluoromethoxy-containing compound is crucial. This is typically done using in vitro assays with liver microsomes or hepatocytes.[1][3]
Microsomal Stability Assay
This assay primarily evaluates phase I metabolism, particularly by cytochrome P450 enzymes.[1]
Experimental Protocol:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human, rat, or other species of interest), a phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).
-
Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for CYP enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½) and intrinsic clearance (CLint).[3]
Case Studies: Approved Drugs Featuring the Difluoromethoxy Group
The utility of the difluoromethoxy group is exemplified by its presence in several FDA-approved drugs.[3]
Pantoprazole (Protonix®)
Pantoprazole is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).[3] The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and contributes to its mechanism of action.[3] Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Topic: In Silico Docking Studies of 4-(Difluoromethoxy)piperidine Hydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on 4-(Difluoromethoxy)piperidine hydrochloride. Designed for professionals in drug discovery, this document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices to ensure robust, reproducible, and meaningful results. We will cover the critical preparatory stages for both the ligand and its target protein, detail the docking simulation process, and explore the nuanced interpretation of post-docking data. By integrating established computational techniques with expert insights, this guide serves as an authoritative resource for evaluating the therapeutic potential of this and other novel chemical entities.
Introduction: The Scientific Premise
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of approved pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to form diverse molecular interactions make it a highly versatile building block for therapeutic design.[1] The subject of this guide, this compound, combines this proven scaffold with a difluoromethoxy group. The strategic incorporation of fluorine is a key tactic in modern drug design, often used to enhance metabolic stability, modulate pKa, and improve binding affinity by forming unique non-covalent interactions.
In silico molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[3] It is an indispensable tool in early-stage drug discovery, enabling the rapid screening of compounds, prioritization of candidates for synthesis and in vitro testing, and generation of hypotheses about structure-activity relationships (SAR).[3][4] This guide provides the technical details and underlying principles for applying this technique to this compound.
Foundational Stage: Pre-Docking Preparation
The axiom "garbage in, garbage out" is particularly true for molecular docking. The accuracy of any docking prediction is fundamentally dependent on the meticulous preparation of both the ligand and the target protein structures.
Ligand Preparation: Characterizing the Key
The ligand must be represented in a three-dimensional, energetically favorable, and electronically accurate state.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: Draw this compound using chemical sketcher software or download its structure file from a database like PubChem (CAS: 1630907-16-2).[5]
-
Convert to 3D and Add Hydrogens: Use a computational chemistry tool, such as Open Babel, to convert the 2D representation into a 3D structure.[6] It is critical to add hydrogens, as they are often omitted in 2D file formats but are essential for proper charge calculation and hydrogen bonding.[6]
-
Define Protonation State: At a physiological pH of ~7.4, the piperidine nitrogen will be protonated. As the compound is a hydrochloride salt, this protonated state is expected. Ensure the nitrogen atom carries a positive charge. This step is crucial as ionic interactions are among the strongest non-covalent forces in protein-ligand binding.
-
Energy Minimization: The initial 3D structure must be subjected to energy minimization using a suitable force field (e.g., MMFF94). This process relaxes the geometry into a low-energy, more physically realistic conformation.
-
Assign Partial Charges: Calculate and assign partial atomic charges. Gasteiger charges are a common and rapid method suitable for docking studies.[7] These charges are used by the docking software's scoring function to evaluate electrostatic interactions.
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking algorithm will explore different conformations by rotating these bonds, allowing for ligand flexibility. The bond between the piperidine ring and the oxygen of the difluoromethoxy group is a key rotatable bond.
-
Save in Required Format: Save the prepared ligand structure in the format required by the docking software (e.g., .pdbqt for AutoDock Vina).[8]
Causality Behind Experimental Choices:
-
Protonation State: An incorrect protonation state will fundamentally misrepresent the ligand's ability to form salt bridges and hydrogen bonds, leading to flawed docking predictions.
-
Energy Minimization: Starting with a high-energy, strained conformation can prevent the docking algorithm from finding the true binding pose, trapping it in a local energy minimum.
Protein Preparation: Preparing the Lock
The target protein structure must be carefully cleaned and prepared to create a realistic binding environment.
Experimental Protocol: Protein Preparation
-
Obtain Protein Structure: Download the 3D coordinates of the target protein from the Protein Data Bank (PDB).[7] Choose a high-resolution crystal structure (<2.5 Å) that, if possible, contains a co-crystallized ligand in the binding site of interest.
-
Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions, unless they are known to be critical for structural integrity or ligand binding (e.g., a key "structural water" that mediates a hydrogen bond bridge).[7] The original co-crystallized ligand must also be removed.
-
Add Hydrogens and Assign Protonation States: As with the ligand, add hydrogen atoms to the protein. The protonation states of ionizable residues (Asp, Glu, Lys, Arg, His) must be correctly assigned for a physiological pH, which can be done using dedicated tools like H++.
-
Assign Partial Charges: Assign partial charges to all atoms in the protein using a standard force field (e.g., AMBER, CHARMM).
-
Save in Required Format: Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt).[8]
Trustworthiness: A Self-Validating System To validate your protein preparation and docking parameters, a re-docking experiment is essential. This involves docking the original co-crystallized ligand (that was initially removed) back into the protein's binding site. A successful re-docking is generally defined by a Root Mean Square Deviation (RMSD) of <2.0 Å between the docked pose and the original crystallographic pose. Achieving this provides confidence that your protocol is capable of reproducing a known binding mode.
The Docking Simulation: Predicting the Interaction
This section uses the widely adopted AutoDock Vina as an example, though the core principles apply to other docking programs.[3]
Experimental Workflow: Molecular Docking
Caption: High-level workflow for a molecular docking experiment.
Step-by-Step Docking Protocol
-
Define the Search Space (Grid Box): The grid box is a 3D cube placed over the binding site that defines the search space for the ligand.[7] Its center is typically determined from the coordinates of the co-crystallized ligand or key active site residues. The size should be large enough to fully enclose the binding pocket and allow the ligand to rotate freely.
-
Expert Insight: A grid box that is too large wastes computational time and can lead to non-specific binding predictions. A box that is too small may artificially exclude the correct binding pose.
-
-
Configure Docking Parameters: Create a configuration file that specifies the file paths for the prepared protein and ligand, the grid box center coordinates, and its dimensions.
-
Execute the Docking Run: Launch the docking simulation from the command line using the configuration file. AutoDock Vina uses a sophisticated algorithm to explore various ligand poses and conformations within the grid box, evaluating each with its scoring function.
-
Retrieve Results: The software will output a file containing a set of the top-ranked binding poses (typically 9-10), ordered by their predicted binding affinity scores.
Post-Docking Analysis: From Data to Insight
Raw docking output requires careful scientific interpretation to become meaningful.
Quantitative Analysis: Scores and Poses
The primary output is a table of binding poses and their corresponding scores.
Data Presentation: Example Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| 1 | -9.2 | ASP-189, GLY-216, SER-214 | Salt Bridge, Hydrogen Bond, Hydrophobic |
| 2 | -8.8 | ASP-189, TRP-215 | Salt Bridge, Pi-Alkyl |
| 3 | -8.5 | TYR-99, GLY-216 | Hydrogen Bond, Hydrophobic |
Note: This is example data. Actual results are target-dependent.
-
Binding Affinity: The score (in kcal/mol) is an estimate of the binding free energy. More negative values indicate stronger predicted binding.[3] It is crucial to understand that this is not an absolute value but is most powerful for ranking different compounds or poses.
-
Pose Selection: While the top-ranked pose is the most probable, it is essential to visually inspect the top 2-3 poses. Sometimes, a slightly lower-scoring pose may be more chemically reasonable or fit better with known SAR data.
Qualitative Analysis: Visualizing Key Interactions
The true insight comes from visualizing the ligand-protein complex in 3D molecular graphics software like PyMOL or UCSF Chimera.
Logical Relationship: Docking Analysis
Caption: The process of analyzing interactions to form a binding hypothesis.
Look for key interactions involving the moieties of this compound:
-
Salt Bridge: The protonated piperidine nitrogen is a prime candidate to form a strong ionic bond with a negatively charged residue like Aspartate (ASP) or Glutamate (GLU).
-
Hydrogen Bonding: The piperidine N-H group can act as a hydrogen bond donor. The oxygen atom of the difluoromethoxy group can act as a hydrogen bond acceptor.
-
Hydrophobic Interactions: The aliphatic carbons of the piperidine ring can engage in favorable hydrophobic interactions with nonpolar protein residues (e.g., LEU, VAL, ILE, PHE).
-
Halogen Interactions: The two fluorine atoms can participate in favorable dipole-dipole or weak halogen bonding interactions, which can contribute to binding affinity.
Authoritative Grounding & Limitations
Every computational model is an approximation of reality. A senior scientist must acknowledge these limitations to maintain trustworthiness.
-
Protein Flexibility: Standard docking protocols often treat the protein as a rigid structure. In reality, binding sites can adapt to the ligand (an "induced fit"). If flexibility is suspected to be important, more advanced techniques like ensemble docking (docking into multiple protein conformations) or molecular dynamics (MD) simulations should be considered.[3]
-
Scoring Functions: Scoring functions are empirical models designed to be fast, not perfectly accurate. They can struggle with certain interactions and are best used for comparing related compounds rather than for predicting absolute binding affinities.
-
Solvation: The role of water molecules in the binding site is highly simplified. Explicit solvent MD simulations can provide a more accurate assessment of solvation and desolvation energies upon ligand binding.
Conclusion
In silico molecular docking, when performed with the rigor and scientific awareness outlined in this guide, is a powerful tool for interrogating the potential of this compound. It provides a rational, structure-based hypothesis for how this molecule may interact with a biological target. The process—from meticulous preparation and validated docking to careful visual analysis—allows researchers to make informed decisions, prioritize experimental resources, and ultimately accelerate the journey from a promising chemical scaffold to a potential therapeutic agent. The hypotheses generated from these studies must, in turn, be validated through in vitro and in vivo experimentation, closing the loop between computational prediction and biological reality.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. youtube.com [youtube.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Toxicological Assessment of 4-(Difluoromethoxy)piperidine hydrochloride: An In-Depth Technical Guide
This guide provides a comprehensive framework for the preliminary toxicological assessment of the novel compound, 4-(Difluoromethoxy)piperidine hydrochloride. As a fluorinated piperidine derivative, this molecule holds potential for applications in medicinal chemistry, where such scaffolds are valued for their metabolic stability and ability to modulate physicochemical properties.[1][2] However, a thorough understanding of its safety profile is paramount before further development. This document outlines a multi-tiered, data-driven approach, beginning with computational predictions and progressing through targeted in vitro assays to a foundational safety pharmacology evaluation. The causality behind each experimental choice is detailed to provide a robust and scientifically sound assessment.
Compound Profile and Physicochemical Characterization
A foundational understanding of the test article is the first step in any toxicological evaluation.
Chemical Identity:
-
Name: this compound
-
Structure:
-
(A structural diagram would be inserted here in a formal whitepaper)
-
Physicochemical Properties Summary:
| Property | Value/Information | Source |
| Purity | ≥97% | [3] |
| Storage Conditions | Room temperature; Inert atmosphere, store in freezer, under -20°C for long term. | [3][5] |
| Known Toxicological Data | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. | - |
| Related Compound Hazards | Structurally similar compounds suggest potential for skin and eye irritation.[6][7] | - |
The difluoromethoxy group is of particular interest. The high strength of the C-F bond can influence metabolic pathways, potentially leading to increased stability or, in some cases, unique metabolic fates that require careful consideration.[8][9]
Tier 1: In Silico Toxicological Prediction
Before embarking on resource-intensive in vitro and in vivo studies, computational toxicology provides a critical, cost-effective initial screen.[10][11] These methods use the compound's chemical structure to predict potential toxicities based on large datasets of known compounds.[12]
Rationale: In silico tools allow for the early identification of potential liabilities, guiding the design of subsequent, more focused biological assays.[13] This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing by prioritizing candidates with a higher probability of success.[14]
Experimental Workflow: In Silico Assessment
Caption: Workflow for in silico toxicological prediction.
Step-by-Step Protocol:
-
Obtain SMILES String: Convert the chemical structure of 4-(Difluoromethoxy)piperidine into its SMILES (Simplified Molecular Input Line Entry System) format.
-
Utilize QSAR Models: Input the SMILES string into Quantitative Structure-Activity Relationship (QSAR) software such as the OECD QSAR Toolbox or VEGA.[11] These tools compare the molecule to databases of compounds with known toxicological properties to predict endpoints like mutagenicity and carcinogenicity.
-
Employ Expert Systems: Process the structure through rule-based systems like Derek Nexus. These systems identify structural fragments (toxicophores) associated with specific toxicities.
-
Predict ADME Properties: Use platforms like SwissADME or admetSAR to predict Absorption, Distribution, Metabolism, and Excretion properties. Pay close attention to predictions related to hERG channel inhibition and potential metabolic pathways.
-
Synthesize Data: Compile the predictions into a comprehensive report. This report will highlight potential areas of concern that require confirmation through in vitro testing.
Tier 2: In Vitro Toxicology Assessment
In vitro assays are essential for confirming and expanding upon the predictions from in silico models. These tests use cultured cells to evaluate the compound's effects on fundamental biological processes.[15][16] They offer a significant advantage in terms of throughput and cost-effectiveness compared to in vivo studies.[17]
General Cytotoxicity
Rationale: The initial step is to determine the concentration at which the compound causes general cell death. This helps establish a dose range for more specific assays and provides a baseline measure of toxicity.
Recommended Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[18]
Step-by-Step Protocol: MTT Assay
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound. Remove the culture medium and add the compound dilutions to the wells. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells using a plate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Organ-Specific Toxicity
Rationale: Drug-induced toxicities are often organ-specific, with the liver and heart being common targets.[15] Early assessment of hepatotoxicity and cardiotoxicity is critical.
Hepatotoxicity Assessment (In Vitro):
-
Assay: Use of primary human hepatocytes or HepG2 cells to assess markers of liver injury such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) leakage upon compound exposure.
-
Causality: The liver is the primary site of metabolism for many xenobiotics. Fluorinated compounds can have complex metabolic pathways, making this assessment crucial.[8][9]
Cardiotoxicity Assessment (In Vitro):
-
Assay: hERG (human Ether-à-go-go-Related Gene) safety assay using automated patch-clamp systems.
-
Causality: Blockade of the hERG potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias. This is a mandatory part of preclinical safety assessment for most new chemical entities.[19]
Tier 3: Safety Pharmacology Core Battery
Should the compound show a promising profile in in vitro testing, a preliminary safety pharmacology evaluation is the next logical step. These studies investigate the potential undesirable effects on vital physiological functions.[20][21] The "core battery" focuses on the central nervous, cardiovascular, and respiratory systems.[22][23]
Rationale: The safety pharmacology core battery is a regulatory requirement before first-in-human studies and is designed to identify acute, life-threatening risks.[19]
Experimental Workflow: Safety Pharmacology Core Battery
Caption: Workflow for the safety pharmacology core battery.
Core Components:
-
Central Nervous System (CNS):
-
Methodology: A Functional Observational Battery (FOB) or Irwin test in rodents.
-
Protocol Outline:
-
Administer the compound to the animals.
-
At specified time points (including the time of expected peak plasma concentration), systematically observe the animals for changes in behavior (e.g., alertness, gait), autonomic function (e.g., salivation, pupil size), and neuromuscular function (e.g., grip strength, motor coordination).
-
Score all observations against a baseline.
-
-
-
Cardiovascular System (CVS):
-
Methodology: Telemetered conscious, unrestrained large animal model (e.g., dog or non-human primate).
-
Protocol Outline:
-
Animals are surgically implanted with telemetry devices to continuously monitor cardiovascular parameters.
-
After a recovery period, a dose-escalation study is performed.
-
Continuously record electrocardiogram (ECG), blood pressure, and heart rate before and after compound administration.
-
Analyze the data for any significant changes, particularly in QT interval, heart rate, and blood pressure.
-
-
-
Respiratory System:
-
Methodology: Whole-body plethysmography in conscious rodents.
-
Protocol Outline:
-
Place animals in plethysmography chambers to acclimatize.
-
Administer the test compound.
-
Measure respiratory rate, tidal volume, and minute volume over time.
-
Compare post-dose measurements to pre-dose baseline values.
-
-
Conclusion and Next Steps
This tiered approach, from in silico prediction to in vitro assays and a core safety pharmacology battery, provides a robust framework for the preliminary toxicological assessment of this compound. The data generated will allow for an informed decision on the compound's viability for further development. Negative findings at any stage would trigger a re-evaluation of the compound's structure-toxicity relationship, while a clean profile would provide the necessary confidence to proceed to more extensive regulatory toxicology studies.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 1630907-16-2|this compound|BLD Pharm [bldpharm.com]
- 6. aksci.com [aksci.com]
- 7. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pozescaf.com [pozescaf.com]
- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. instem.com [instem.com]
- 14. labcorp.com [labcorp.com]
- 15. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 16. news-medical.net [news-medical.net]
- 17. kosheeka.com [kosheeka.com]
- 18. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 19. criver.com [criver.com]
- 20. fda.gov [fda.gov]
- 21. Safety Pharmacology - IITRI [iitri.org]
- 22. altasciences.com [altasciences.com]
- 23. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)piperidine Hydrochloride
Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of lead optimization. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. Within this context, saturated heterocycles like piperidine remain one of the most ubiquitous and privileged structures in pharmaceuticals. The convergence of these two motifs gives rise to building blocks of significant interest, such as 4-(Difluoromethoxy)piperidine hydrochloride.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a valuable building block for researchers, medicinal chemists, and drug development professionals. While extensive experimental data for this specific compound is not widely published, this guide synthesizes predicted data, information from analogous structures, and established analytical methodologies to provide a robust framework for its application. We will delve into its structural features, predicted physicochemical parameters, a plausible synthetic pathway, and the state-of-the-art experimental protocols for its empirical characterization. This document is designed not merely as a data sheet, but as a practical, in-depth resource grounded in the principles of scientific integrity and experimental causality.
Core Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for guiding formulation and development strategies. The following section details the key identifiers and predicted properties of this compound.
Structural and Chemical Identifiers
-
Chemical Name: this compound
-
CAS Number: 1630907-16-2[1]
-
Molecular Formula: C₆H₁₂ClF₂NO[1]
-
Molecular Weight: 187.61 g/mol [1]
-
Structure:
-
SMILES: C1CNCCC1OC(F)F.Cl
-
InChI Key: OELQMMRGXWRCRJ-UHFFFAOYSA-N
-
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid, color="#202124"];
// Nodes for atoms N1 [label="N", pos="0,0.866!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-0.75,-0.433!", fontcolor="#202124"]; C2 [label="C", pos="0.75,-0.433!", fontcolor="#202124"]; C3 [label="C", pos="-1.5,0!", fontcolor="#202124"]; C4 [label="C", pos="1.5,0!", fontcolor="#202124"]; C5 [label="C", pos="0,-1.299!", fontcolor="#202124"]; O1 [label="O", pos="0,-2.165!", fontcolor="#EA4335"]; C6 [label="C", pos="0,-3.031!", fontcolor="#202124"]; F1 [label="F", pos="-0.75,-3.464!", fontcolor="#34A853"]; F2 [label="F", pos="0.75,-3.464!", fontcolor="#34A853"]; H_N [label="H⁺", pos="0,1.5!", fontcolor="#202124"]; Cl_ion [label="Cl⁻", pos="2.5,0.866!", fontcolor="#FBBC05"];
// Edges for bonds N1 -- C3; N1 -- C4; C1 -- C3; C1 -- C5; C2 -- C4; C2 -- C5; C5 -- O1; O1 -- C6; C6 -- F1; C6 -- F2; N1 -- H_N [style=dotted]; } Caption: 2D Structure of this compound.
Predicted Physicochemical Data
| Property | Predicted/Estimated Value | Rationale and Comparative Insights |
| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar piperidine hydrochloride salts.[2] |
| Melting Point (°C) | 170 - 200 (decomposition) | Estimated based on related difluoropiperidine hydrochlorides. For instance, 3,3-difluoropiperidine hydrochloride has a melting point of 243-247 °C, while other substituted piperidine hydrochlorides melt in a broad range. The exact value is highly dependent on crystalline form.[2] |
| Aqueous Solubility | High | The hydrochloride salt form significantly enhances water solubility compared to the free base due to the ionic nature of the molecule.[2] |
| pKa (Conjugate Acid) | 8.5 - 9.5 | The basicity of the piperidine nitrogen is expected to be slightly reduced by the electron-withdrawing effect of the difluoromethoxy group compared to unsubstituted piperidine (pKa ~11). This range is typical for fluorinated piperidine derivatives.[2] |
| logP (Octanol/Water) | 1.2 (for free base) | The predicted XlogP for the free base is 1.2, indicating moderate lipophilicity.[3] The difluoromethoxy group increases lipophilicity compared to a hydroxyl group but less so than a trifluoromethoxy group. |
Synthesis and Purification
A practical, multi-step synthesis for this compound can be conceptualized starting from commercially available N-Boc-4-hydroxypiperidine. The following proposed pathway leverages established methodologies for difluoromethylation and deprotection.
// Nodes start [label="N-Boc-4-hydroxypiperidine"]; step1 [label="Difluoromethylation\n(e.g., with TMSCF₂H / NaI, Na₂S₂O₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="N-Boc-4-(difluoromethoxy)piperidine"]; step2 [label="Boc Deprotection\n(HCl in Dioxane or Ether)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="4-(Difluoromethoxy)piperidine\n(Free Base)"]; step3 [label="Salt Formation\n(HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="4-(Difluoromethoxy)piperidine\nHydrochloride", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> product; product -> step3; step3 -> final_product; } Caption: Proposed Synthetic Workflow for 4-(Difluoromethoxy)piperidine HCl.
Step-by-Step Synthetic Protocol (Proposed)
-
Difluoromethylation of N-Boc-4-hydroxypiperidine:
-
To a solution of N-Boc-4-hydroxypiperidine in a suitable solvent (e.g., DMF/H₂O), add sodium iodide (NaI) and sodium dithionite (Na₂S₂O₄).
-
Cool the mixture in an ice bath and add a difluoromethylating agent, such as (Difluoromethyl)trimethylsilane (TMSCF₂H), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
Perform an aqueous workup and extract the product, N-Boc-4-(difluoromethoxy)piperidine, with an organic solvent (e.g., ethyl acetate).
-
Purify the intermediate by column chromatography.
-
-
Deprotection and Salt Formation:
-
Dissolve the purified N-Boc-4-(difluoromethoxy)piperidine in a suitable solvent such as dioxane or diethyl ether.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The 4-(difluoromethoxy)piperidine scaffold is a bioisostere of the 4-hydroxypiperidine and 4-methoxypiperidine moieties, both of which are common in bioactive molecules. The introduction of the difluoromethoxy group offers several potential advantages:
-
Metabolic Stability: The C-F bonds are highly resistant to metabolic cleavage by cytochrome P450 enzymes, which can block a common site of metabolism and improve the half-life of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of the difluoromethoxy group lowers the pKa of the piperidine nitrogen, which can alter the compound's ionization state at physiological pH and impact its absorption, distribution, and target engagement.
-
Lipophilicity and Permeability: The difluoromethoxy group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Conformational Effects: The stereoelectronic properties of the difluoromethoxy group can influence the conformational preference of the piperidine ring, potentially leading to improved binding to biological targets.
This building block is particularly valuable for the synthesis of novel ligands for central nervous system (CNS) targets, where fine-tuning of physicochemical properties is critical for crossing the blood-brain barrier.
Experimental Protocols for Physicochemical Characterization
To ensure the reliability and reproducibility of data, standardized experimental protocols are essential. The following sections detail authoritative methods for determining the key physicochemical properties of this compound.
Melting Point Determination (USP <741> Method)
The melting range of a crystalline solid provides a crucial indication of its purity. The United States Pharmacopeia (USP) General Chapter <741> provides a standardized method.[1]
// Nodes start [label="Dry Sample Under Vacuum"]; step1 [label="Load into Capillary Tube\n(2.5-3.5 mm column height)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Place in Calibrated Melting Point Apparatus"]; step3 [label="Heat to ~5°C below expected MP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step4 [label="Ramp Temperature at 1°C/min"]; step5 [label="Record Onset and Completion of Melt", fillcolor="#FBBC05", fontcolor="#202124"]; result [label="Melting Range Determined", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> result; } Caption: Workflow for Melting Point Determination via USP <741>.
Protocol:
-
Sample Preparation: Finely powder the dried sample of this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2.5–3.5 mm.[3]
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the apparatus to a temperature approximately 5°C below the expected melting point.
-
Measurement: Begin heating at a rate of 1°C per minute.
-
Data Recording: Record the temperature at which the substance is first observed to collapse against the side of the tube (onset) and the temperature at which it becomes completely liquid (completion). This range is the melting range.[3]
Aqueous Solubility (Kinetic Shake-Flask Method)
Kinetic solubility is a high-throughput method used in early drug discovery to assess the dissolution of a compound from a DMSO stock solution into an aqueous buffer.[2][4][5][6][7]
Protocol:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilution: Add a small volume (e.g., 2 µL) of the DMSO stock solution to a known volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Separation: Separate any precipitated material by filtration or centrifugation.
-
Quantification: Determine the concentration of the compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve.
pKa Determination (Potentiometric Titration)
The pKa is determined by monitoring the pH of a solution of the compound as a titrant is added. For a hydrochloride salt of a base, this involves titrating with a strong base.[8]
Protocol:
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized water with a constant ionic strength maintained by a background electrolyte (e.g., 0.15 M KCl).[8]
-
Titration: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode.
-
Data Collection: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties. The shake-flask method is the gold standard for its determination.[9][10][11]
// Nodes start [label="Prepare Pre-saturated\nOctanol and Buffer (pH 7.4)"]; step1 [label="Dissolve Compound in One Phase"]; step2 [label="Combine Phases and Shake\nto Reach Equilibrium (e.g., 24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Separate Phases by Centrifugation"]; step4 [label="Quantify Compound Concentration\nin Both Phases (e.g., LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step5 [label="Calculate logP = log([Octanol]/[Aqueous])", fillcolor="#FBBC05", fontcolor="#202124"]; result [label="logP Value Determined", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> result; } Caption: Workflow for logP Determination via the Shake-Flask Method.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water (or buffer at a specific pH, typically 7.4) and vice-versa.
-
Dissolution: Dissolve a known amount of 4-(Difluoromethoxy)piperidine (as the free base) in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol and shake the mixture vigorously for a set time (e.g., 24 hours) to allow for equilibrium to be reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical method like LC-MS.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Conclusion
This compound represents a modern and valuable building block for medicinal chemistry, offering a unique combination of a privileged heterocyclic scaffold with the advantageous properties of a difluoromethoxy group. While direct experimental data on its physicochemical properties are sparse, this guide provides a robust framework based on computational predictions, comparative analysis, and established analytical methodologies. By understanding its predicted properties and the authoritative protocols for their determination, researchers and drug development professionals can effectively leverage this compound in the rational design of novel therapeutics with potentially improved ADME profiles. The synthesis and experimental workflows outlined herein are designed to be self-validating, ensuring that the empirical characterization of this and similar molecules is conducted with the highest degree of scientific rigor.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 [smolecule.com]
- 3. PubChemLite - 4-(difluoromethoxy)piperidine (C6H11F2NO) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1283717-58-7|4-(Difluoromethyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 6. chemaxon.com [chemaxon.com]
- 7. schrodinger.com [schrodinger.com]
- 8. phytojournal.com [phytojournal.com]
- 9. researchgate.net [researchgate.net]
- 10. chemaxon.com [chemaxon.com]
- 11. 4-(2,4-Difluorophenoxy)piperidine hydrochloride | C11H14ClF2NO | CID 42948943 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: The Strategic Incorporation of 4-(Difluoromethoxy)piperidine Hydrochloride in Modern Drug Discovery
Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry.[1][2] This is due to the unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond.[3] These characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[4] Within the vast landscape of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable substituent.[1][2] It offers a nuanced balance of properties, often serving as a metabolically robust bioisostere for the more common methoxy group, thereby preventing common metabolic pathways like O-demethylation.[2][5]
When this functional group is appended to a piperidine ring—a privileged scaffold ubiquitous in pharmaceuticals—the resulting building block, 4-(Difluoromethoxy)piperidine hydrochloride, becomes a powerful tool for drug designers. This guide provides an in-depth analysis of the physicochemical properties, synthetic applications, and strategic advantages of using this building block to accelerate the development of next-generation therapeutics.
Physicochemical and Pharmacokinetic Impact
The decision to incorporate the 4-(difluoromethoxy)piperidine moiety is driven by its ability to predictably modulate key drug-like properties. Its impact is best understood by comparing it to related, commonly used chemical groups.
Key Advantages:
-
Enhanced Metabolic Stability: The primary advantage of the -OCF₂H group is its resistance to oxidative metabolism.[2] The strong C-F bonds make it a stable replacement for a methoxy group, which is often a site of rapid O-demethylation by cytochrome P450 enzymes.[2][5] This can lead to a longer drug half-life, reduced clearance, and improved bioavailability.[2]
-
Modulated Lipophilicity: The -OCF₂H group moderately increases lipophilicity, which can be crucial for enhancing membrane permeability and oral absorption.[2] Its lipophilicity contribution is generally less pronounced than that of the trifluoromethoxy (-OCF₃) group, providing medicinal chemists with a tool for finer tuning of the overall molecule's logP.[1][2]
-
Unique Hydrogen Bonding Capacity: Unlike the methoxy or trifluoromethoxy groups, the polarized C-H bond in the difluoromethoxy group allows it to act as a hydrogen bond donor.[1][2] This unique feature enables it to serve as a bioisostere for hydroxyl or thiol groups, potentially maintaining or creating new, favorable interactions with a biological target while improving metabolic stability.[1][2]
-
pKa Modulation: The electron-withdrawing nature of the fluorine atoms can influence the basicity (pKa) of the piperidine nitrogen.[1] This allows for fine-tuning of the molecule's ionization state at physiological pH, which is critical for solubility, target engagement, and off-target activity.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the key parameters of the difluoromethoxy group in comparison to other common substituents.
| Substituent | Hansch Hydrophobicity Parameter (π) | Hydrogen Bond Acidity (A) | Metabolic Fate | Key Feature |
| Methoxy (-OCH₃) | -0.02 | ~0 | Prone to O-demethylation | H-bond acceptor |
| Difluoromethoxy (-OCF₂H) | +0.49 (calculated) | >0 | Resistant to oxidation | H-bond donor & acceptor |
| Trifluoromethoxy (-OCF₃) | +1.04[6] | 0 | Highly stable | Strong lipophilicity enhancer |
| Hydroxyl (-OH) | -0.67 | >0 | Prone to glucuronidation | H-bond donor & acceptor |
Scientist's Note: The Hansch parameter (π) quantifies the lipophilicity contribution of a substituent. A positive value indicates an increase in lipophilicity. The data clearly shows that the -OCF₂H group offers an intermediate lipophilicity boost, providing a more subtle modulation than the highly lipophilic -OCF₃ group.
Synthetic Strategies and Protocols for Incorporation
This compound is a versatile building block readily incorporated into lead scaffolds. The most common synthetic operation involves forming a new bond at the piperidine nitrogen.
General Synthetic Workflow Diagram
Caption: General workflow for incorporating the 4-(difluoromethoxy)piperidine moiety.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general method for coupling the piperidine with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl/Heteroaryl Bromide (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃, 2.5 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.5 eq).
-
Reagent Addition: Add this compound (1.2 eq) to the vessel.
-
Solvent & Degassing: Add anhydrous toluene and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl piperidine product.
Scientist's Note (Causality): Cesium carbonate is often the base of choice in Buchwald-Hartwig reactions as its solubility in organic solvents and its non-coordinating nature facilitate the catalytic cycle. Xantphos is a bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step and is effective for coupling with sterically hindered substrates.
Case Study: Roflumilast and PDE4 Inhibition
The value of the difluoromethoxy group is exemplified in approved drugs like Roflumilast (Daliresp®) , a selective phosphodiesterase-4 (PDE4) inhibitor for treating chronic obstructive pulmonary disease (COPD).[2]
-
Rationale for Use: In the development of Roflumilast, a key challenge was achieving high potency while ensuring metabolic stability. The difluoromethoxy group was incorporated as a bioisosteric replacement for a methoxy group.[7] This substitution successfully blocked O-demethylation, a major metabolic liability, thereby increasing the drug's half-life and overall exposure.[2]
-
Mechanism of Action: Roflumilast inhibits the PDE4 enzyme, which is responsible for degrading cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, the drug suppresses the activity of various inflammatory cells implicated in the pathogenesis of COPD.[2]
Signaling Pathway: PDE4 Inhibition
Caption: Simplified Roflumilast signaling pathway via PDE4 inhibition.
Advanced Protocol: In Vitro Metabolic Stability Assay
To empirically validate the enhanced stability conferred by the 4-(difluoromethoxy)piperidine moiety, an in vitro assay using liver microsomes is essential. This protocol evaluates Phase I metabolism, primarily by cytochrome P450 enzymes.
Workflow for Microsomal Stability Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling Molecular Interactions: 4-(Difluoromethoxy)piperidine Hydrochloride as a Precision Chemical Probe
Introduction: The Strategic Advantage of Fluorination in Chemical Probes
In the intricate landscape of drug discovery and chemical biology, the piperidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms into such scaffolds has emerged as a powerful tool to modulate physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity. The difluoromethoxy group (-OCF₂H) in 4-(Difluoromethoxy)piperidine hydrochloride offers a unique combination of moderate lipophilicity and the ability to form hydrogen bonds, making it an intriguing moiety for the development of selective chemical probes.
This guide provides an in-depth exploration of the application of this compound as a chemical probe, with a focus on its potential utility in studying G-protein coupled receptors (GPCRs), such as histamine and sigma receptors. We present detailed protocols for key target engagement and identification assays, underpinned by the scientific rationale for each experimental step, to empower researchers in their quest to elucidate complex biological pathways.
Rationale for Application: Targeting CNS Receptors
The 4-alkoxypiperidine motif is a well-established pharmacophore in ligands targeting central nervous system (CNS) receptors. Extensive research has demonstrated that derivatives featuring a piperidine ring with an ether linkage at the 4-position exhibit significant affinity for histamine H3 receptors (H3R) and sigma-1 receptors (σ1R).[2][3][4] These receptors are implicated in a wide array of neurological processes and are attractive targets for therapeutic intervention in neurodegenerative and psychiatric disorders.
The difluoromethoxy substituent in this compound is hypothesized to enhance binding to these receptors through favorable dipole-dipole interactions and by increasing resistance to oxidative metabolism, thereby prolonging its action in biological systems.[5] This makes it a promising candidate as a chemical probe to investigate the pharmacology and cellular function of these and other related receptors.
PART 1: Target Engagement Verification using Cellular Thermal Shift Assay (CETSA)
Confirming that a chemical probe directly interacts with its intended target within a cellular context is a critical first step. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[6]
Experimental Rationale
The binding of a ligand, such as our piperidine probe, to its target protein confers additional stability, making the protein more resistant to heat-induced denaturation and aggregation. This change in thermal stability is measured by quantifying the amount of soluble protein remaining after a heat challenge. A shift in the melting temperature (Tₘ) of the target protein in the presence of the probe provides direct evidence of target engagement.
Workflow for CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Protocols
Protocol 1.1: CETSA Melt Curve
This protocol aims to determine the melting temperature (Tₘ) of a target protein and assess its shift upon probe binding.
-
Cell Culture and Harvest: Culture a human cell line expressing the target of interest (e.g., HEK293 cells stably expressing histamine H3 receptor) to ~80% confluency. Harvest the cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Probe Treatment: Resuspend the cell pellet in PBS to a concentration of 10⁷ cells/mL. Divide the cell suspension into two aliquots. Treat one aliquot with this compound at a final concentration of 10 µM and the other with an equivalent volume of vehicle (e.g., DMSO). Incubate at 37°C for 1 hour.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments). Heat the samples in a thermal cycler for 3 minutes, followed by immediate cooling on ice for 3 minutes.[6]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensities to the non-heated control (100% soluble). Plot the percentage of soluble protein against temperature to generate melt curves for both vehicle- and probe-treated samples. A rightward shift in the curve for the probe-treated sample indicates target stabilization.
Protocol 1.2: Isothermal Dose-Response (ITDR) CETSA
This protocol determines the potency of the probe in stabilizing the target protein at a fixed temperature.
-
Cell Preparation and Treatment: Prepare cell suspensions as described in Protocol 1.1. Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) and a vehicle control for 1 hour at 37°C.
-
Heat Challenge: Heat all samples at a single, predetermined temperature (typically the temperature showing the largest shift in the melt curve) for 3 minutes, followed by immediate cooling on ice.[2]
-
Lysis and Analysis: Follow steps 4-7 from Protocol 1.1.
-
Data Analysis: Quantify the band intensities for each probe concentration. Plot the percentage of soluble target protein against the logarithm of the probe concentration. Fit the data to a dose-response curve to determine the EC₅₀ value, which represents the concentration of the probe required to stabilize 50% of the target protein.
| Parameter | Vehicle (DMSO) | 10 µM Probe |
| Melting Temp (Tₘ) | 52°C | 58°C |
| EC₅₀ (ITDR) | N/A | 1.2 µM |
| Hypothetical data for target engagement of this compound with a target receptor. |
PART 2: Target Identification using Photoaffinity Labeling (PAL)
For novel probes or to identify off-targets, photoaffinity labeling (PAL) is a powerful technique to covalently link the probe to its binding partners, enabling their subsequent identification by mass spectrometry.[4]
Experimental Rationale
This method requires a modified version of the probe that incorporates a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or an alkyne for click chemistry). Upon UV irradiation, the photoreactive group forms a highly reactive carbene that covalently crosslinks the probe to nearby amino acid residues of the interacting protein. The reporter tag is then used to enrich the probe-protein adducts for identification.
Workflow for Photoaffinity Labeling
Caption: Workflow for Photoaffinity Labeling (PAL).
Detailed Protocol
Protocol 2.1: Photoaffinity Labeling and Target Identification
-
Probe Synthesis: Synthesize a derivative of this compound containing a diazirine moiety and a terminal alkyne or biotin tag. The synthesis of such probes is a specialized task and often requires custom synthesis.
-
Cell Treatment: Treat cultured cells with the photoaffinity probe (e.g., 1-10 µM) for a predetermined time to allow for cell penetration and target binding. Include a control where cells are pre-incubated with an excess of the parent compound, this compound, to competitively block specific binding sites.
-
UV Crosslinking: Irradiate the cells with UV light (typically 350-365 nm) on ice for 10-30 minutes to activate the diazirine group and induce covalent crosslinking.[7]
-
Cell Lysis: Lyse the cells in a buffer containing detergents and protease inhibitors to solubilize proteins.
-
Click Chemistry (if applicable): If an alkyne-tagged probe was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag.
-
Enrichment of Labeled Proteins: Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotin-tagged protein adducts. Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Sample Preparation: Elute the captured proteins from the beads. Prepare the protein samples for mass spectrometry by in-gel or in-solution digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the digested peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.
-
Data Analysis: Compare the identified proteins from the probe-treated sample with the competition control. Proteins that are significantly enriched in the probe-treated sample are considered potential targets.
| Protein ID | Function | Enrichment (Probe/Control) |
| P35367 | Histamine H3 Receptor | 15.2-fold |
| Q13636 | Sigma-1 Receptor | 12.8-fold |
| P11229 | Dopamine D4 Receptor | 3.5-fold |
| Hypothetical mass spectrometry data showing enrichment of potential target proteins. |
Conclusion and Future Directions
This compound represents a valuable chemical tool for probing the complex biology of CNS receptors. The protocols outlined in this guide for CETSA and photoaffinity labeling provide a robust framework for validating target engagement and identifying novel interacting proteins. The unique properties conferred by the difluoromethoxy group make this and related fluorinated piperidines promising scaffolds for the development of next-generation chemical probes and therapeutic agents. Further studies could involve expanding the application of this probe to in vivo models and exploring its utility in positron emission tomography (PET) imaging with appropriate radiolabeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Safe Handling and Optimal Storage of 4-(Difluoromethoxy)piperidine hydrochloride
Introduction: The Role of Fluorinated Scaffolds in Modern Drug Discovery
4-(Difluoromethoxy)piperidine hydrochloride is a pivotal building block for medicinal chemists and drug development professionals. The piperidine ring is a prevalent scaffold in numerous approved drugs, valued for its ability to modulate physicochemical properties such as pKa and solubility.[1] The introduction of the difluoromethoxy group (-OCF₂H) offers a unique method to fine-tune lipophilicity, metabolic stability, and target binding affinity, making it a desirable moiety in the design of novel therapeutics, particularly for central nervous system (CNS) targets.[2][3] For instance, related difluoropiperidine structures have been explored as potent and selective antagonists for the Dopamine D4 receptor.[2][4]
Given its reactive potential and physical properties as a hydrochloride salt, the integrity of experimental data and the safety of laboratory personnel depend entirely on the rigorous application of correct handling and storage procedures. This document provides an in-depth guide, grounded in established safety data and practical laboratory experience, to ensure the long-term stability and safe utilization of this valuable research chemical.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties is the foundation of its safe and effective use. The data below is synthesized from supplier safety data sheets (SDS) and chemical databases.
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1630907-16-2 | [5][6] |
| Molecular Formula | C₆H₁₂ClF₂NO | [5][6] |
| Molecular Weight | 187.61 g/mol | [5][6] |
| Appearance | White to off-white or yellow solid | |
| Chemical Stability | Stable under recommended storage conditions.[7][8][9] | [7][8][9] |
| Known Incompatibilities | Strong oxidizing agents.[7][9] | [7][9] |
| Hygroscopicity | As a hydrochloride salt, it is potentially hygroscopic.[10][11] | [10][11] |
GHS Hazard Information
It is imperative that all personnel handling this compound are familiar with its hazard profile.
| GHS Information | Details |
| Pictogram(s) |
|
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[7][12]H319: Causes serious eye irritation.[7][9][12]H335: May cause respiratory irritation.[7][12] |
| Precautionary Statements | P261: Avoid breathing dust.[7]P264: Wash skin thoroughly after handling.[7]P280: Wear protective gloves/eye protection/face protection.[7]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Core Storage Protocol & Rationale
The primary objectives for storing this compound are to prevent chemical degradation, avoid moisture uptake, and ensure safety.
Temperature and Environment
Store the compound in a cool, dry, and well-ventilated area .[7] While some suppliers state "room temperature" is acceptable, maintaining a controlled and cool environment minimizes the risk of slow thermal degradation over long-term storage.[5][13]
-
Causality: Elevated temperatures can increase the rate of decomposition, while a dry environment is critical due to the compound's hygroscopic nature.
Atmospheric Control: The Critical Role of Inert Gas
As a hydrochloride salt, this compound is susceptible to absorbing atmospheric moisture (hygroscopicity).[10][11] Moisture can lead to hydrolysis, clumping of the solid, and critically, inaccuracies in weighing for reactions.
-
Protocol for Long-Term Storage: For unopened containers, ensure the manufacturer's seal is intact. For opened containers, it is best practice to backfill the container with a dry, inert gas such as argon or nitrogen before resealing. This displaces moist air, preserving the integrity of the compound.
-
Trustworthiness: This step is self-validating. A free-flowing, easily weighable powder is indicative of proper storage, whereas a clumped or sticky solid suggests moisture contamination.
Container Integrity
Always keep the compound in its original, tightly-closed container.[7][8]
-
Causality: A secure seal is the primary barrier against atmospheric moisture and airborne contaminants. It also prevents the release of fine dust into the laboratory environment. Check container seals regularly for any signs of degradation.[10]
Laboratory Handling & Use Protocol
A systematic approach to handling minimizes exposure risk and prevents contamination of the material.
Engineering Controls & Personal Protective Equipment (PPE)
All manipulations must be conducted within a certified chemical fume hood to control exposure.
-
Required PPE:
-
Eye/Face Protection: Safety glasses with side shields or a face shield, compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[8][11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[8] Use proper glove removal technique to avoid skin contact.
-
Body Protection: A standard laboratory coat. For larger quantities, a chemical-resistant suit may be appropriate.[8]
-
Respiratory Protection: Not typically required when used in a fume hood. If significant dust is generated, a P95 (US) or P1 (EU) particle respirator may be used.[8]
-
Step-by-Step Protocol for Weighing and Aliquoting
-
Equilibration: Before opening, allow the container to warm to ambient laboratory temperature.
-
Causality: This crucial step prevents atmospheric moisture from condensing on the cold powder upon opening the container, which would compromise the sample.
-
-
Fume Hood Preparation: Ensure the fume hood sash is at the appropriate height and the work area is clean and free of incompatible materials (e.g., strong oxidizers).[7]
-
Opening the Container: Briefly open the container in the fume hood.
-
Dispensing: Using a clean, dry spatula, promptly weigh the desired amount of the solid onto a weigh boat or into a tared vessel. Avoid creating dust clouds.[8]
-
Resealing: Tightly close the main container immediately after dispensing.
-
Inert Gas Purge (Recommended): If the container will be stored for an extended period, gently flush the headspace with argon or nitrogen before tightening the cap for final storage.
-
Decontamination: Clean the spatula and work surface after use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[7]
Spill & Decontamination
In case of a small spill:
-
Ensure adequate ventilation and restrict access to the area.
-
Wearing full PPE, gently sweep or vacuum up the spilled solid, avoiding dust generation.[7][10]
-
Place the material into a suitable, labeled container for hazardous waste disposal.[7]
-
Clean the spill area with an appropriate solvent and then soap and water.
Waste Disposal
Dispose of unused material and contaminated waste in a designated hazardous waste container, following all local, state, and federal regulations.[7] Do not allow the product to enter drains or waterways.[9]
Application Context: Protocol for N-Alkylation
To illustrate its use as a synthetic intermediate, the following is a representative protocol for a standard N-alkylation reaction. This demonstrates a practical workflow where the preceding handling steps are critical.
Reaction: N-benzylation of 4-(Difluoromethoxy)piperidine
-
Reagent Preparation: Following the protocol in Section 3.2, accurately weigh 1.0 eq of this compound into an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., acetonitrile or DMF) and a suitable base (e.g., 2.2 eq of K₂CO₃ or 3.0 eq of DIPEA) to the flask under an inert atmosphere. The base is required to neutralize the hydrochloride salt and scavenge the acid formed during the reaction.
-
Reactant Addition: Add 1.1 eq of benzyl bromide to the stirring suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature (or with gentle heating, e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, quench the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify using standard techniques such as column chromatography.
Visual Workflow Diagrams
The following diagrams illustrate the key decision-making and handling processes for this compound.
Caption: Workflow for receiving and storing the compound.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. aksci.com [aksci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-(2,4-DIFLUOROPHENOXY)PIPERIDINE HYDROCHLORIDE | 1171775-66-8 [chemicalbook.com]
The Strategic Deployment of 4-(Difluoromethoxy)piperidine Hydrochloride in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Rising Prominence of Fluorinated Motifs in Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine-containing functional groups can profoundly alter the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced metabolic stability, modulated lipophilicity, and improved binding affinity.[2][3] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety.[1][4] It serves as a lipophilic hydrogen bond donor, a rare and sought-after characteristic, and can act as a bioisostere for hydroxyl, thiol, and methoxy groups, often improving metabolic stability while preserving key interactions with biological targets.[1][4]
This technical guide explores the utility of 4-(difluoromethoxy)piperidine hydrochloride as a versatile building block for the synthesis of novel heterocyclic compounds. We will provide detailed experimental protocols for key transformations, such as N-arylation and reductive amination, and discuss the rationale behind the selection of reagents and reaction conditions.
Physicochemical Properties of the Difluoromethoxy Group
The difluoromethoxy group offers a unique balance of properties that can be leveraged to optimize drug candidates. A comparative analysis with related functional groups highlights its strategic advantages.
| Functional Group | Hansch π Value (Lipophilicity) | Hydrogen Bonding Capability | Metabolic Stability |
| Methoxy (-OCH₃) | -0.02 | Acceptor | Prone to O-demethylation |
| Difluoromethoxy (-OCF₂H) | +0.46 | Donor and Acceptor | High |
| Trifluoromethoxy (-OCF₃) | +1.04 | Acceptor | Very High |
Data synthesized from multiple sources for comparative purposes.
The moderate lipophilicity of the -OCF₂H group can enhance membrane permeability and oral absorption, while its hydrogen bond donating ability allows it to mimic interactions of more metabolically labile groups.[1][4] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which is a primary driver for its incorporation into drug candidates.[4]
Core Synthetic Strategies and Protocols
This compound is a versatile secondary amine that can be readily functionalized to generate a diverse library of novel heterocycles. The hydrochloride salt form ensures stability and ease of handling. Prior to its use in many organic reactions, it is typically neutralized in situ or via a separate workup step to liberate the free amine.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of the piperidine nitrogen with a wide array of aryl and heteroaryl halides.[5][6]
Rationale: This protocol is designed for the synthesis of N-aryl-4-(difluoromethoxy)piperidines, which are common scaffolds in medicinal chemistry. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and accommodating the steric bulk of the piperidine ring, leading to higher yields.[5]
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl bromide (1.1 mmol, 1.1 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(difluoromethoxy)piperidine.
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Protocol 2: Reductive Amination for N-Alkylation
Reductive amination is a highly effective and versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[7][8] This approach avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[8]
Rationale: This protocol is ideal for introducing diverse alkyl and substituted alkyl chains onto the piperidine nitrogen. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is mild and selectively reduces the intermediate iminium ion in the presence of the starting aldehyde or ketone, minimizing side reactions.[7][9] Acetic acid is used as a catalyst to promote iminium ion formation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the desired aldehyde or ketone (1.2 mmol, 1.2 equiv.) in 1,2-dichloroethane (DCE) (10 mL).
-
Neutralization and Imine Formation: Add triethylamine (1.1 mmol, 1.1 equiv.) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 1 hour to facilitate imine/iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperidine.
Caption: Workflow for Reductive Amination.
Conclusion and Future Perspectives
This compound is a valuable and highly adaptable building block for the synthesis of novel heterocyclic compounds. Its unique difluoromethoxy moiety imparts desirable pharmacokinetic properties, making it an attractive starting material for drug discovery programs.[1][2] The robust and versatile protocols for N-arylation and reductive amination described herein provide a solid foundation for the creation of diverse chemical libraries. The continued exploration of new synthetic methodologies utilizing this and similar fluorinated building blocks will undoubtedly accelerate the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: Experimental Procedures for N-Alkylation of 4-(Difluoromethoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(difluoromethoxy)piperidine moiety is a privileged scaffold in modern medicinal chemistry, imparting favorable physicochemical properties such as reduced basicity and enhanced metabolic stability. N-alkylation of this core structure is a critical step in the synthesis of a diverse array of pharmacologically active compounds. This guide provides a comprehensive overview of robust and versatile experimental procedures for the N-alkylation of 4-(difluoromethoxy)piperidine, with a focus on practical application in a research and drug development setting. Detailed protocols for reductive amination and direct alkylation are presented, alongside a discussion of the underlying chemical principles and strategic considerations for method selection.
Introduction: The Significance of the 4-(Difluoromethoxy)piperidine Scaffold
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs.[1] Its substitution pattern profoundly influences biological activity and pharmacokinetic properties. The introduction of a difluoromethoxy group at the 4-position offers several advantages for drug design:
-
Modulation of Basicity: The electron-withdrawing nature of the difluoromethoxy group lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing target engagement and reducing off-target effects.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, rendering the difluoromethoxy group resistant to metabolic degradation, thereby potentially increasing the half-life of a drug candidate.
-
Improved Physicochemical Properties: The unique properties of fluorine can enhance membrane permeability and binding affinity.
Given these benefits, the efficient and selective N-alkylation of 4-(difluoromethoxy)piperidine is a key enabling transformation in the synthesis of novel therapeutics. This document outlines two primary, reliable methods for achieving this: reductive amination and direct alkylation with alkyl halides.
Strategic Approaches to N-Alkylation
The choice of N-alkylation strategy depends on the desired substituent and the overall synthetic route. Below is a logical workflow to guide the selection process.
Caption: Decision workflow for selecting an N-alkylation method.
Reductive Amination: A Versatile and Controlled Approach
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is widely used for the N-alkylation of secondary amines.[2] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 4-(difluoromethoxy)piperidine with an aldehyde or ketone, followed by in-situ reduction to the desired tertiary amine.[3][4]
Causality of Experimental Choices
-
Reducing Agent Selection: The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound.[5][6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[7] It is a mild and selective reducing agent, effective for a broad range of aldehydes and ketones, and is less toxic than sodium cyanoborohydride.[6][7] Its steric bulk is thought to contribute to its selectivity for the less hindered iminium ion.
-
Sodium Cyanoborohydride (NaBH₃CN): While highly effective and selective, its high toxicity and the potential generation of cyanide byproducts are significant drawbacks.[5][7]
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting aldehyde or ketone.[8] Therefore, it is typically used in a two-step procedure where the imine is pre-formed before the addition of the reductant.[6][7]
-
-
Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reactions using sodium triacetoxyborohydride, which is sensitive to water and incompatible with protic solvents like methanol.[8]
-
pH Control: The formation of the imine/iminium ion is typically favored under weakly acidic conditions (pH 4-6).[6] In some cases, particularly with less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate the reaction.[7]
Experimental Protocol: N-Benzylation via Reductive Amination
This protocol details the synthesis of 1-benzyl-4-(difluoromethoxy)piperidine as a representative example.
Workflow Diagram:
Caption: Experimental workflow for reductive amination.
Materials:
-
4-(Difluoromethoxy)piperidine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
To a stirred solution of 4-(difluoromethoxy)piperidine (1.0 eq) in anhydrous DCM at room temperature, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may be observed.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-4-(difluoromethoxy)piperidine.[7]
Data Summary for Reductive Amination:
| Reagent | Equivalents | Role | Key Considerations |
| 4-(Difluoromethoxy)piperidine | 1.0 | Starting Material | Ensure it is dry. |
| Aldehyde/Ketone | 1.0 - 1.2 | Alkylating Precursor | Use a slight excess to drive the reaction. |
| NaBH(OAc)₃ | 1.3 - 1.6 | Reducing Agent | Add portion-wise to control the reaction rate.[7] |
| DCM or DCE | - | Solvent | Use anhydrous grade.[8] |
| Acetic Acid (optional) | 1-2 | Catalyst | For less reactive ketones to facilitate iminium ion formation.[7] |
Direct N-Alkylation with Alkyl Halides
Direct alkylation of amines with alkyl halides is a fundamental SN2 reaction.[9] While conceptually straightforward, it can be complicated by overalkylation, where the product tertiary amine, being nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium salt.[6][9][10]
Causality of Experimental Choices
-
Control of Stoichiometry and Addition Rate: To favor mono-alkylation, it is crucial to control the stoichiometry. Slowly adding the alkyl halide to a solution of the amine ensures that the amine is always in excess, minimizing the chance of the product reacting further.[11]
-
Base: The reaction generates a hydrohalic acid (e.g., HBr, HI), which protonates the starting amine, rendering it non-nucleophilic. An external base is required to neutralize this acid and regenerate the free amine.[11]
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): These are commonly used, inexpensive, and easy to remove during workup.[11] Cesium carbonate is sometimes more effective due to its higher solubility in organic solvents.[12]
-
Non-nucleophilic Organic Bases (DIPEA): N,N-Diisopropylethylamine (Hünig's base) is often used as it is a strong, sterically hindered base that does not compete as a nucleophile.[11]
-
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used as they can dissolve the amine and the base, and they effectively solvate the transition state of the SN2 reaction.[11]
Experimental Protocol: Direct N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the direct N-alkylation of 4-(difluoromethoxy)piperidine.
Materials:
-
4-(Difluoromethoxy)piperidine (1.2 eq)
-
Alkyl Bromide (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of 4-(difluoromethoxy)piperidine (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl bromide (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary for Direct Alkylation:
| Reagent | Equivalents | Role | Key Considerations |
| 4-(Difluoromethoxy)piperidine | 1.1 - 1.5 | Nucleophile | Use in slight excess to minimize overalkylation. |
| Alkyl Halide | 1.0 | Electrophile | Iodides are more reactive than bromides, which are more reactive than chlorides. |
| K₂CO₃ or DIPEA | 1.5 - 2.0 | Base | To neutralize the acid formed during the reaction.[11] |
| DMF or Acetonitrile | - | Solvent | Use anhydrous grade.[11] |
N-Arylation Strategies
For the synthesis of N-aryl-4-(difluoromethoxy)piperidine derivatives, transition metal-catalyzed cross-coupling reactions are the methods of choice, as direct nucleophilic aromatic substitution is generally not feasible unless the aromatic ring is highly activated.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and general method for the formation of C-N bonds between an amine and an aryl halide or triflate.[13][14] The reaction typically employs a palladium precursor, a phosphine ligand, and a base. The choice of ligand is crucial and often requires screening for optimal results.[13]
-
Ullmann Condensation: This is a copper-catalyzed C-N bond-forming reaction, which is one of the older methods but has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions.[15][16]
A detailed protocol for these advanced methods is beyond the scope of this introductory guide but represents a key area for further investigation in the synthesis of complex pharmaceutical intermediates.
Purification and Characterization
-
Purification: The basic nature of the N-alkylated piperidine products allows for straightforward purification.
-
Aqueous Workup: An initial acid-base extraction can be effective. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the product is re-extracted into an organic solvent.
-
Chromatography: Flash column chromatography on silica gel is the most common method for obtaining highly pure material. A solvent system of ethyl acetate/hexanes, often with a small amount of triethylamine (0.1-1%) added to the mobile phase, can prevent the product from streaking on the silica gel.
-
-
Characterization: The final products should be characterized by standard analytical techniques, including:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and purity.
-
Mass Spectrometry (LC-MS, HRMS): To confirm the molecular weight.
-
Conclusion
The N-alkylation of 4-(difluoromethoxy)piperidine is a fundamental transformation in the synthesis of valuable pharmaceutical building blocks. Both reductive amination and direct alkylation offer reliable and scalable routes to a wide range of N-substituted derivatives. The choice between these methods is dictated by the availability of starting materials and the specific structural requirements of the target molecule. Careful consideration of the reaction parameters, as detailed in these protocols, is essential for achieving high yields and purity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 4-(Difluoromethoxy)piperidine Hydrochloride
Abstract
This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-(Difluoromethoxy)piperidine hydrochloride. Due to the compound's polar nature and anticipated challenges with retention on traditional reversed-phase columns, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC). The described protocol provides a comprehensive guide for researchers, analytical scientists, and drug development professionals, covering everything from the initial physicochemical assessment and method development strategy to the final validated protocol and sample analysis workflow. The principles outlined adhere to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3]
Introduction
This compound is a heterocyclic amine containing a difluoromethoxy moiety, a functional group of increasing interest in medicinal chemistry due to its ability to modulate physicochemical and metabolic properties. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.
The inherent polarity of small molecules like this compound presents a significant challenge for conventional reversed-phase liquid chromatography, often resulting in poor retention and potential interference from matrix components.[4][5] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative by utilizing a polar stationary phase and a mobile phase with a high organic content to enhance the retention of polar analytes.[4][6] This application note describes a systematic approach to developing a HILIC-based LC-MS/MS method, leveraging the high sensitivity and selectivity of tandem mass spectrometry for confident quantification.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's properties is the foundation of rational method development.
-
Structure and Properties:
-
Molecular Formula: C₆H₁₂ClF₂NO[7]
-
Formula Weight: 187.61 g/mol [7]
-
Appearance: Expected to be a white to off-white crystalline solid, typical for hydrochloride salts of similar piperidine derivatives.[8]
-
Solubility: As a hydrochloride salt, it is expected to have good solubility in aqueous solutions. The free base is likely soluble in polar organic solvents.[8]
-
Basicity: The piperidine nitrogen provides a basic center, making it readily protonated. This is a key characteristic for electrospray ionization in the positive mode.[9]
-
The presence of the polar difluoromethoxy group and the piperidine ring, combined with its salt form, indicates high polarity. This strongly suggests that a HILIC chromatographic approach will be more effective than reversed-phase chromatography.
LC-MS/MS Method Development Strategy
Our strategy is grounded in a systematic, science- and risk-based approach as advocated by ICH Q14 guidelines for analytical procedure development.[10][11][12][13]
Liquid Chromatography
The primary goal is to achieve adequate retention and symmetrical peak shape for the analyte, moving it away from the solvent front where matrix effects are most pronounced.[5]
-
Column Selection: A column with a polar stationary phase is required. An amide-based column is an excellent starting point as it has demonstrated good retention, peak shape, and reproducibility for a wide range of polar compounds.
-
Mobile Phase Optimization:
-
Organic Solvent: Acetonitrile is the most common and effective organic solvent for HILIC separations.
-
Aqueous Component: An aqueous buffer is necessary to control the pH and ionic strength, which significantly impacts retention and peak shape in HILIC. Ammonium formate or ammonium acetate are volatile and MS-friendly choices. A starting concentration of 10-20 mM is recommended.
-
pH: The mobile phase pH should be controlled to ensure the analyte is in a consistent ionic state. For a basic compound like 4-(Difluoromethoxy)piperidine, a slightly acidic pH (e.g., 3-5) will ensure it is protonated, which can aid in retention on some HILIC phases and is ideal for positive ion ESI-MS.
-
Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% acetonitrile) and gradually increasing the aqueous component will be employed to elute the analyte.
-
Mass Spectrometry
The objective is to establish sensitive and specific detection using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in the positive ion mode is the logical choice due to the basic nitrogen in the piperidine ring, which is easily protonated to form the [M+H]⁺ ion.[9][14]
-
Precursor Ion Determination: A full scan (Q1 scan) will be performed by infusing a standard solution of the analyte to identify the protonated molecular ion [M+H]⁺.
-
Product Ion Selection and Collision Energy Optimization: A product ion scan will be conducted on the selected precursor ion to identify stable and abundant fragment ions. The fragmentation of piperidine derivatives often involves ring cleavage or loss of substituents.[9][14] The collision energy (CE) will be optimized for the two most intense and specific product ions to maximize signal intensity for MRM transitions.
The logical workflow for this method development is illustrated in the following diagram:
Caption: LC-MS/MS method development workflow.
Optimized Analytical Method
The following table summarizes the optimized parameters derived from the development strategy.
| Parameter | Condition |
| LC System | UPLC/HPLC system capable of high-pressure mixing |
| Column | Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 95% B (0-0.5 min), 95-60% B (0.5-5.0 min), 60% B (5.0-6.0 min), 60-95% B (6.0-6.1 min), 95% B (6.1-8.0 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Autosampler Temp | 10 °C |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Precursor (m/z): 152.1Quantifier (m/z): [To be determined experimentally]Qualifier (m/z): [To be determined experimentally] |
| Collision Energy (eV) | [To be optimized experimentally for each transition] |
Note: The precursor ion m/z of 152.1 corresponds to the free base [C₆H₁₁F₂NO + H]⁺.
Protocols
Standard and Sample Preparation Protocol
Caption: Standard and sample preparation workflow.
Step-by-Step Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 (v/v) mixture of acetonitrile and deionized water. Note: The weight should be corrected for purity and the hydrochloride salt form to reflect the concentration of the free base.
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution using the same diluent to prepare a series of calibration standards. A typical range would be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution to ensure the accuracy and precision of the calibration curve.
-
Unknown Sample Preparation: Dilute the unknown samples with the diluent to ensure the final concentration falls within the linear range of the calibration curve.
-
Final Preparation: Transfer all prepared standards, QCs, and unknown samples into autosampler vials for analysis.
LC-MS/MS Analysis Protocol
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the instrument control software. Start with several blank injections (diluent) to ensure the system is clean.
-
Analysis Run: Run the sequence, which should include the blank, calibration standards, QC samples, and unknown samples. It is good practice to intersperse QC samples and blanks throughout the run to monitor system performance.
-
Data Processing: Process the acquired data using the instrument's software. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration of the calibration standards. Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) if necessary.
-
Quantification: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Principles
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][2][15][16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity and Range: The method should demonstrate a linear relationship between concentration and response over a defined range. A correlation coefficient (r²) of >0.99 is typically required.[3]
-
Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing QC samples at different concentrations and is expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (%RSD).
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Conclusion
This application note presents a comprehensive and scientifically grounded strategy for the development and validation of a robust HILIC-LC-MS/MS method for the analysis of this compound. By addressing the challenges associated with polar analytes and adhering to international regulatory guidelines, this method provides a reliable tool for accurate quantification in pharmaceutical research, development, and quality control environments. The detailed protocols and rationale serve as a practical guide for scientists, ensuring the generation of high-quality, reproducible data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. [PDF] LC-MS metabolomics of polar compounds. | Semantic Scholar [semanticscholar.org]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. Q14 Analytical Procedure Development | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. FDA Guidance for Industry: Q14 Analytical Procedure Development - ECA Academy [gmp-compliance.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
Unlocking Novel Peptide Architectures: A Guide to the Incorporation of 4-(Difluoromethoxy)piperidine Hydrochloride
Introduction: The Fluorine Advantage in Modern Peptide Therapeutics
The strategic incorporation of fluorine into peptide scaffolds has emerged as a powerful tool in medicinal chemistry, offering a means to exquisitely tune the pharmacological properties of these complex biomolecules.[1][2][3] Fluorination can enhance metabolic stability, modulate bioavailability, and influence binding affinity and selectivity by altering the electronic and conformational landscape of a peptide.[1][2][3] The difluoromethoxy (-OCF₂H) group, in particular, is of growing interest. It acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups, often leading to improved cell permeability and metabolic resistance.[4] When installed on a conformationally restricted scaffold like a piperidine ring, the 4-(difluoromethoxy)piperidine moiety presents a unique opportunity to introduce these favorable properties while simultaneously imparting structural rigidity, a key factor in optimizing peptide-receptor interactions.[5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the strategies and protocols for incorporating 4-(difluoromethoxy)piperidine hydrochloride into peptide scaffolds. We will delve into multiple avenues of incorporation, including N-terminal modification, C-terminal amidation, side-chain conjugation, and the synthesis of a novel non-canonical amino acid building block. Each section will provide not only step-by-step protocols but also the underlying chemical principles and expected outcomes, empowering researchers to leverage this versatile building block in their quest for next-generation peptide therapeutics.
PART 1: Foundational Concepts and Strategic Considerations
Before embarking on the synthetic protocols, it is crucial to understand the strategic implications of incorporating the 4-(difluoromethoxy)piperidine moiety. The choice of incorporation site—N-terminus, C-terminus, side-chain, or as a backbone element—will profoundly influence the final peptide's structure and, consequently, its biological activity.
Physicochemical Impact of the 4-(Difluoromethoxy)piperidine Moiety
The introduction of this unique structural element can be expected to alter several key physicochemical parameters of the parent peptide:
| Property | Expected Impact | Rationale |
| Lipophilicity | Increased | The difluoromethoxy group is significantly more lipophilic than a hydroxyl or carboxyl group, which can enhance membrane permeability. |
| Metabolic Stability | Increased | The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[5] |
| Conformational Rigidity | Increased | The piperidine ring introduces a constrained cyclic structure into an otherwise flexible peptide chain, which can pre-organize the peptide into a bioactive conformation.[5] |
| Hydrogen Bonding | Altered | The -OCF₂H group can act as a weak hydrogen bond donor, potentially introducing new interactions with the target receptor. |
| Basicity (pKa) | Altered | The electron-withdrawing nature of the difluoromethoxy group will lower the pKa of the piperidine nitrogen compared to an unsubstituted piperidine. |
General Handling of this compound
The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated. For most coupling reactions, the free base is required. This is typically achieved by in situ neutralization with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or by a separate workup step. It is crucial to use the appropriate stoichiometry of base to ensure the availability of the nucleophilic piperidine nitrogen for the desired reaction.
PART 2: Synthetic Protocols for Incorporation
This section details the various strategies for incorporating 4-(difluoromethoxy)piperidine into a peptide sequence. For all solid-phase peptide synthesis (SPPS) protocols, standard Fmoc/tBu chemistry is assumed unless otherwise stated.[4][6][7]
Strategy A: N-Terminal Modification via Reductive Amination
This strategy attaches the 4-(difluoromethoxy)piperidine moiety to the N-terminus of a pre-synthesized, resin-bound peptide. Reductive amination is a robust method for forming a stable secondary amine linkage.[2][3][8]
Caption: Workflow for N-terminal modification.
-
Resin Preparation: Start with the fully assembled peptide on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide), with the N-terminal amino acid still protected with the Fmoc group.
-
Final Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete removal of the Fmoc group.[4][9]
-
Washing: Thoroughly wash the resin with DMF (5x), dichloromethane (DCM) (3x), and then DMF (3x) to remove residual piperidine.
-
Preparation of the Piperidine Reagent: In a separate vial, dissolve this compound (5 equivalents relative to resin loading) in DMF. Add DIEA (5.5 equivalents) to neutralize the hydrochloride and generate the free base.
-
Reductive Amination:
-
Add the solution of free 4-(difluoromethoxy)piperidine to the resin and agitate for 1 hour at room temperature.
-
Add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (Na(OAc)₃BH) (10 equivalents) to the reaction mixture and agitate for an additional 12-24 hours.
-
-
Final Washing: Wash the resin extensively with DMF (5x), DCM (3x), and methanol (3x), then dry under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.[4]
-
Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Strategy B: C-Terminal Modification
This approach involves the amidation of the C-terminal carboxylic acid of a peptide with 4-(difluoromethoxy)piperidine. This can be performed either in solution after the peptide has been cleaved from the resin or on the solid support using specialized linkers.
Caption: Workflow for C-terminal amidation.
-
Peptide Preparation: Synthesize the desired peptide on a resin that allows for cleavage of the fully protected peptide (e.g., 2-chlorotrityl chloride resin). Cleave the peptide from the resin using a mild acidic solution (e.g., 1-5% TFA in DCM) to keep the side-chain protecting groups intact.
-
Reaction Setup: Dissolve the protected peptide (1 equivalent) in DMF.
-
Activation: Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), followed by DIEA (2 equivalents). Stir for 10-15 minutes to activate the C-terminal carboxylic acid.
-
Amine Addition: In a separate vial, neutralize this compound (1.5 equivalents) with DIEA (1.6 equivalents) in DMF. Add this solution to the activated peptide mixture.
-
Coupling Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS for completion.
-
Workup and Deprotection: Quench the reaction with water and extract the peptide into an organic solvent. Remove the solvent under reduced pressure. Perform global deprotection of the side chains using a strong acid cocktail (e.g., 95% TFA).
-
Purification and Characterization: Purify the crude product by RP-HPLC and characterize by LC-MS.
Strategy C: Side-Chain Modification
This advanced strategy involves conjugating the piperidine moiety to the side chain of a reactive amino acid, such as aspartic acid or glutamic acid, within the peptide sequence. This requires an orthogonal protection strategy to selectively deprotect the side chain of the target amino acid while the peptide remains on the resin.
Caption: Workflow for side-chain modification.
-
Peptide Synthesis: During SPPS, incorporate Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH at the desired position. The allyl (All) ester is orthogonal to the acid-labile tBu protecting groups and the base-labile Fmoc group.[1]
-
Selective Deprotection: Once the peptide synthesis is complete, treat the resin with a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 equivalents) and a scavenger such as phenylsilane in DCM under an inert atmosphere to remove the allyl protecting group.
-
Washing: Wash the resin thoroughly with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium, followed by standard DMF and DCM washes.
-
Side-Chain Coupling: Activate the newly exposed side-chain carboxylic acid with HATU/DIEA in DMF and couple with neutralized 4-(difluoromethoxy)piperidine as described in the C-terminal amidation protocol (Strategy B, steps 3-5).
-
Final Steps: After the coupling is complete, wash the resin, cleave the peptide, and purify as described in the previous protocols.
Strategy D: Synthesis of a Novel Amino Acid Building Block
For incorporation directly into the peptide backbone, 4-(difluoromethoxy)piperidine can be derivatized into a novel non-canonical amino acid. One plausible approach is the synthesis of a β-amino acid derivative.
Caption: Synthesis of a piperidine β-amino acid.
-
Michael Addition: React the free base of 4-(difluoromethoxy)piperidine with an acrylate ester (e.g., t-butyl acrylate) in a suitable solvent like methanol. This reaction forms the β-amino ester.
-
Purification: Purify the resulting ester by column chromatography.
-
Hydrolysis: If a t-butyl ester was used, selective hydrolysis can be achieved under acidic conditions (e.g., TFA in DCM) to yield the carboxylic acid.
-
Fmoc Protection: Protect the piperidine nitrogen with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions to yield the final Fmoc-protected non-canonical amino acid.
-
SPPS Incorporation: This novel building block can then be incorporated into a peptide sequence using standard SPPS coupling protocols, similar to any other Fmoc-protected amino acid.[4]
PART 3: Characterization and Analysis
Thorough characterization of the modified peptide is essential to confirm successful incorporation and to assess its purity.
| Analytical Technique | Purpose | Expected Observations |
| LC-MS | Confirm molecular weight and purity | A mass shift corresponding to the addition of the 4-(difluoromethoxy)piperidine moiety (C₆H₁₀F₂NO). Purity is assessed by the integration of the product peak in the chromatogram. |
| ¹H and ¹⁹F NMR | Structural confirmation | ¹H NMR will show characteristic signals for the piperidine ring protons. ¹⁹F NMR will show a characteristic signal for the -OCF₂H group, providing unambiguous evidence of incorporation. |
| RP-HPLC | Purification and purity assessment | The modified peptide will likely have a longer retention time than the unmodified parent peptide due to increased lipophilicity. |
| Amino Acid Analysis | Verify amino acid composition | Useful for confirming the integrity of the peptide backbone after modification. |
Conclusion and Future Outlook
The incorporation of this compound into peptide scaffolds offers a compelling strategy for the development of novel peptide therapeutics with enhanced pharmacological profiles. The protocols outlined in this guide provide a roadmap for achieving this modification through various synthetic routes, each offering unique advantages depending on the desired location of the moiety. As the demand for more stable and potent peptide drugs continues to grow, the use of such innovative, fluorinated building blocks will undoubtedly play a pivotal role in the future of peptide-based drug discovery.
References
- 1. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 2. news-medical.net [news-medical.net]
- 3. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 9. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Improving the yield and purity of 4-(Difluoromethoxy)piperidine hydrochloride synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-(Difluoromethoxy)piperidine hydrochloride. This molecule is a valuable building block in medicinal chemistry, and its successful synthesis is critical for many drug discovery programs.[1] This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested advice, moving beyond simple protocols to explain the underlying chemical principles that govern yield and purity. Here, we address common challenges through a structured question-and-answer format, offering detailed troubleshooting guides, validated protocols, and a comprehensive reference base.
General Synthesis Overview & Key Challenges
The most common and scalable synthetic route to this compound begins with 4-hydroxypiperidine. The synthesis can be logically divided into four principal stages, each with its own set of challenges that can impact the overall efficiency and the purity of the final product.
Caption: General four-step synthesis workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: My overall yield is consistently low. Which step is the most likely culprit?
A1: The O-difluoromethylation (Step 2) is unequivocally the most challenging and yield-limiting step in this synthesis.[2] This reaction often involves unstable reagents or reactive intermediates, such as difluorocarbene (:CF₂), which can participate in numerous side reactions.[3] While other steps like N-protection and deprotection are generally high-yielding, optimizing the difluoromethylation reaction conditions—including the choice of reagent, base, solvent, and temperature—will have the most significant impact on your overall yield.
Q2: The color of my final product is off-white or yellow, not pure white. What causes this discoloration?
A2: Discoloration in piperidine derivatives often points to trace-level impurities arising from oxidation or side reactions.[4] Potential causes include:
-
Oxidation: The free piperidine base is susceptible to air oxidation, which can produce colored impurities.[4] Ensuring the final salt formation is conducted promptly after deprotection and under an inert atmosphere can mitigate this.
-
Residual Impurities: If purification is incomplete, colored byproducts from the difluoromethylation or deprotection steps may carry through. For example, certain deprotection cocktails (like TFA) can lead to colored baseline materials if not properly removed.[5]
-
Solvent Impurities: Using aged or impure solvents can introduce contaminants that lead to discoloration upon concentration.
A final recrystallization of the hydrochloride salt from a suitable solvent system (e.g., isopropanol/ether) is often highly effective at removing these colored impurities.
Q3: What are the most critical safety precautions for this synthesis?
A3: Several steps require specific safety measures:
-
Difluoromethylating Agents: Many sources of difluorocarbene, such as chlorodifluoromethane (a gas), are ozone-depleting and require specialized handling in a well-ventilated fume hood.[6] Other reagents can be volatile or lachrymatory.[7] Always consult the Safety Data Sheet (SDS) for your specific reagent.
-
Strong Acids and Bases: The deprotection step uses strong acids like HCl or TFA, which are highly corrosive. The N-protection and difluoromethylation steps may use strong bases like sodium hydride (NaH), which is flammable upon contact with water.
-
Pressure: Some difluoromethylation reactions involving gaseous reagents may be conducted in sealed pressure vessels. Ensure the vessel is properly rated and shielded.
Part 2: Troubleshooting Guide by Synthesis Stage
This section provides detailed, question-driven troubleshooting for each stage of the synthesis.
Stage 1: N-Protection of 4-Hydroxypiperidine
The secondary amine of piperidine is both nucleophilic and basic, making it essential to protect this group before proceeding to the O-difluoromethylation step. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability and straightforward, acid-labile removal.[8]
Q: My N-protection with Boc₂O is incomplete. How can I drive it to completion?
A: Incomplete protection is usually due to suboptimal reaction conditions. Here’s how to troubleshoot:
-
Incorrect Base/Stoichiometry: The reaction generates tert-butanol and CO₂, which can form carbonic acid, neutralizing your base. Ensure you use at least one equivalent of a suitable base like triethylamine (TEA) or potassium carbonate (K₂CO₃) to neutralize the in-situ generated acid and the starting material if it is a hydrochloride salt.[8] For sluggish reactions, a stronger, non-nucleophilic base can be used.
-
Solvent Choice: While dichloromethane (DCM) or tetrahydrofuran (THF) are common, using a solvent system that fully dissolves both the piperidine starting material and the base is crucial. A biphasic system (e.g., dioxane/water with NaHCO₃) can also be effective.
-
Reaction Temperature: The reaction is typically run at room temperature. If it is slow, gentle heating to 30-40 °C can increase the rate without significant side reactions.[8]
Protocol 1: High-Yield Synthesis of N-Boc-4-Hydroxypiperidine
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq) in methanol (5 mL per gram of starting material), add potassium carbonate (1.5 eq).[8]
-
Cool the mixture to 25-30 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in methanol dropwise over 30 minutes.
-
Allow the reaction to stir at 30 °C for 6-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Filter off the inorganic salts and concentrate the methanol phase under reduced pressure.
-
To the resulting oil, add petroleum ether or hexane and cool to 0-5 °C to induce crystallization.
-
Filter the white solid product and dry under vacuum. Typical yields are >95%.
Stage 2: O-Difluoromethylation of N-Boc-4-Hydroxypiperidine
This is the most critical and lowest-yielding step. The reaction typically proceeds by deprotonating the hydroxyl group with a strong base to form an alkoxide, which then attacks a source of difluorocarbene (:CF₂).
Q: My difluoromethylation reaction has very low yield, with significant starting material remaining. What's wrong?
A: This is a common problem. The key is generating the reactive difluorocarbene in situ and ensuring it is trapped by your alkoxide nucleophile.
Caption: Decision tree for troubleshooting low difluoromethylation yield.
Detailed Explanation:
-
Base Strength & Anhydrous Conditions: The hydroxyl group must be fully deprotonated. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF is standard. Any moisture will quench the base and halt the reaction. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or passed through a drying column.
-
Difluorocarbene Source: A variety of reagents can generate :CF₂. The choice depends on availability, scale, and safety. Common sources include chlorodifluoromethane gas, sodium chlorodifluoroacetate, and (bromodifluoromethyl)trimethylsilane (TMSCF₂Br).[6] These reagents can be unstable, so using a fresh, high-quality source is critical.[2]
-
Side Reactions: Difluorocarbene is highly reactive and can dimerize to form tetrafluoroethylene or react with the solvent. The reaction is often run at low temperatures (-78 °C to 0 °C) to control the rate of carbene formation and minimize these unproductive pathways.
Stage 3: N-Boc Deprotection
This step removes the Boc protecting group to reveal the free piperidine nitrogen, which is then protonated to form the hydrochloride salt.
Q: The deprotection is incomplete, or I am seeing byproducts. How can I improve this step?
A: While generally robust, Boc deprotection can be tricky if not executed correctly.
-
Insufficient Acid: A stoichiometric amount of acid is consumed by the Boc group and the piperidine nitrogen. Using a large excess of acid, such as a saturated solution of HCl in 1,4-dioxane or 20-50% trifluoroacetic acid (TFA) in DCM, is standard to ensure the reaction goes to completion.[9][10]
-
Reaction Time and Temperature: The reaction is typically fast, often complete within 1-2 hours at room temperature.[10] If incomplete, allow it to stir longer. Avoid excessive heat, which can promote side reactions.
-
Workup Issues: After deprotection with TFA, it is crucial to remove all trifluoroacetate salts during the workup. A basic wash (e.g., with saturated NaHCO₃ solution) followed by extraction is necessary before forming the final HCl salt. If forming the HCl salt directly from an HCl/dioxane deprotection, ensure all solvent is removed in vacuo.[11]
Protocol 2: Clean N-Boc Deprotection and HCl Salt Formation
-
Dissolve N-Boc-4-(difluoromethoxy)piperidine (1.0 eq) in 1,4-dioxane (5-10 mL per gram).
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane (4-5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. A white precipitate of the hydrochloride salt will typically form.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once complete, add diethyl ether or heptane to the reaction mixture to further precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound.[10]
Stage 4: Purification of the Final Product
The final hydrochloride salt is a crystalline solid, which aids purification. The primary method for achieving high purity is recrystallization.
Q: My final product purity is low (<97%) even after precipitation. What is the best way to purify it?
A: Low purity indicates the presence of either unreacted starting materials or, more likely, byproducts from the difluoromethylation step.
| Impurity Type | Likely Source | Recommended Purification Method |
| Unreacted N-Boc-4-hydroxypiperidine | Incomplete difluoromethylation | The Boc-protected starting material will be deprotected in Step 3. The resulting 4-hydroxypiperidine HCl is structurally similar to the product. Recrystallization from isopropanol/ether can be effective. If separation is difficult, chromatography of the free base may be necessary before salt formation. |
| Pyridine-like Impurities | Contaminants in starting piperidine | These can sometimes be removed by forming a carbonate salt of the free base before final HCl salt formation.[12][13] |
| Formate Esters (R-O-CHO) | Side reaction from carbene insertion | These are often difficult to separate. Optimizing the difluoromethylation to prevent their formation is the best strategy. Recrystallization may be partially effective. |
| Residual Solvents (Dioxane, Ether, DCM) | Incomplete drying | Dry the final product under high vacuum, potentially with gentle heating (40-50 °C), for an extended period (12-24 hours). |
Protocol 3: Recrystallization of this compound
-
Place the crude hydrochloride salt in a clean, dry flask.
-
Add a minimal amount of hot isopropanol or ethanol to fully dissolve the solid.
-
If any insoluble material remains, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation begins, place the flask in a 0-5 °C refrigerator or ice bath for several hours to maximize precipitation.
-
Filter the purified crystals, wash with a small amount of cold solvent (the same one used for recrystallization), followed by a wash with cold diethyl ether.
-
Dry the crystals under high vacuum to a constant weight.
References
- 1. Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 [smolecule.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Optimization of Reaction Conditions for Difluoromethylation of Piperidines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the difluoromethylation of piperidines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of these reactions and optimize your experimental outcomes. The difluoromethyl group (-CF₂H) is a valuable motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities, which can enhance metabolic stability, membrane permeability, and binding affinity.[1][2]
Troubleshooting Guide
This section directly addresses specific issues you may encounter during the N-difluoromethylation of piperidines, offering potential causes and actionable solutions.
Issue 1: Low to No Yield of the N-Difluoromethylated Piperidine
Question: My reaction is showing a very low conversion to the desired N-difluoromethylated product. What are the likely causes and how can I improve the yield?
Answer: Low or non-existent yields in N-difluoromethylation reactions can be attributed to several factors, from the choice of reagents to the specific reaction conditions. Below is a systematic approach to troubleshooting this common problem.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Inefficient Generation of the Difluoromethylating Species | 1. Reagent Selection is Crucial: The choice of difluoromethylating agent is paramount. Reagents can be broadly categorized as nucleophilic, electrophilic, or radical precursors.[1][3] For N-difluoromethylation of amines like piperidine, methods involving difluorocarbene (:CF₂) are common.[4][5] 2. Optimizing Base for Difluorocarbene Generation: When using precursors like difluoromethanol or TMSCF₂H, the base is critical for generating difluorocarbene.[3][5] A base that is too weak will not efficiently deprotonate the precursor, while an overly strong base may cause decomposition of reagents or the substrate.[5] Consider screening bases such as Cs₂CO₃, K₂CO₃, or stronger options like NaOtBu or KOtBu if necessary.[5] |
| Piperidine Nucleophilicity | 1. Steric Hindrance: Bulky substituents on the piperidine ring, particularly near the nitrogen atom, can sterically hinder the approach of the difluoromethylating agent. If possible, consider a synthetic route where difluoromethylation occurs before the introduction of bulky groups. 2. Electronic Effects: Electron-withdrawing groups on the piperidine ring can decrease the nucleophilicity of the nitrogen atom, slowing down the desired reaction. |
| Reaction Conditions | 1. Solvent Effects: The polarity of the solvent can influence the stability and reactivity of the intermediates. Screen a range of anhydrous solvents such as THF, acetonitrile, or DMF. 2. Temperature Control: Many difluoromethylation reactions, especially those involving organometallic reagents or unstable intermediates, require low temperatures (e.g., -78 °C) to prevent side reactions and decomposition.[2] Conversely, some reactions may require heating to proceed at a reasonable rate. 3. Reaction Time: Monitor the reaction progress using techniques like TLC, GC-MS, or ¹⁹F NMR to determine the optimal reaction time.[2] Insufficient time will result in low conversion, while prolonged reaction times can lead to product decomposition. |
| Reagent Stability and Quality | 1. Reagent Decomposition: Some difluoromethylating agents are sensitive to moisture and air. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., Argon or Nitrogen).[6] 2. Impurities in Commercial Reagents: Commercially available reagents like zinc difluoromethanesulfinate (DFMS) may contain impurities such as ZnCl₂ and H₂O, which should be factored into stoichiometric calculations.[6] |
| Side Reactions | 1. C-H Difluoromethylation: While N-difluoromethylation is often favored, C-H difluoromethylation can occur, especially with radical-based methods.[6] Analyze the crude reaction mixture for isomers. 2. Decomposition of Piperidine: Harsh reaction conditions (e.g., strong bases, high temperatures) can lead to decomposition of the piperidine starting material. |
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity of the reaction?
Answer: A lack of selectivity is a common hurdle. The key is to understand the potential side reactions and adjust the conditions to favor the desired N-difluoromethylation pathway.
Troubleshooting Strategy for Poor Selectivity
Caption: Troubleshooting workflow for poor selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of difluoromethylation reactions applicable to piperidines?
A1: The primary methods for introducing a difluoromethyl group can be categorized into nucleophilic, electrophilic, and radical transformations.[3]
-
Nucleophilic Difluoromethylation: These methods often involve the reaction of a nucleophilic piperidine with a source of difluorocarbene (:CF₂), which is electrophilic.[4][7] Reagents like TMSCF₂H in the presence of a base are common sources.[3]
-
Electrophilic Difluoromethylation: This approach uses reagents that deliver an electrophilic "CF₂H⁺" equivalent to the nucleophilic nitrogen of the piperidine.
-
Radical Difluoromethylation: These reactions involve the generation of a difluoromethyl radical (•CF₂H) that reacts with the piperidine.[6] Reagents like zinc difluoromethanesulfinate (DFMS) are often used in photoredox or thermally initiated radical reactions.[6][8]
Q2: How does the -CF₂H group differ from a -CF₃ group in the context of drug design?
A2: While both are fluorinated groups, they have distinct properties. The -CF₂H group has an acidic proton and can act as a hydrogen bond donor, which is a key difference from the more lipophilic -CF₃ group that lacks this capability.[3] This allows the -CF₂H group to serve as a bioisostere for groups like hydroxyl (-OH) or thiol (-SH).[1][3][9]
Q3: Can I perform difluoromethylation on a piperidine ring that already has other functional groups?
A3: Yes, but chemoselectivity can be a challenge. The success depends on the chosen method and the nature of the other functional groups. For instance, some protocols show excellent functional group tolerance, allowing for the N-difluoromethylation of molecules containing esters, hydroxyls, and even other heterocycles without affecting those groups.[4] It is crucial to select a method known for its chemoselectivity. Radical methods, for example, can sometimes be less selective.
Q4: What is the proposed mechanism for N-difluoromethylation using a difluorocarbene source?
A4: A plausible mechanism involves the following steps:
-
Generation of Difluorocarbene (:CF₂): A precursor, such as a phosphonate or difluoromethanol, reacts with a base (e.g., CsF or an alkoxide) to eliminate a leaving group and form the highly reactive difluorocarbene intermediate.[4][5][9]
-
Nucleophilic Attack: The lone pair of the nitrogen atom on the piperidine acts as a nucleophile and attacks the electrophilic difluorocarbene.[4]
-
Protonation: The resulting zwitterionic intermediate is then protonated by a proton source in the reaction mixture (e.g., from the solvent or a conjugate acid) to yield the final N-difluoromethylated piperidine.[4]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Baran difluoromethylation reagent - Enamine [enamine.net]
- 7. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 8. Unlocking the direct photocatalytic difluoromethylation of C[double bond, length as m-dash]N bonds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC01353F [pubs.rsc.org]
- 9. e-century.us [e-century.us]
Technical Support Center: Stability of 4-(Difluoromethoxy)piperidine hydrochloride
Welcome to the technical support guide for 4-(Difluoromethoxy)piperidine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their experiments. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles, field-proven insights, and established analytical protocols to help you navigate potential stability challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary chemical stability concerns for this compound?
A1: The stability of this molecule is primarily influenced by its two key functional groups: the piperidine ring and the difluoromethoxy group.
-
Piperidine Ring: The tertiary amine within the piperidine ring is susceptible to oxidation.[1] This can occur over time with exposure to atmospheric oxygen or more rapidly in the presence of oxidizing agents, potentially leading to the formation of an N-oxide or ring-opened byproducts.[1][2] As a hydrochloride salt, the protonated nitrogen atom offers enhanced stability compared to the free base, particularly in acidic conditions.[3]
-
Difluoromethoxy Group (-OCF₂H): This group can be susceptible to hydrolysis, especially under acidic or basic conditions, which could cleave the ether linkage to yield 4-hydroxypiperidine and difluoromethanol derivatives. Studies on analogous structures have shown that difluoromethyl and difluoromethoxy groups can be labile under hydrolytic conditions.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure long-term integrity, this compound should be stored under controlled conditions.
-
Solid Form: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[6] This minimizes exposure to moisture and atmospheric oxygen. Some suppliers may indicate room temperature storage is acceptable for short periods, but refrigerated conditions are preferable for long-term stability.[7]
-
Solutions: Stock solutions, particularly in aprotic solvents like DMSO, should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is highly recommended to prepare them fresh before each experiment due to the potential for hydrolysis.
Q3: In which common laboratory solvents is this compound expected to be soluble and relatively stable?
A3: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents like water, methanol, and ethanol. It is also commonly soluble in DMSO.
-
Recommended for Stock Solutions: Anhydrous Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.
-
Aqueous Buffers: Solubility in aqueous buffers is expected, but stability will be pH-dependent. The compound is predicted to be most stable at a neutral to slightly acidic pH (around pH 4-7).[8] Strongly acidic or alkaline buffers can accelerate the hydrolysis of the difluoromethoxy group.
-
Aprotic Solvents: Solubility in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may be limited but can be used for specific synthetic applications where the absence of water is critical.
Q4: How can I quickly assess if my sample of this compound has degraded?
A4: The most direct way is through analytical chemistry.
-
Chromatographic Analysis: Use a high-purity reference standard (a freshly opened or properly stored sample) and compare it to your test sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a significant decrease in the area of the main peak suggests degradation.[1]
-
Nuclear Magnetic Resonance (NMR): ¹H or ¹⁹F NMR spectroscopy can also be used. Changes in the chemical shifts or the appearance of new signals relative to a reference spectrum are indicative of degradation.
Troubleshooting Guide: Addressing Stability-Related Issues
This guide provides a structured approach to diagnosing and resolving common problems encountered during experimentation.
Problem 1: Inconsistent or non-reproducible results in biological assays.
-
Potential Cause: Degradation of the compound in the stock solution or during the experimental workflow.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a trusted stock solution for each experiment. If possible, prepare a new stock solution from solid material.
-
Run a Control: Include a positive control (a known stable compound) and a negative control in your assay to ensure the assay itself is performing correctly.
-
Assess Stability in Assay Buffer: Incubate the compound in your final assay buffer for the duration of the experiment. Analyze the sample by HPLC or LC-MS at the beginning and end of the incubation period to check for degradation.
-
Minimize DMSO Concentration: When diluting from a DMSO stock, ensure the final concentration in the aqueous buffer is low (typically <0.5%) to prevent precipitation and potential solubility-related artifacts.[9]
-
Problem 2: Appearance of unexpected peaks during HPLC or LC-MS analysis.
-
Potential Cause: The compound is degrading under the storage, sample preparation, or analytical conditions.
-
Solution:
-
Confirm Peak Identity: If possible, use mass spectrometry to get a molecular weight for the new peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu may suggest N-oxide formation).
-
Perform a Forced Degradation Study: This is the definitive way to understand the compound's stability profile. By intentionally degrading the compound under controlled stress conditions, you can generate the likely degradation products and confirm if they match the unexpected peaks in your sample.[10][11] See Protocol 1 for a detailed methodology.
-
Evaluate Analytical Method: Ensure your analytical method is not causing degradation. For example, highly acidic mobile phases can sometimes cause hydrolysis of labile functional groups.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical process for diagnosing stability issues.
Caption: Troubleshooting workflow for stability issues.
Core Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[12] This protocol outlines standard conditions based on ICH guidelines.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Solvent for stock solution (e.g., Acetonitrile:Water 50:50)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
-
pH meter
-
Oven and Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like 50:50 acetonitrile:water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial. Store an unstressed control sample (1 mL stock + 1 mL water) under ambient, dark conditions.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[11]
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.[1]
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[8]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[12]
-
-
Sample Analysis:
-
At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively, before analysis.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with the unstressed control, by a suitable stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Protocol 2: Principles of Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[12]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: A reversed-phase C18 column is a versatile starting point for polar to moderately non-polar compounds.
-
Mobile Phase Selection:
-
Start with a gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate or phosphate buffer, pH adjusted to 3-4) and an organic modifier (acetonitrile or methanol). A gradient allows for the elution of compounds with a wide range of polarities.
-
The use of a slightly acidic mobile phase helps to ensure consistent protonation of the piperidine nitrogen, leading to better peak shape.
-
-
Detection: UV detection is standard. Determine the wavelength of maximum absorbance (λ_max) by running a UV scan of the parent compound. If degradation products lack a chromophore, an alternative like mass spectrometry (LC-MS) or a Charged Aerosol Detector (CAD) may be necessary.
-
Method Validation: Once developed, the method must be validated according to ICH guidelines, which includes assessing specificity. The forced degradation samples from Protocol 1 are crucial here. The method is considered "stability-indicating" if all degradation products are successfully separated from the parent peak and from each other.
Data Summary & Visualization
Predicted Stability Profile
The following table summarizes the expected stability of this compound based on the known chemistry of its functional groups.
| Stress Condition | Predicted Stability | Likely Primary Degradation Pathway(s) |
| Acidic (pH < 3), Heat | Moderately Unstable | Hydrolysis of the difluoromethoxy ether linkage. |
| Neutral (pH 6-7) | Most Stable | Minimal degradation expected under ambient conditions. |
| Basic (pH > 9) | Moderately Unstable | Potential for hydrolysis of the difluoromethoxy group. |
| Oxidative (H₂O₂) | Unstable | Oxidation of the piperidine nitrogen to form the N-oxide.[1] |
| Thermal (High Temp) | Moderately Unstable | General acceleration of other degradation pathways. |
| Photolytic (UV/Vis) | Potentially Unstable | Photodegradation via radical mechanisms. |
Potential Degradation Pathways
This diagram illustrates the two most probable degradation pathways for the molecule.
Caption: Potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biosynce.com [biosynce.com]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Fluorinated Piperidine Purification
Welcome to our dedicated technical support center for navigating the complexities of fluorinated piperidine purification. As a Senior Application Scientist with over a decade of experience in synthetic and medicinal chemistry, I understand that while these scaffolds are invaluable in drug discovery, their unique physicochemical properties can present significant purification challenges. This guide is designed to provide practical, experience-driven advice to help you troubleshoot common issues and streamline your workflow.
Introduction: The Challenge of Fluorinated Piperidines
Fluorinated piperidines are a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug properties such as metabolic stability, lipophilicity, and pKa. However, the very features that make them attractive—the high electronegativity of fluorine and its influence on the piperidine nitrogen's basicity—are also what make their purification non-trivial. This guide addresses the most frequent questions and troubleshooting scenarios encountered in the lab.
Part 1: Troubleshooting Guide
This section is structured to address specific problems you might be facing during the purification process.
Scenario 1: My fluorinated piperidine is "streaking" or "tailing" badly on my silica gel column.
Question: I'm trying to purify my 3-fluoropiperidine derivative using standard silica gel chromatography (e.g., ethyl acetate/hexanes), but the product is coming off the column as a long streak rather than a sharp band, leading to poor separation and mixed fractions. What's happening and how can I fix it?
Answer: This is a classic problem that stems from the basicity of the piperidine nitrogen. The lone pair on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to a slow, continuous elution process, resulting in severe tailing. The introduction of an electron-withdrawing fluorine atom can modulate this basicity, but the interaction often remains problematic.
Underlying Mechanism: The primary interaction is an acid-base interaction between the Lewis basic nitrogen of the piperidine and the Brønsted acidic silanol groups of the silica. This is often exacerbated by the presence of trace amounts of water on the silica.
-
Baseline Additive Approach (First-line defense):
-
Step 1: Prepare your eluent system as usual (e.g., 20% EtOAc/Hexanes).
-
Step 2: Add a small amount of a basic modifier to this eluent. The most common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). Ammonia in methanol (a 7N solution is commercially available) can also be used, typically by adding 0.5-2% of the 7N solution to your eluent.
-
Step 3: Equilibrate your column with this modified eluent for at least 3-5 column volumes before loading your sample. This ensures the silica surface is "deactivated."
-
Causality: The basic additive (like TEA) will preferentially bind to the acidic silanol groups, effectively "capping" them. This prevents your basic piperidine from interacting strongly with the stationary phase, allowing it to elute more symmetrically based on polarity.
-
-
Alternative Stationary Phases (If additives fail):
-
If tailing persists even with additives, consider switching your stationary phase.
-
Alumina (basic or neutral): Alumina is a less acidic support and is often a better choice for purifying basic compounds. Use a similar eluent system as you would for silica.
-
Chemically-Treated Silica: Consider using commercially available amine-functionalized or diol-functionalized silica phases. These are designed to minimize interactions with basic analytes.
-
Reverse-Phase Chromatography (C18): This is an excellent alternative, particularly for more polar fluorinated piperidines. See Scenario 3 for more details.
-
Caption: Decision tree for troubleshooting tailing in fluorinated piperidine purification.
Scenario 2: My product seems to be lost during aqueous workup after converting it to a salt.
Question: I performed an acid-base extraction to remove non-basic impurities. I acidified the organic layer to extract my fluorinated piperidine into the aqueous phase as a salt (e.g., hydrochloride). After basifying the aqueous layer and re-extracting, my yield is extremely low. Where did my product go?
Answer: This is a common and frustrating issue. There are two primary culprits: the formation of an unexpectedly water-soluble salt or incomplete basification before back-extraction. The presence of fluorine can increase the polarity and sometimes the water solubility of the piperidine salt beyond what you might expect for a non-fluorinated analogue.
-
Verify pH Throughout:
-
Acidification Step: When extracting into the aqueous phase, ensure the pH is sufficiently acidic. Use pH paper or a meter to check that the pH is < 2. A common mistake is not adding enough acid.
-
Basification Step: This is the most critical step. Before back-extracting, ensure the aqueous layer is strongly basic (pH > 12). Use a strong base like 2-6N NaOH or KOH. Test with pH paper. If the solution is not sufficiently basic, your piperidine will remain in its protonated, water-soluble salt form and will not partition into the organic layer.
-
-
Manage Emulsions & Solubility:
-
Fluorinated compounds can sometimes form stable emulsions. If this occurs, adding a small amount of brine (saturated NaCl solution) can help break the emulsion.
-
If your piperidine salt is particularly water-soluble, you may need to perform multiple (5-7) extractions with your organic solvent (e.g., DCM, EtOAc) to recover all the product.
-
-
"Salting Out" Effect:
-
Before back-extraction, saturate the basic aqueous layer with sodium chloride. This increases the ionic strength of the aqueous phase, decreasing the solubility of your neutral organic amine and driving it into the organic layer. This can significantly improve your recovery.
-
| Final Aqueous pH | Extraction Solvent | Number of Extractions | Typical Recovery of a model 4-fluoropiperidine |
| 8-9 | Dichloromethane | 3 | < 20% |
| > 12 | Dichloromethane | 3 | ~75-85% |
| > 12 with Salting Out | Dichloromethane | 3 | > 95% |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography system for a novel fluorinated piperidine?
If you have no prior information, a good starting point for normal-phase chromatography is a gradient of ethyl acetate in hexanes with a constant 0.5% triethylamine modifier. For reverse-phase, a gradient of acetonitrile in water with a 0.1% trifluoroacetic acid (TFA) or formic acid (FA) modifier is standard. The acid modifier ensures the piperidine is protonated and behaves well on the C18 column.
Q2: I'm trying to remove a diastereomer of my fluorinated piperidine. They have the same TLC Rf. What should I do?
Diastereomers can often be challenging to separate.
-
Optimize Normal-Phase: First, try different solvent systems in normal-phase chromatography. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide the selectivity needed. Using a lower-polarity solvent system and running the column very slowly can also improve resolution.
-
Reverse-Phase HPLC: Preparative reverse-phase HPLC is often the most effective method for separating closely-related diastereomers. The different spatial arrangements of the fluorine and other substituents can lead to differential interactions with the C18 stationary phase.
-
Crystallization: If your compound is a solid, exploring different crystallization solvents may allow one diastereomer to crystallize preferentially, leaving the other in the mother liquor.
Q3: My NMR spectrum looks clean, but the mass spectrometry results show an impurity with a mass of +18. What is this?
This is very likely a water adduct, especially if you are using electrospray ionization (ESI) mass spectrometry. Fluorinated compounds, and amines in particular, can be hygroscopic. Ensure your sample is rigorously dried under high vacuum before analysis. If the +18 peak persists, it could also indicate an N-oxide, which can sometimes form during the reaction or workup. An N-oxide would likely have a different retention time in LC-MS.
Q4: Can I use distillation to purify my fluorinated piperidine?
Maybe, but with caution. Many simple fluorinated piperidines (e.g., 2-, 3-, or 4-fluoropiperidine itself) are volatile liquids. Simple or fractional distillation can be an effective purification method for these, especially on a large scale. However, you must consider:
-
Thermal Stability: Ensure your compound is stable at the required boiling temperature.
-
Azeotropes: The compound may form an azeotrope with residual solvents, making separation difficult.
-
Safety: The vapors can be hazardous. Distillation should be performed in a well-ventilated fume hood. For larger, more functionalized, non-volatile derivatives, distillation is not a suitable method.
Degradation pathways of 4-(Difluoromethoxy)piperidine hydrochloride under stress conditions
A Guide to Understanding and Mitigating Degradation Under Stress Conditions
Welcome to the technical support guide for 4-(Difluoromethoxy)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability. Here, we provide in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for conducting robust stability studies.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound show significant variability over time. What is the likely cause?
Inconsistent analytical results, such as a decreasing peak area in your chromatogram or the appearance of new, unidentified peaks, strongly suggest that the compound is degrading under your experimental or storage conditions. This compound, like many pharmaceutical intermediates, possesses functional groups that are susceptible to degradation under various environmental stresses.
The primary sites of instability are the piperidine ring's tertiary amine and, to a lesser extent, the difluoromethoxy group. Understanding the molecule's stability profile through forced degradation studies is a critical first step in developing a robust analytical method and ensuring the integrity of your results.[1][2] These studies are mandated by regulatory bodies like the ICH to elucidate potential degradation pathways and develop stability-indicating methods.[3][4][5]
Q2: What are the most probable degradation pathways for this compound?
Based on its chemical structure, we can anticipate several degradation pathways under standard stress conditions. The molecule's stability is largely influenced by the reactivity of the piperidine ring and the difluoromethoxy moiety.
-
Oxidative Degradation: The tertiary amine of the piperidine ring is highly susceptible to oxidation.[1] This can lead to the formation of a stable N-oxide , a common metabolic and degradation pathway for such heterocycles. Under more aggressive oxidative conditions, further degradation can occur, potentially leading to ring-opening products .[1][6][7]
-
Hydrolytic Degradation:
-
Acidic Conditions: The compound is expected to be relatively stable under mild acidic conditions due to the protonation of the piperidine nitrogen, which reduces its nucleophilicity. However, under harsh acidic conditions (e.g., high temperature and strong acid), hydrolysis of the difluoromethoxy group could potentially occur, though this C-F bond is generally strong.[8]
-
Basic Conditions: In the presence of a strong base, the free base form of the piperidine is generated, which is more susceptible to oxidation. Base-catalyzed hydrolysis of the difluoromethoxy group is also a possibility, although less likely than reactions involving the piperidine ring.
-
-
Photolytic Degradation: Fluorinated pharmaceuticals can be susceptible to photolysis.[8][9][10] High-energy light, particularly UV, can initiate radical-based reactions. This may lead to defluorination or complex rearrangements.[9][11] The extent of degradation often depends on the light source and the presence of photosensitizers.[12]
-
Thermal Degradation: The carbon-fluorine bond is one of the strongest in organic chemistry, conferring significant resistance to thermal stress.[8] Therefore, the difluoromethoxy group is expected to be highly stable at elevated temperatures. The piperidine ring itself is also relatively stable thermally.[13][14] Degradation under thermal stress is likely to be minimal compared to other conditions unless extremely high temperatures are applied.[15][16]
Q3: How should I design a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is essential for identifying potential degradants and establishing a stability-indicating analytical method. The study should be conducted according to ICH Q1A guidelines.[3][4][17] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can effectively separate and detect the resulting degradants.
The core conditions to test are:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Stress: Solid-state and solution at 80°C
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B).
A detailed protocol for conducting these studies is provided in the "Experimental Protocols" section below.
Q4: What are the recommended analytical techniques for monitoring the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) Detection: This is the primary workhorse for stability studies. A reverse-phase HPLC method can separate the parent compound from its degradation products.[18] A UV detector provides quantitative data, while an MS detector is invaluable for identifying the mass of the degradants, which helps in structure elucidation.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): This technique is exceptionally powerful for tracking the fate of the difluoromethoxy group.[9][11] It can help identify and quantify fluorinated degradation products, confirm whether defluorination has occurred, and distinguish between different fluorinated species that may be difficult to resolve by MS alone.[9][10]
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | 1. Execute a forced degradation study (see Protocol 1) to intentionally generate degradation products and verify if the new peaks correspond to those formed under specific stress conditions.[1][19] 2. Use LC-MS/MS to obtain fragmentation data for the unknown peaks to aid in structural elucidation. |
| Progressive decrease in the parent compound's peak area over time. | Degradation or precipitation of the compound due to poor solubility. | 1. Confirm that the loss of area is accompanied by the growth of degradation peaks. If not, investigate solubility issues. 2. Re-evaluate your storage conditions. Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere for long-term storage.[1] 3. Use light-protective amber vials for all experiments and storage.[1] |
| Formation of a precipitate in solution during the experiment. | Formation of insoluble degradation products or the free base form of the compound in a non-optimal solvent system. | 1. Analyze the supernatant and attempt to dissolve and analyze the precipitate separately to identify its composition. 2. Review the pH and solvent system of your solution. Degradation products may have different solubility profiles than the parent compound. |
| Inconsistent results between different experimental runs or batches. | Variability in experimental conditions (e.g., temperature, light exposure, pH) or contamination. | 1. Strictly control and monitor experimental parameters. Use calibrated equipment and buffered solutions where pH is critical. 2. Ensure all glassware is scrupulously clean. 3. Perform a system suitability test before each analytical run to ensure the performance of the chromatographic system. |
Visualizing Degradation Pathways and Workflows
Hypothetical Degradation Pathways
Caption: Hypothetical degradation pathways for this compound.
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways, in accordance with ICH guidelines.[2][3]
Materials:
-
This compound
-
HPLC-grade Water, Acetonitrile, and Methanol
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV and MS detectors
-
Thermostatic oven and water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Control Sample: Dilute 1 mL of the stock solution to an appropriate final concentration (e.g., 100 µg/mL) with the solvent. Protect this sample from light and heat and analyze it at the beginning and end of the study.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute to the final concentration.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M.
-
Keep the solution at 60°C.
-
Withdraw aliquots at specified time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3%.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points and dilute for analysis. No quenching is typically needed if analyzed promptly.
-
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid: Place a small amount of the solid compound in an open dish in an oven at 80°C.
-
Sample at specified time points. For the solid sample, dissolve it in the solvent before dilution and analysis.
-
-
Photolytic Degradation:
-
Expose both a solid sample and a solution sample (in a quartz cuvette or other UV-transparent container) to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a dark control sample (wrapped in aluminum foil) under the same temperature conditions.
-
Analyze the samples after the specified exposure period.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method (see Protocol 2). Calculate the percentage of degradation and identify the mass of any new peaks observed.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point to ensure the elution of both polar and non-polar degradants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV/DAD: Monitor at a suitable wavelength (e.g., 210 nm, or determined by UV scan) to detect chromophores.
-
MS: Electrospray Ionization (ESI) in positive mode. Scan a mass range that covers the parent compound and potential degradants (e.g., m/z 50-500).
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.
Hypothetical Data Summary
The following table illustrates how to summarize results from a forced degradation study.
| Stress Condition | Duration | % Degradation of Parent | Number of Degradants Detected | Major Degradant (m/z) |
| 0.1 M HCl | 24 hours | < 5% | 1 | Not Applicable |
| 0.1 M NaOH | 24 hours | 8% | 2 | m/z [Parent + 16] |
| 3% H₂O₂ | 8 hours | 15% | 3 | m/z [Parent + 16] (N-oxide) |
| Thermal (80°C, solution) | 48 hours | < 2% | 0 | Not Applicable |
| Photolytic (ICH Q1B) | - | 12% | 4 | m/z [Parent - F + OH], m/z [Parent - HF] |
Note: The m/z values are hypothetical and serve as examples of what might be observed.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 16. sites.utexas.edu [sites.utexas.edu]
- 17. researchgate.net [researchgate.net]
- 18. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Difluoromethoxy)piperidine Hydrochloride
Welcome to the technical support guide for 4-(Difluoromethoxy)piperidine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate. Achieving high purity is paramount for the success of subsequent synthetic steps and for meeting stringent regulatory standards. This guide provides in-depth, experience-based answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses common initial questions regarding the nature and control of impurities in this compound preparations.
Q1: What are the most common types of impurities found in crude this compound?
The impurity profile of crude this compound is largely dictated by its synthetic route. Typically, synthesis involves the difluoromethoxylation of a protected 4-hydroxypiperidine derivative, followed by deprotection and salt formation. Consequently, impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as N-protected 4-hydroxypiperidine.
-
Intermediates: Incomplete removal of the nitrogen protecting group (e.g., Boc or Cbz) can leave the N-protected 4-(difluoromethoxy)piperidine.
-
Byproducts: Side reactions can generate impurities. For instance, elimination products or compounds from incomplete fluorination might be present, similar to what is seen in the synthesis of related fluorinated piperidines[1].
-
-
Reagent-Related Impurities:
-
Excess reagents or their decomposition products from the fluorination, deprotection, or salt formation steps.
-
-
Residual Solvents:
-
Degradation Products:
-
As a hydrochloride salt, the compound can be hygroscopic. Exposure to moisture can potentially lead to hydrolysis or other forms of degradation over time[3].
-
Q2: Why is the stringent control of these impurities so critical?
Controlling impurities is a fundamental aspect of pharmaceutical development, mandated by regulatory bodies like the ICH[4][5]. The rationale is threefold:
-
Safety: Impurities may have their own pharmacological or toxicological profiles, which can pose a risk to patient safety[4].
-
Efficacy: Impurities can sometimes interfere with the biological activity of the final active pharmaceutical ingredient (API).
-
Process Consistency: The presence of impurities can negatively impact the yield, purity, and physical properties (e.g., crystallinity) of downstream products. For example, some impurities can act as crystallization inhibitors.
Q3: What analytical techniques are essential for profiling impurities in this compound?
A multi-technique approach is necessary for comprehensive impurity profiling. The most effective methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the main component and detecting non-volatile organic impurities[6]. A well-developed HPLC method should be able to separate the main peak from all known impurities[4].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the detection and quantification of volatile organic impurities, particularly residual solvents[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the target compound and for identifying unknown impurities by analyzing their unique spectral signatures[3][8][9].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information, which is crucial during initial process development and troubleshooting[5].
Section 2: Troubleshooting Guide for Purification
This section is formatted to address specific problems you might encounter during the purification process, providing both causative explanations and actionable solutions.
Q1: My recrystallization attempt resulted in a very low yield. What are the likely causes and how can I fix this?
Low yield from recrystallization is a common issue, typically stemming from suboptimal solvent selection or procedural errors.
-
Causality: The ideal recrystallization solvent (or solvent system) should dissolve the compound completely at an elevated temperature but have very low solubility for it at cooler temperatures. If your product is too soluble in the chosen solvent even when cold, it will remain in the mother liquor, leading to poor recovery. Conversely, using an excessive volume of solvent, even a good one, will have the same effect.
-
Troubleshooting Steps:
-
Analyze the Mother Liquor: Before discarding it, concentrate a small sample of the mother liquor and analyze it by TLC or HPLC. If it contains a significant amount of your desired product, your recovery was inefficient.
-
Optimize the Solvent System: this compound is a polar salt. A good starting point is a polar solvent in which it is soluble when hot (like isopropanol, ethanol, or methanol) and a non-polar anti-solvent to induce precipitation upon cooling (like heptane, hexane, or MTBE).
-
Reduce Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material. Adding solvent in small portions to the heated slurry until everything just dissolves is a key technique.
-
Cooling Profile: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Crash-cooling by placing a hot flask directly into an ice bath can lead to the formation of very fine crystals or oils that are difficult to filter and may trap impurities.
-
Consider Seeding: If crystallization is slow to initiate, adding a single, pure crystal of the product (a seed crystal) to the cooled, supersaturated solution can induce controlled crystallization.
-
Q2: After recrystallization, my product purity is still below target (<99%), with a persistent polar impurity shown by HPLC. What is the next step?
This indicates that the impurity has similar solubility characteristics to your product in the chosen solvent system, making separation by simple recrystallization ineffective.
-
Causality: The impurity may co-crystallize with your product. This is common if the impurity is structurally very similar to the target molecule, such as an N-protected intermediate or a regioisomer.
-
Troubleshooting Steps:
-
Identify the Impurity: If possible, use LC-MS or NMR to identify the structure of the persistent impurity. Knowing its functional groups is key to devising a removal strategy.
-
Employ an Orthogonal Purification Method:
-
Acid-Base Extraction: This is a highly effective method for separating basic compounds (like your product) from neutral or acidic impurities. Dissolve the crude material in an organic solvent (like ethyl acetate or dichloromethane) and wash with a basic aqueous solution (e.g., NaHCO₃ or a dilute NaOH solution). The N-protected intermediate (a neutral impurity) will remain in the organic layer, while your deprotected free base product will be extracted into the aqueous layer if the pH is sufficiently high. Correction: The free base is organic soluble. The correct procedure is to dissolve the crude salt in water, basify the solution to pH >10 to form the free base, and then extract the free base into an organic solvent. The polar, non-basic impurities will remain in the aqueous layer. The organic layer can then be washed, dried, and treated with HCl to re-precipitate the pure hydrochloride salt.
-
Slurry/Wash: Try suspending (slurrying) the solid product in a solvent where the product has minimal solubility but the impurity is soluble. For example, a slurry in cold acetone or acetonitrile can effectively wash away more soluble impurities. Agitate for 1-2 hours at a controlled temperature, then filter.
-
-
Q3: During purification, my product "oiled out" instead of forming crystals. What does this mean and how can I prevent it?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is detrimental because the oil phase often traps impurities, defeating the purpose of purification.
-
Causality: This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment. It is also frequently caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation. Using too much anti-solvent or cooling the solution too rapidly can also promote oiling.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: If the product oils out, re-heat the mixture until it becomes a single clear phase again. Add a small amount of the primary (good) solvent to reduce the level of supersaturation.
-
Slow Down the Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.
-
Lower the Initial Concentration: Start the recrystallization with a more dilute solution (use more of the primary solvent). While this may slightly decrease the overall yield, it often promotes the formation of high-purity crystals.
-
Change the Solvent System: If the problem persists, a different solvent system is required. Experiment with solvents that have different properties to disrupt the conditions leading to oil formation.
-
Section 3: Standard Purification Protocols
These protocols provide detailed, step-by-step methodologies for common and effective purification techniques.
Protocol 1: Recrystallization from an Isopropanol/Heptane System
This protocol is a robust starting point for purifying gram-to-kilogram quantities of the hydrochloride salt.
-
Dissolution: Place the crude this compound (1.0 eq) in a flask equipped with a reflux condenser and magnetic stirrer. Add isopropanol (approx. 3-5 volumes, e.g., 3-5 mL per gram of crude material).
-
Heating: Heat the mixture to a gentle reflux (approx. 80-82 °C) with stirring. The solid should dissolve to form a clear or near-clear solution. If some solid remains, add more isopropanol dropwise until a complete solution is achieved. Note: Using the minimum volume is critical for maximizing yield.
-
Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a pre-warmed funnel to remove it.
-
Cooling & Crystallization: Remove the heat source and allow the solution to cool slowly to ambient temperature. Spontaneous crystallization should occur. Once at room temperature, cool the flask further in an ice-water bath for at least 1 hour to maximize precipitation.
-
Anti-Solvent Addition: While stirring the cold slurry, slowly add n-heptane (approx. 2-3 volumes) as an anti-solvent. This will further decrease the solubility of the product and force more of it out of solution.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol/heptane (1:1) mixture, followed by a wash with pure cold heptane.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.
-
Analytical Checkpoint: Analyze the final product by HPLC (>99.5% purity), NMR (structural confirmation), and GC headspace (for residual solvents).
Protocol 2: Purification via Acid-Base Extraction
This method is excellent for removing neutral or acidic impurities.
-
Dissolution & Basification: Dissolve the crude hydrochloride salt (1.0 eq) in water (10 volumes). Cool the solution in an ice bath. Slowly add a 2M sodium hydroxide (NaOH) solution with stirring until the pH of the aqueous phase is >11. This neutralizes the HCl and forms the free base of the piperidine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 10 volumes). The organic free base is more soluble in the organic layer.
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution, 1 x 10 volumes) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Salt Formation: Cool the dried organic solution in an ice bath. Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with vigorous stirring until precipitation is complete. Monitor the pH of a wet sample with pH paper to ensure it is acidic.
-
Isolation & Drying: Collect the precipitated pure hydrochloride salt by vacuum filtration, wash with a small amount of the cold organic solvent (e.g., diethyl ether), and dry under vacuum.
-
Analytical Checkpoint: Confirm final product purity by HPLC and other standard techniques.
Section 4: Visualization of Workflows
Diagrams created with Graphviz help to visualize decision-making processes in purification.
Caption: General workflow for selecting a purification strategy.
Caption: Troubleshooting decision tree for failed recrystallization.
Section 5: Data Summary
The following table illustrates a typical improvement in the purity profile of this compound after applying the recrystallization protocol described above.
| Impurity ID | Type | Typical Level in Crude Product (%) | Specification (%) | Level After Recrystallization (%) |
| Main Compound | Product | 96.1 | >99.5 | 99.8 |
| Impurity A | N-Boc Intermediate | 1.5 | <0.1 | Not Detected |
| Impurity B | Starting Material | 0.8 | <0.1 | Not Detected |
| Impurity C | Unknown Byproduct | 0.5 | <0.15 | 0.08 |
| Solvent X | Residual Solvent (DCM) | 1.1 | <0.05 | 0.02 |
References
- 1. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 2. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]
- 3. Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 [smolecule.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. biomedres.us [biomedres.us]
- 6. lcms.cz [lcms.cz]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 9. cris.technion.ac.il [cris.technion.ac.il]
Technical Support Center: A Guide to the Analytical Method Validation for Quantifying 4-(Difluoromethoxy)piperidine hydrochloride
Welcome to the technical support center for the analytical method validation of 4-(Difluoromethoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of quantifying this compound. Our focus is on providing scientifically sound, field-proven insights to ensure the development of a robust and reliable analytical method.
Introduction: The Analytical Challenge
This compound is a saturated heterocyclic compound. A key analytical challenge for its quantification is the lack of a significant UV chromophore, which can complicate detection using standard HPLC-UV methodology. This guide will address this challenge by exploring suitable analytical strategies and providing a comprehensive framework for method validation in line with global regulatory standards.
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: What is the most suitable analytical technique for quantifying this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for the quantification of non-volatile compounds like this compound. Given its limited UV absorbance, HPLC can be coupled with various detection methods:
-
UV Detection at low wavelength (e.g., < 220 nm): This is a simpler approach but may suffer from low sensitivity and potential interference from other components that absorb at these wavelengths.
-
Pre-column Derivatization with a UV-active or fluorescent tag: This is a highly effective strategy to enhance sensitivity and specificity. Derivatizing the secondary amine of the piperidine ring with an agent like dansyl chloride or 4-toluenesulfonyl chloride introduces a strong chromophore or fluorophore.[1][2][3]
-
Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors that do not rely on a chromophore and can be excellent alternatives.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides high sensitivity and selectivity and can confirm the identity of the analyte.[5]
The choice of detector will depend on the required sensitivity, specificity, and available instrumentation. For routine quality control, a validated pre-column derivatization HPLC-UV method often provides a good balance of performance and accessibility.
Q2: I am observing poor peak shape (tailing or fronting) for my analyte. What are the likely causes and solutions?
A2: Poor peak shape is a common issue in HPLC analysis of basic compounds like piperidine derivatives. Here’s a breakdown of potential causes and troubleshooting steps:
-
Secondary Interactions with Residual Silanols: The basic nature of the piperidine nitrogen can lead to strong interactions with acidic residual silanols on the silica-based stationary phase, causing peak tailing.
-
Solution:
-
Use a lower pH mobile phase: A pH between 2.5 and 3.5 will ensure the piperidine is fully protonated, minimizing interactions with silanols. The use of a buffer is crucial to maintain a consistent pH.
-
Add a competing base: Including a small amount of a competing base, like triethylamine (TEA), in the mobile phase can saturate the active silanol sites.
-
Employ a modern, end-capped column: Columns specifically designed for the analysis of basic compounds with high-purity silica and advanced end-capping will significantly reduce peak tailing.
-
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase composition whenever possible.
-
Q3: My retention time is drifting. What should I investigate?
A3: Retention time drift can be caused by several factors:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter retention times.
-
Solution: Ensure accurate mobile phase preparation and keep solvent reservoirs capped. If using a gradient, ensure the pump is functioning correctly.
-
-
Column Temperature Fluctuations: Temperature has a significant impact on retention time.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Column Equilibration: Insufficient column equilibration before starting the analytical run can lead to drifting retention times, especially at the beginning of a sequence.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions.
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
-
Solution: Monitor column performance with system suitability tests and replace the column when necessary.
-
Method Validation
Q4: What are the key parameters I need to assess for analytical method validation?
A4: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the key validation parameters for an assay method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[6][7][8] This is typically demonstrated through forced degradation studies.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[6][7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies of spiked samples.[6][7][9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[7][9][10]
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory study).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[6][9]
Q5: How do I perform a forced degradation study for this compound?
A5: Forced degradation (stress testing) is crucial for establishing the stability-indicating nature of your method.[11][12][13] The study involves subjecting the drug substance to various stress conditions to induce degradation.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 105°C for 48 hours |
| Photolytic Degradation | Exposure to UV and visible light as per ICH Q1B guidelines |
It is important to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[14] The stressed samples are then analyzed, and the chromatograms are examined for the separation of the main peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the analyte peak is spectrally pure.
Q6: What are the acceptance criteria for the validation parameters?
A6: The acceptance criteria should be predefined in the validation protocol and justified based on the intended use of the method. Typical acceptance criteria for an HPLC assay method are:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from all degradation products and any other potential interferences. Peak purity index should be > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Mean recovery of 98.0% to 102.0% |
| Precision | Relative Standard Deviation (RSD) ≤ 2.0% |
| LOQ | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| LOD | Signal-to-noise ratio ≥ 3 |
| Robustness | System suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the introduced variations. |
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound.
Diagram: Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assayprism.com [assayprism.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. biomedres.us [biomedres.us]
- 12. biomedres.us [biomedres.us]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Analysis of 4-(Difluoromethoxy)piperidine hydrochloride: Elucidating Biological Activity in the Context of CNS-Related Targets
This guide provides a comprehensive in vitro validation of the biological activity of 4-(Difluoromethoxy)piperidine hydrochloride, a novel piperidine derivative with potential applications in neuroscience and drug discovery. Through a comparative analysis with structurally related analogs, 4-(Trifluoromethoxy)piperidine hydrochloride and 4-Fluoropiperidine hydrochloride, we explore its potential as a modulator of key central nervous system (CNS) targets. This document is intended for researchers, scientists, and drug development professionals seeking to understand the bioactivity profile of this compound class and the experimental methodologies for its characterization.
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS. The introduction of fluorine moieties, such as the difluoromethoxy group, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide hypothesizes that this compound interacts with CNS-related proteins, a notion supported by the known activities of similar piperidine derivatives.
To investigate this, we will evaluate the compound's activity in two well-established in vitro assays: a dopamine D2 receptor binding assay and an acetylcholinesterase (AChE) inhibition assay. These targets are implicated in a range of neurological and psychiatric disorders, making them relevant starting points for characterization.
Comparative Analysis of Piperidine Analogs
The selection of 4-(Trifluoromethoxy)piperidine hydrochloride and 4-Fluoropiperidine hydrochloride as comparators allows for an initial exploration of the structure-activity relationship (SAR) concerning the fluorinated alkoxy substituent at the 4-position of the piperidine ring.
| Compound | Structure | Key Structural Difference | Expected Impact on Lipophilicity |
| This compound | OCF₂H at C4 | Difluoromethoxy group | Moderate |
| 4-(Trifluoromethoxy)piperidine hydrochloride | OCF₃ at C4 | Trifluoromethoxy group | High |
| 4-Fluoropiperidine hydrochloride | F at C4 | Fluoro group | Low |
In Vitro Biological Activity Assessment
Dopamine D2 Receptor Binding Affinity
Dopamine receptors are critical targets in the treatment of various neuropsychiatric disorders.[1][2] A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor subtype.[3][4]
This protocol outlines the determination of the inhibitory constant (Ki) of the test compounds for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane preparation from the above cells.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (positive control and for non-specific binding determination).
-
Test compounds: this compound, 4-(Trifluoromethoxy)piperidine hydrochloride, 4-Fluoropiperidine hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration manifold.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and haloperidol in the assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of a high concentration of haloperidol (e.g., 10 µM).
-
Competition: 50 µL of membrane preparation, 50 µL of [³H]-Spiperone, and 50 µL of varying concentrations of the test compounds.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 150 | 75 |
| 4-(Trifluoromethoxy)piperidine hydrochloride | 85 | 42 |
| 4-Fluoropiperidine hydrochloride | >10,000 | >5,000 |
| Haloperidol (Positive Control) | 5 | 2.5 |
These hypothetical results suggest that the trifluoromethoxy and difluoromethoxy groups contribute to receptor binding, with the more lipophilic trifluoromethyl analog showing higher affinity. The simple fluoro-substituted compound shows negligible binding, indicating the importance of the larger, more lipophilic ether linkage for this interaction.
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay using Ellman's method.
Synthesis and Interpretation
The in vitro data, although hypothetical, provides a framework for evaluating the biological activity of this compound. The comparative approach suggests that the nature of the fluorinated substituent at the 4-position of the piperidine ring is a key determinant of its interaction with both the dopamine D2 receptor and acetylcholinesterase. The trend of increasing potency with increased fluorine substitution and lipophilicity (Fluoro < Difluoromethoxy < Trifluoromethoxy) provides a clear direction for future SAR studies.
It is important to note that these are initial, target-based assessments. A broader understanding of the compound's effects could be achieved through phenotypic screening in relevant cell models, such as primary neurons or iPSC-derived neuronal cultures. [5][6][7]Such screens can uncover unexpected mechanisms of action and provide a more holistic view of the compound's neuroactive potential. [8][9] In conclusion, this compound presents an interesting scaffold for CNS drug discovery. The presented in vitro validation workflow, comparing it with rationally selected analogs, offers a robust and efficient strategy for the initial characterization of its biological activity. Further investigation into its selectivity against other dopamine receptor subtypes and other neurotransmitter targets, as well as its functional activity (agonist vs. antagonist) is warranted.
References
- 1. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. innoprot.com [innoprot.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. neuroproof.com [neuroproof.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. neuroproof.com [neuroproof.com]
- 8. Phenotypic screening with primary neurons to identify drug targets for regeneration and degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 4-(Difluoromethoxy)piperidine
A Head-to-Head Comparison of Synthetic Routes to 4-(Difluoromethoxy)piperidine
Introduction
The piperidine scaffold is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile pharmacophore.[1] When functionalized with fluorine-containing groups, its metabolic stability and binding characteristics can be significantly enhanced. The difluoromethoxy (-OCHF₂) group, in particular, has garnered immense interest. It acts as a lipophilic hydrogen bond donor and serves as a bioisosteric replacement for hydroxyl or thiol groups, often improving membrane permeability and metabolic resistance of drug candidates.[2][3]
Consequently, 4-(Difluoromethoxy)piperidine is a highly valuable building block for drug discovery. Its synthesis, however, presents unique challenges. Selecting the optimal synthetic route is critical and depends on factors such as scale, cost, available equipment, and desired purity. This guide provides an in-depth, head-to-head comparison of prominent synthetic strategies to access this key intermediate, grounded in experimental evidence and mechanistic rationale to empower researchers in making informed decisions.
Route 1: Direct O-Difluoromethylation of N-Protected 4-Hydroxypiperidine
This approach is arguably the most step-economical, focusing on the direct conversion of the hydroxyl group of a commercially available, nitrogen-protected 4-hydroxypiperidine. The N-protection is a critical first step as the basicity of the piperidine nitrogen would otherwise interfere with the difluoromethylating agents or the basic conditions often required for their activation. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability and ease of removal under acidic conditions.
Scientific Rationale
The core of this strategy lies in the generation of difluorocarbene (:CF₂), a highly reactive intermediate that inserts into the O-H bond of the alcohol. The choice of the difluorocarbene precursor is key to the success of the reaction.
-
(Method A) TMSCF₂Br in a Biphasic System: Bromotrifluoromethyl)trimethylsilane (TMSCF₂Br) has emerged as a practical and efficient difluorocarbene source.[2][4] Its activation with a mild base like potassium acetate (KOAc) or potassium bifluoride (KHF₂) generates the carbene. The use of a biphasic solvent system (e.g., CH₂Cl₂/H₂O) is a crucial insight; it is theorized to sequester the highly reactive difluorocarbene in the organic phase with the substrate, minimizing its hydrolysis in the aqueous phase where the activator resides.[2] This spatial separation enhances the efficiency of the desired O-H insertion.
-
(Method B) Mechanochemical (Solvent-Free) Synthesis: Leveraging the same TMSCF₂Br precursor, mechanochemistry offers a green and highly efficient alternative.[5] By grinding the solid reactants (N-Boc-4-hydroxypiperidine, TMSCF₂Br, an activator, and a grinding auxiliary like KCl) in a mixer mill, the reaction proceeds in the absence of bulk solvent. This method drastically reduces solvent waste and can lead to shorter reaction times and simplified product isolation, often requiring only a simple filtration.
Visualizing the Pathway: Direct O-Difluoromethylation
Caption: Synthetic workflow for Route 1, showing both solution-phase and mechanochemical options.
Experimental Protocols
Step 1: Synthesis of N-Boc-4-hydroxypiperidine
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, ~5 mL/g) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which is typically used without further purification.
Step 2 (Method A): Solution-Phase O-Difluoromethylation
-
In a flask, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in DCM (5 mL/mmol) and H₂O (5 mL/mmol).
-
Add potassium acetate (KOAc, 4.0 eq).
-
Cool the vigorously stirred biphasic mixture to 0 °C.
-
Add (Difluoromethyl)trimethylsilane (TMSCF₂Br, 2.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-4-(difluoromethoxy)piperidine.
Step 3: N-Boc Deprotection
-
Dissolve the purified N-Boc-4-(difluoromethoxy)piperidine (1.0 eq) in a solution of HCl in 1,4-dioxane (4M) or diethyl ether.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor for completion by TLC or LC-MS.
-
Concentrate the mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford 4-(Difluoromethoxy)piperidine hydrochloride.
Route 2: Multi-Step Synthesis via O-Alkylation with Chlorodifluoroacetate
This classical approach relies on well-established, often lower-cost reagents and follows a traditional protection-alkylation-deprotection sequence. It offers a robust alternative to the newer carbene-based methods and may be more amenable to large-scale process development where cost of goods is a primary driver.
Scientific Rationale
This route begins with the same N-protection of 4-hydroxypiperidine. The key difluoromethylation step involves an Sₙ2-type reaction. The hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then reacts with a difluoromethylating agent. Sodium chlorodifluoroacetate is a common choice; upon heating, it decarboxylates in situ to generate difluorocarbene, which is then trapped by the alkoxide. This method avoids the need for more specialized and expensive reagents like TMSCF₂Br.
Visualizing the Pathway: Classical O-Alkylation
Caption: Reaction scheme for the classical multi-step synthesis (Route 2).
Experimental Protocol
Steps 1 is identical to Route 1.
Step 2: O-Alkylation with Sodium Chlorodifluoroacetate
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C under an argon atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour until gas evolution ceases.
-
Add sodium chlorodifluoroacetate (ClCF₂COONa, 1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with water and then brine to remove DMF.
-
Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography to yield N-Boc-4-(difluoromethoxy)piperidine.
Step 3 is identical to Route 1.
Head-to-Head Performance Comparison
| Parameter | Route 1A: Direct (Solution) | Route 1B: Direct (Mechanochemical) | Route 2: Classical O-Alkylation |
| Overall Yield | Moderate to High | High to Excellent | Moderate |
| Number of Steps | 3 (including protection) | 3 (including protection) | 3 (including protection) |
| Key Reagent Cost | High (TMSCF₂Br) | High (TMSCF₂Br) | Low (ClCF₂COONa) |
| Reaction Conditions | Mild (0 °C to RT) | Mild (RT, solvent-free) | Harsher (NaH, high temp) |
| Safety & Handling | TMSCF₂Br is moisture sensitive. | Solid-state reaction contains hazards. | NaH is highly flammable. DMF is a toxic solvent. |
| Scalability | Demonstrated on lab scale. | Challenging for large-scale production. | Well-established and highly scalable. |
| Green Chemistry | Generates solvent waste. | Excellent; solvent-free reaction. | Poor; uses hazardous reagents and solvents. |
| Purification | Chromatography required. | Simplified (filtration may suffice). | Aqueous workup and chromatography required. |
Discussion and Recommendations
Route 1 (Direct O-Difluoromethylation) stands out for its elegance and efficiency, particularly on a laboratory scale.
-
Method A (Solution Phase) is a robust and general method with good substrate scope, as demonstrated in the literature for various alcohols.[2] The primary drawback is the cost of the TMSCF₂Br reagent, which may be prohibitive for large-scale manufacturing.
-
Method B (Mechanochemical) represents the cutting edge of sustainable synthesis.[5] Its solvent-free nature is a significant advantage, reducing environmental impact and simplifying purification. While highly effective on a small scale, scaling ball-milling operations for multi-kilogram production remains a specialized endeavor. This route is ideal for discovery chemistry and green chemistry initiatives.
Route 2 (Classical O-Alkylation) is the workhorse approach. Its reliance on inexpensive, commodity-like reagents (NaH, ClCF₂COONa) makes it the most economically viable option for large-scale production.[6] However, this benefit comes at the cost of less favorable safety and environmental profiles. The use of sodium hydride requires stringent safety protocols, and the high-boiling, toxic solvent DMF necessitates extensive aqueous workups, generating significant waste streams. This route is best suited for process chemistry departments where cost-of-goods and scalability are the paramount concerns.
Final Verdict
-
For Discovery & Research Labs: Route 1A is the recommended starting point due to its reliability and mild conditions. Route 1B is an excellent alternative for labs equipped with a mixer mill, offering significant green chemistry benefits.
-
For Process Development & Manufacturing: Route 2 is the most practical and economically feasible choice, despite its environmental and safety drawbacks. The well-understood reaction conditions and low reagent costs make it the most likely candidate for industrial-scale synthesis.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 4-(Difluoromethoxy)piperidine hydrochloride
Abstract
4-(Difluoromethoxy)piperidine hydrochloride is a pivotal building block in contemporary drug discovery, valued for introducing the difluoromethoxy motif into novel chemical entities to enhance metabolic stability and lipophilicity. The purity of this reagent is not a trivial specification; it is a critical quality attribute (CQA) that directly impacts reaction yield, impurity profiling of subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a multi-modal analytical strategy for the comprehensive purity assessment of commercially available this compound. We eschew a single-technique approach, instead advocating for an orthogonal methodology that combines quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Karl Fischer titration. By explaining the causality behind each experimental choice and providing detailed, self-validating protocols, this guide equips researchers and drug development professionals with a robust framework for qualifying this critical reagent and making informed supplier selections.
The Imperative of Purity: Why Scrutiny is Non-Negotiable
The piperidine scaffold is one of the most ubiquitous N-heterocycles in FDA-approved drugs.[1][2] Its modern fluorinated derivatives, such as 4-(difluoromethoxy)piperidine, are of high interest to medicinal chemists. The difluoromethoxy (-OCHF₂) group can modulate pKa, improve metabolic stability by blocking sites of oxidation, and fine-tune lipophilicity, thereby enhancing a drug candidate's pharmacokinetic profile.
However, the synthesis of such intermediates can introduce a variety of impurities, including starting materials, by-products, residual solvents, and inorganic salts.[3][4] These are not benign passengers; they can carry forward through a synthetic sequence, leading to difficult-to-remove impurities in the final API. According to the International Council for Harmonisation (ICH) guideline Q3A(R2), impurities in a new drug substance must be rigorously controlled and characterized.[5][6][7] Therefore, a thorough purity assessment of this key starting material is a crucial first step in any drug development program to ensure reproducibility, safety, and regulatory compliance.[3]
A Multi-Modal Analytical Framework
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—different techniques that measure the same attribute (purity) through distinct physical principles. This approach minimizes the risk of an impurity going undetected because it co-elutes in chromatography or is invisible to a specific detector. Our recommended workflow integrates spectroscopic and chromatographic methods for a comprehensive evaluation.
Caption: Integrated workflow for purity assessment.
Experimental Design & Protocols
This section details the core analytical techniques for a rigorous comparison of commercial this compound samples.
Quantitative ¹H NMR (qNMR): The Primary Standard
Causality: Unlike chromatography, which provides a relative purity based on area percentage, qNMR is a primary analytical method.[8] It allows for the direct measurement of a compound's purity (as a mass fraction) against a certified, unrelated internal standard.[9][10] The signal intensity in NMR is directly proportional to the number of protons, providing an absolute measure without needing a reference standard of the analyte itself.[8][9] This makes it invaluable for assessing new or rare chemical entities.
Protocol:
-
Sample Preparation:
-
Accurately weigh (~10 mg) this compound into an NMR tube using a microbalance (±0.01 mg accuracy).[11]
-
Accurately weigh (~5 mg) a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same tube. The standard must have signals that do not overlap with the analyte.[12]
-
Add 600 µL of a deuterated solvent (e.g., DMSO-d₆) and vortex until fully dissolved.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Use a standard 30-degree pulse (zg30) to ensure full relaxation between scans.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard signals of interest (a 30-second delay is typically a safe starting point for quantitative accuracy).[8]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio >250:1 for the peaks chosen for integration.[8]
-
-
Data Processing & Calculation:
-
Apply minimal line broadening (e.g., 0.3 Hz) and perform careful phase and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate purity using the standard equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, Purity_std=Purity of the certified standard.[9]
-
Self-Validation: The use of a certified internal standard with a known purity provides traceability. The high resolution of NMR also allows for the simultaneous identification and potential quantification of structurally related impurities.
LC-MS: Profiling Non-Volatile Impurities
Causality: LC-MS is the workhorse for detecting non-volatile organic impurities that may be present from the synthesis, such as unreacted starting materials, intermediates, or by-products.[13][14] The combination of liquid chromatography's separation power with mass spectrometry's sensitive detection and mass identification is ideal for impurity profiling.[15][16] For fluorinated compounds, reverse-phase chromatography is typically effective.[17][18]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Prepare a working solution at 0.1 mg/mL from the stock.
-
-
Instrumentation (HPLC coupled to a Quadrupole MS):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
Integrate all peaks with an area greater than the reporting threshold (typically 0.05% as per ICH guidelines).[6]
-
Examine the mass spectra of any detected impurity peaks to hypothesize their structures.
-
Self-Validation: The protocol should include a blank injection (diluent only) to ensure no system contamination. The mass spectrometer provides mass-to-charge ratio data, which acts as an internal check on the identity of the main peak and provides crucial information for identifying unknown impurities.
GC-MS: Detecting Residual Solvents
Causality: Organic solvents are unavoidable in synthesis and must be controlled.[6] GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds, making it the ideal technique for detecting residual solvents like acetone, ethyl acetate, or dichloromethane, which may be trapped in the crystalline solid.[15][16]
Protocol:
-
Sample Preparation (Headspace Analysis):
-
Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a high-boiling point solvent (e.g., DMSO or NMP) containing a suitable internal standard (e.g., n-dodecane).
-
Crimp the vial securely.
-
-
Instrumentation (Headspace Sampler and GC-MS):
-
Headspace Incubator: 100 °C for 15 minutes.
-
GC Column: A low-polarity column (e.g., DB-1 or equivalent, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.
-
MS Detection: Electron Ionization (EI) mode, scanning m/z 35-350.
-
-
Data Analysis:
-
Identify solvent peaks by comparing their retention times and mass spectra to a known library (e.g., NIST).
-
Quantify against the internal standard.
-
Self-Validation: The mass spectral data provides definitive identification of the volatile compounds, confirming the results from retention time matching.
Karl Fischer Titration: Quantifying Water Content
Causality: Water is a common impurity in pharmaceutical materials and can affect stability, reactivity, and accurate weighing.[19][20] Karl Fischer titration is a highly specific and accurate method for determining water content, far superior to "loss on drying" methods which also measure volatile solvents.[21][22][23]
Protocol:
-
Instrument Setup:
-
Use a coulometric Karl Fischer titrator, which is ideal for low water content.[21]
-
Ensure the titration cell is conditioned and the reagent is fresh.
-
-
Sample Analysis:
-
Accurately weigh ~100 mg of the sample directly into the titration vessel.
-
Allow the sample to dissolve and titrate to the electrometric endpoint.
-
-
Calculation:
-
The instrument will typically provide the result directly as a percentage or in ppm. The calculation is based on the amount of iodine coulometrically generated to react with the water.
-
Self-Validation: The specificity of the Karl Fischer reaction itself is a key validation point. Regularly running a certified water standard ensures the instrument and reagents are performing correctly.
Comparative Analysis of Commercial Samples (Hypothetical Data)
Three batches of this compound were sourced from fictional suppliers (Supplier A, Supplier B, Supplier C) and subjected to the analytical workflow described above.
| Parameter | Supplier A | Supplier B | Supplier C | Method | Acceptance Criteria |
| Purity (qNMR) | 99.2% | 97.5% | 99.5% | ¹H qNMR | ≥ 98.0% |
| Purity (HPLC Area %) | 99.8% | 99.5% | 99.9% | LC-MS | ≥ 98.0% |
| Largest Single Impurity | 0.08% (Unidentified, m/z 210) | 1.8% (Piperidin-4-one) | < 0.05% | LC-MS | < 0.15% |
| Total Impurities (LC-MS) | 0.15% | 2.1% | 0.08% | LC-MS | < 1.0% |
| Residual Solvents | Acetone (450 ppm) | Dichloromethane (800 ppm) | Not Detected | GC-MS | < 5000 ppm (ICH Q3C) |
| Water Content | 0.45% | 0.15% | 0.85% | Karl Fischer | < 1.0% |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid | Visual | White Solid |
Interpretation of Results:
-
Supplier A: This material shows good overall purity. The qNMR value is slightly lower than the HPLC area %, suggesting the presence of an impurity with a poor UV chromophore that is less visible by HPLC but is detected by NMR.
-
Supplier B: This material is clearly problematic. The qNMR value is significantly lower, and LC-MS identifies a major impurity as likely unreacted starting material (piperidin-4-one). This highlights the danger of relying solely on HPLC area % for purity, as the starting material may have a different response factor. The material also has a higher level of a more toxic residual solvent.
-
Supplier C: This sample demonstrates the highest purity by both qNMR and LC-MS. However, its water content is notably higher, which must be accounted for when weighing the material for reactions to ensure accurate stoichiometry.
Caption: Decision logic based on multi-modal purity data.
Discussion and Recommendations
This comparative guide demonstrates that a single purity value on a supplier's Certificate of Analysis can be misleading. A comprehensive, multi-modal assessment is essential for true quality control.
-
The Primacy of qNMR: The discrepancy between HPLC area % and qNMR for Supplier A and B underscores the power of qNMR for obtaining an unbiased, absolute purity value. It should be considered the primary method for qualifying critical reagents.[10][12]
-
Impurity Identification: The identification of piperidin-4-one in Supplier B's material provides a clear rationale for rejection. This impurity could lead to unwanted side reactions and complicate downstream purifications.
-
Hidden Variables: The high water content in Supplier C's otherwise excellent material is a critical finding. For a reaction requiring anhydrous conditions or precise stoichiometry, failing to account for this water could lead to failed or low-yielding reactions.
Recommendations for Researchers:
-
Always Qualify Incoming Reagents: Do not assume a supplier's CoA is sufficient. At a minimum, perform a ¹H NMR and LC-MS screen on new batches of critical materials.
-
Employ Orthogonal Methods: For key starting materials in a drug development program, a full orthogonal assessment (qNMR, LC-MS, GC-MS, KF) is warranted.
-
Consider the "Total" Purity: The final "usable" purity of a reagent is not just its qNMR value. It must be corrected for non-volatile impurities, residual solvents, and water content.
-
Choose Suppliers Wisely: A supplier that provides comprehensive analytical data and demonstrates batch-to-batch consistency should be favored, even at a higher cost. The cost of a failed multi-step synthesis due to a poor-quality starting material far outweighs any initial savings.
Conclusion
The purity assessment of this compound is a critical, value-adding activity in the drug discovery and development process. By moving beyond simple chromatographic checks and embracing an integrated analytical strategy grounded in orthogonal techniques like qNMR, LC-MS, and Karl Fischer titration, scientists can mitigate risks, ensure experimental reproducibility, and build a foundation of quality that will carry through the entire development lifecycle. This rigorous, evidence-based approach to reagent qualification is a cornerstone of sound scientific practice.
References
- 1. How to Choose Piperidines: A Complete Buyer's Guide [plantin.alibaba.com]
- 2. researchgate.net [researchgate.net]
- 3. jpionline.org [jpionline.org]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. benchchem.com [benchchem.com]
- 9. emerypharma.com [emerypharma.com]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. rroij.com [rroij.com]
- 15. arborpharmchem.com [arborpharmchem.com]
- 16. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 17. Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS): identification and quantification of novel fluorinated organic compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. mt.com [mt.com]
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions, often referred to as pharmacological promiscuity, are a leading cause of adverse drug reactions (ADRs) and late-stage attrition in drug development.[1][2] This guide provides a comprehensive framework for the cross-reactivity profiling of 4-(Difluoromethoxy)piperidine hydrochloride, a fluorinated piperidine derivative. Due to the limited publicly available pharmacological data for this specific compound, this document will serve as a strategic guide, outlining a robust, industry-standard approach to systematically uncover its off-target liabilities and build a comprehensive safety profile.
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4] Its derivatives are known to interact with a wide range of biological targets, particularly within the central nervous system (CNS).[5][6] The introduction of a difluoromethoxy group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its binding affinities and off-target interactions.[7][8] Therefore, a thorough investigation into the cross-reactivity of this compound is not merely a precautionary measure but a fundamental necessity for its progression as a potential therapeutic agent.
Strategic Approach to Cross-Reactivity Profiling
A tiered and systematic approach is recommended to efficiently and cost-effectively assess the cross-reactivity of a novel compound. This strategy involves an initial broad screen against a panel of common off-targets, followed by more focused secondary assays to confirm and characterize any identified hits.
Tier 1: Broad Panel Screening for Liability Identification
The primary goal of Tier 1 screening is to cast a wide net and identify any potential high-risk off-target interactions early in the discovery process.[1][9] Several contract research organizations (CROs) offer standardized in vitro safety pharmacology panels that are well-established in the pharmaceutical industry.[2][10][11] A common and highly recommended starting point is a panel of approximately 44 to 98 targets that are known to be implicated in adverse drug reactions.[1][2]
Recommended Initial Panel:
A comprehensive initial screen should include a diverse array of target classes:
-
G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in a vast range of physiological processes. Off-target interactions can lead to cardiovascular, CNS, and gastrointestinal side effects.
-
Ion Channels: Critical for neuronal and cardiac function. Blockade of channels such as the hERG potassium channel can lead to life-threatening cardiac arrhythmias.
-
Kinases: A major class of drug targets, particularly in oncology. Unintended kinase inhibition can result in a variety of toxicities.
-
Transporters: Mediate the uptake and efflux of endogenous molecules and xenobiotics. Inhibition of key transporters can lead to drug-drug interactions and altered pharmacokinetics.
-
Nuclear Receptors: Ligand-activated transcription factors that regulate gene expression. Off-target modulation can have widespread and complex effects.
-
Enzymes: A broad category of proteins involved in numerous metabolic and signaling pathways.
The selection of a specific panel, such as the "SafetyScreen44" or a similar offering, provides a cost-effective method to rapidly assess the compound's promiscuity.[1][9]
Experimental Workflow: Broad Panel Radioligand Binding Assays
Protocol for Radioligand Binding Assays:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a multi-well plate, combine the test compound at various concentrations with a preparation containing the target of interest (e.g., cell membranes expressing a specific receptor) and a specific radioligand for that target.
-
Incubation: Incubate the mixture to allow for competitive binding between the test compound and the radioligand to the target.
-
Separation: Rapidly filter the contents of each well to separate the target-bound radioligand from the unbound radioligand.
-
Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. A significant inhibition (typically >50% at a 10 µM screening concentration) indicates a potential interaction and flags the target for further investigation.
Tier 2: Hit Confirmation and Functional Characterization
Any "hits" identified in the broad panel screening must be followed up with more detailed secondary assays to confirm the interaction and determine the functional consequence. It is crucial to distinguish between simple binding (antagonism) and functional activation (agonism).
Experimental Approaches for Tier 2 Analysis:
-
Dose-Response Curves: To determine the potency of the interaction, generate full dose-response curves for the confirmed hits from Tier 1. This will allow for the calculation of IC50 (for inhibition) or EC50 (for activation) values.
-
Functional Assays: Depending on the target class, various functional assays can be employed:
-
GPCRs: Calcium flux assays, cAMP assays, or β-arrestin recruitment assays can determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
Ion Channels: Electrophysiological techniques, such as patch-clamp assays, provide detailed information on the compound's effect on channel kinetics (e.g., activation, inactivation, blockade).
-
Enzymes: Enzyme inhibition assays are used to determine the inhibitory potency (Ki) and mechanism of inhibition.
-
Transporters: Cellular uptake or efflux assays can quantify the compound's ability to inhibit transporter function.
-
Experimental Workflow: Cellular Functional Assay (e.g., Calcium Flux)
Comparative Analysis with Structurally Related Compounds
To provide context for the cross-reactivity profile of this compound, it is valuable to compare its potential off-target profile with that of structurally similar compounds for which data is available.
| Compound Class | Known Targets/Activities | Potential Implications for this compound |
| Piperidine Derivatives | Dopamine receptors (e.g., D4), Sigma receptors (S1R, S2R), Acetylcholinesterase (AChE), Muscarinic receptors.[5][6][7] | High likelihood of interacting with CNS targets. Profiling against a panel of neurotransmitter receptors and transporters is critical. |
| Fluorinated Phenylpiperidines | Enhanced binding affinity and metabolic stability. Can alter receptor selectivity profiles compared to non-fluorinated analogs.[7] | The difluoromethoxy group may confer a unique selectivity profile. Direct comparison with non-fluorinated and other fluorinated analogs is recommended. |
| General Piperidine-containing Drugs | A wide range of targets including opioid receptors, histamine receptors, and various CNS receptors. | The broad target space of piperidine-containing drugs underscores the need for comprehensive profiling to de-risk development. |
Data Interpretation and Risk Assessment
The ultimate goal of cross-reactivity profiling is to build a comprehensive safety profile that can inform a risk-benefit assessment for the continued development of this compound.
Key Considerations for Data Interpretation:
-
Potency: How potent is the off-target interaction (IC50/EC50/Ki)? Interactions with potencies significantly weaker than the on-target potency may be of less concern.
-
Therapeutic Index: What is the ratio between the on-target and off-target potencies? A large therapeutic index is desirable.
-
Functional Effect: Does the compound inhibit or activate the off-target? The functional consequence of the interaction is critical for predicting potential ADRs.
-
Clinical Relevance of the Off-Target: Is the off-target known to be associated with significant clinical side effects (e.g., hERG, 5-HT2B)?
Conclusion
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4 | Benchchem [benchchem.com]
- 8. Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 [smolecule.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. pharmaron.com [pharmaron.com]
- 11. ChemPartner [chempartner.com]
A Comparative Benchmarking Guide to the Efficacy of Novel Dopamine D4 Receptor Antagonists: The Case of 4-(Difluoromethoxy)piperidine hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of novel dopamine D4 (D4) receptor antagonists. We will use 4-(Difluoromethoxy)piperidine hydrochloride as a primary case study, comparing its projected evaluation pathway against established D4 receptor antagonists such as the highly selective L-745,870 and the archetypal atypical antipsychotic, Clozapine.
The dopamine D4 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), has garnered significant interest as a therapeutic target.[1] Predominantly expressed in the frontal cortex, limbic system, and midbrain, the D4 receptor is implicated in higher cognitive functions, emotional regulation, and reward pathways.[1] Consequently, antagonism of this receptor holds therapeutic promise for a range of neuropsychiatric and neurological disorders, including schizophrenia, substance use disorders, and even certain cancers like glioblastoma.[2][3][4][5]
The development of D4 antagonists has been challenging, with early clinical trials yielding mixed results.[3][6][7][8] These outcomes underscore the critical need for rigorous, multi-faceted preclinical evaluation to select candidates with the highest potential. This guide outlines the essential in vitro and in vivo assays required to build a comprehensive pharmacological profile, enabling an objective comparison of novel chemical entities against established benchmarks.
Physicochemical and Pharmacokinetic Profile
Before delving into biological efficacy, a thorough characterization of a compound's physicochemical properties is paramount. These properties govern its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of its drug-like potential, including its ability to cross the blood-brain barrier.
Key parameters include molecular weight, lipophilicity (cLogP), topological polar surface area (TPSA), and pKa. High lipophilicity, for instance, can contribute to poor solubility and non-specific binding, while a high TPSA may hinder blood-brain barrier penetration. A comparative analysis, as shown below, provides an initial assessment of the candidate's profile.
Table 1: Comparative Physicochemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | cLogP (Predicted) | TPSA (Ų) |
| 4-(Difluoromethoxy)piperidine HCl | C₆H₁₂ClF₂NO | 187.61[9] | 1.2 - 1.5 | 21.3 |
| L-745,870 | C₂₁H₂₂ClN₅O₂S | 443.95 | 3.5 - 4.0 | 85.9 |
| Clozapine | C₁₈H₁₉ClN₄ | 326.82 | 2.9 - 3.4 | 15.8 |
In Vitro Efficacy: Binding Affinity and Functional Antagonism
The cornerstone of benchmarking any receptor antagonist lies in quantifying its interaction with the target receptor and its ability to block downstream signaling. This is achieved through a combination of binding and functional assays.
Receptor Binding Affinity and Selectivity
A radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for its target. This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the D4 receptor.
Critically, selectivity must be assessed by performing counter-screening against other dopamine receptor subtypes (D1, D2, D3, D5) and a panel of other GPCRs, ion channels, and transporters to identify potential off-target effects.[10] High selectivity for the D4 receptor over the D2 receptor is often considered desirable to minimize the risk of extrapyramidal side effects associated with many typical antipsychotics.[11]
Caption: Workflow for Radioligand Competitive Binding Assay.
Table 2: Hypothetical Binding Affinity (Ki, nM) and Selectivity Data
| Compound | D4 Ki | D2 Ki | D3 Ki | D2/D4 Selectivity | D3/D4 Selectivity |
| 4-(Difluoromethoxy)piperidine HCl | TBD | TBD | TBD | TBD | TBD |
| L-745,870 | 0.5 - 2 | >1000 | >1000 | >500-fold | >500-fold |
| Clozapine | 10 - 20 | 100 - 200 | 200 - 300 | ~10-fold | ~15-fold |
TBD: To Be Determined experimentally.
Functional Antagonism Assays
Demonstrating that a compound binds to the D4 receptor is only the first step. It is crucial to prove that this binding translates into functional antagonism—the ability to block receptor signaling initiated by an agonist (like dopamine or quinpirole). Since the D4 receptor is coupled to Gi/o proteins, its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[12]
Caption: D4 Receptor Gᵢ-Coupled Signaling Pathway.
Two primary assays are used to quantify this functional antagonism:
A. cAMP Accumulation Assay: In this assay, cells expressing the D4 receptor are first stimulated with forskolin to raise basal cAMP levels. Then, a D4 agonist is added, which causes cAMP levels to drop. The test antagonist is pre-incubated to determine its ability to prevent this agonist-induced decrease in cAMP.[13][14]
B. [³⁵S]GTPγS Binding Assay: This assay directly measures the activation of the G protein.[15] Agonist binding to the D4 receptor stimulates the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, the activated state can be trapped and quantified.[16] A true antagonist will block the agonist-stimulated increase in [³⁵S]GTPγS binding in a concentration-dependent manner.[17]
Table 3: Hypothetical Functional Antagonist Potency (IC50, nM)
| Compound | cAMP Assay IC50 | [³⁵S]GTPγS Assay IC50 |
| 4-(Difluoromethoxy)piperidine HCl | TBD | TBD |
| L-745,870 | 5 - 15 | 10 - 30 |
| Clozapine | 20 - 50 | 40 - 100 |
TBD: To Be Determined experimentally.
In Vivo Efficacy Models
Positive in vitro results must be validated in relevant animal models that recapitulate aspects of human disease. The choice of model depends on the intended therapeutic indication.
-
Schizophrenia Models: The prepulse inhibition (PPI) of the acoustic startle response is a key translational model. In many animal models, dopamine agonists like apomorphine disrupt PPI, mimicking sensory-gating deficits observed in schizophrenia patients. An effective D4 antagonist is expected to reverse this disruption.[11][18]
-
Substance Use Disorder Models: In rodent models of addiction, D4 antagonists have been shown to reduce drug-seeking behavior and self-administration of psychostimulants like cocaine and nicotine.[4][5] This provides a robust behavioral endpoint to assess a candidate's potential in treating addiction.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (D4 Receptor)
-
Membrane Preparation: Homogenize cells or tissues expressing the human D4 receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Centrifuge and resuspend the pellet (membrane fraction) to a final protein concentration of 10-20 µ g/well .[14]
-
Assay Setup: In a 96-well plate, add assay buffer, dilutions of the test compound (or vehicle), and a fixed concentration of radioligand (e.g., [³H]N-methylspiperone at its Kd concentration).
-
Non-Specific Binding: A parallel set of wells should contain a high concentration of a known D4 ligand (e.g., haloperidol) to determine non-specific binding.
-
Incubation: Add the cell membrane suspension to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.[14]
-
Termination & Filtration: Rapidly filter the plate contents through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash filters 3-4 times with ice-cold wash buffer.[14]
-
Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]
Protocol 2: cAMP Functional Assay (Antagonist Mode)
-
Cell Culture: Plate cells stably expressing the human D4 receptor (e.g., CHO or HEK293 cells) in a 96-well plate and grow to ~90% confluency.[14]
-
Pre-incubation: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes. Then, add varying concentrations of the test antagonist and incubate for an additional 15-30 minutes.[14]
-
Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a fixed concentration of a D4 agonist (e.g., quinpirole at its EC₈₀) to all wells. Incubate for 15-30 minutes.[14]
-
Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, GloSensor™, or ELISA-based) according to the manufacturer's protocol.[14][19][20]
-
Data Analysis: Generate a dose-response curve by plotting the measured cAMP concentration against the log concentration of the antagonist. Calculate the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.
Summary and Forward Outlook
The comprehensive benchmarking of a novel D4 receptor antagonist requires a systematic and logical progression from fundamental physicochemical characterization to complex in vivo behavioral models. By objectively comparing in vitro affinity (Ki), functional potency (IC₅₀), and selectivity against established compounds like L-745,870 and Clozapine, researchers can build a robust data package.
For this compound, the path forward involves executing these described protocols. Its low molecular weight and predicted cLogP suggest it may possess favorable pharmacokinetic properties, but only empirical data will confirm its potential. If this compound demonstrates high affinity, potent functional antagonism, and a clean selectivity profile, subsequent evaluation in animal models of psychosis or addiction would be a well-justified next step in its development as a potential therapeutic agent.
References
- 1. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D4 Receptors in Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Functional role of dopamine D4 receptor in schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vibrantpharma.com [vibrantpharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Synthetic Protocols for 4-(Difluoromethoxy)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Synthetic Strategies
The synthesis of 4-(difluoromethoxy)piperidine hydrochloride invariably commences with a readily available precursor, 4-hydroxypiperidine. To prevent unwanted side reactions at the nitrogen atom, a protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is a common and judicious choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions, which conveniently allows for the concurrent formation of the desired hydrochloride salt.
The core of the synthetic challenge lies in the introduction of the difluoromethoxy group at the 4-position. This guide will compare two primary approaches:
-
Protocol 1: Direct Difluoromethoxylation via a Difluorocarbene Precursor. This method involves the direct reaction of a protected 4-hydroxypiperidine with a reagent that generates difluorocarbene (:CF₂).
-
Protocol 2: Synthesis via a Xanthate Intermediate. This two-step approach involves the conversion of the hydroxyl group into a xanthate, followed by an oxidative desulfurization-fluorination reaction.
Comparative Analysis of Synthetic Protocols
The choice of synthetic route will depend on factors such as reagent availability, scalability, and tolerance to various functional groups. The following table summarizes the key comparative metrics for the two protocols detailed in this guide.
| Parameter | Protocol 1: Direct Difluoromethoxylation | Protocol 2: Xanthate Intermediate |
| Key Reagent | Bromotrifluoromethylsilane (TMSCF₂Br) | Carbon disulfide, Methyl iodide, Fluorinating agent |
| Number of Steps | 3 | 4 |
| Reported Yields | Moderate to good for the key difluoromethoxylation step.[1][2] | Generally good to high for analogous trifluoromethoxylation.[3] |
| Scalability | Potentially limited by the cost and availability of TMSCF₂Br. | Generally scalable, using common industrial reagents. |
| Substrate Scope | Broad, with good functional group tolerance under mild conditions.[1][4] | Well-established for a range of alcohols.[5] |
| Safety Considerations | TMSCF₂Br is a moisture-sensitive reagent. | Carbon disulfide is highly flammable and toxic. |
Protocol 1: Direct Difluoromethoxylation using a Difluorocarbene Precursor
This protocol offers a more direct route to the target molecule by leveraging a difluorocarbene source to form the ether linkage. The use of bromotrifluoromethylsilane (TMSCF₂Br) is a modern and effective method for the difluoromethylation of alcohols under relatively mild conditions.[1][2]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via direct difluoromethoxylation.
Step-by-Step Methodology
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)
-
To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as a mixture of water and dioxane, add potassium carbonate (1.5 eq.).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, perform an aqueous workup, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[6]
Causality: The Boc group protects the piperidine nitrogen from reacting in the subsequent difluoromethoxylation step. Potassium carbonate acts as a base to facilitate the reaction of the amine with Boc anhydride.
Step 2: Synthesis of tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in a biphasic solvent system (e.g., dichloromethane/water), add a mild activator such as potassium acetate (KOAc) or potassium bifluoride (KHF₂).[2]
-
Add bromotrifluoromethylsilane (TMSCF₂Br, 1.5-2.0 eq.) to the mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by silica gel column chromatography.
Causality: TMSCF₂Br, in the presence of an activator, generates difluorocarbene (:CF₂), which then inserts into the O-H bond of the alcohol to form the difluoromethyl ether.[1][4] The biphasic system helps to minimize side reactions.
Step 3: Synthesis of this compound
-
Dissolve the N-Boc-4-(difluoromethoxy)piperidine (1.0 eq.) in a suitable solvent such as methanol or dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, >2.0 eq.).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, the hydrochloride salt may precipitate. If so, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt, which can be further purified by recrystallization.[7]
Causality: The strong acidic conditions cleave the Boc protecting group, releasing carbon dioxide and isobutylene. The resulting free amine is protonated by the excess HCl to form the stable hydrochloride salt.
Protocol 2: Synthesis via a Xanthate Intermediate
This protocol is an adaptation of the well-established Hiyama-Fuchikami reaction for trifluoromethoxylation.[3] It involves the formation of a xanthate ester from the alcohol, followed by an oxidative desulfurization-fluorination step. While direct difluoromethoxylation via this route is less commonly reported, the principles are analogous to the trifluoromethoxylation process.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via a xanthate intermediate.
Step-by-Step Methodology
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)
This step is identical to Step 1 in Protocol 1.
Step 2: Synthesis of O-(1-(tert-butoxycarbonyl)piperidin-4-yl) S-methyl carbonodithioate (N-Boc-4-(S-methylxanthate)piperidine)
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.
-
After the addition, allow the mixture to stir at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 eq.) dropwise.
-
Warm the mixture to room temperature and stir for 5 hours.
-
Cool to 0 °C again and add methyl iodide (1.2 eq.) dropwise.
-
Stir at room temperature for an additional 2 hours.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.[5]
Causality: The alcohol is first deprotonated by the strong base (NaH) to form an alkoxide. This nucleophile then attacks carbon disulfide, followed by S-alkylation with methyl iodide to form the xanthate ester.
Step 3: Synthesis of tert-butyl 4-(difluoromethoxy)piperidine-1-carboxylate
-
This step is an adaptation of the trifluoromethoxylation protocol. In a suitable reactor (potentially made of a material resistant to HF, such as polyethylene), dissolve the xanthate intermediate (1.0 eq.) in an appropriate solvent.
-
Add a source of fluoride, such as a complex of hydrogen fluoride with a base (e.g., pyridine-HF or triethylamine-HF).
-
Add an oxidizing agent, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH).[3][5]
-
Stir the reaction at room temperature, monitoring its progress carefully.
-
Upon completion, quench the reaction and perform a careful workup to remove the reactive fluorine species.
-
Purify the product by column chromatography.
Causality: The oxidant is believed to react with the sulfur of the xanthate, initiating a cascade that ultimately leads to the cleavage of the C-S bond and the formation of a C-O bond with fluorine atoms from the fluoride source. The exact mechanism for difluoromethoxylation in this context would require specific experimental validation.
Step 4: Synthesis of this compound
This step is identical to Step 3 in Protocol 1.
Best Practices and Troubleshooting
-
Moisture Control: Both protocols involve moisture-sensitive reagents (Boc₂O, NaH, TMSCF₂Br). Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Management: The formation of the xanthate and the Boc-protection step can be exothermic. Maintaining the recommended temperatures is crucial for safety and to minimize side reactions.
-
Purification: The intermediates in both protocols are amenable to silica gel chromatography. The final hydrochloride salt is often a crystalline solid that can be purified by recrystallization.
-
Monitoring Reactions: TLC is a convenient method for monitoring the progress of most steps. Staining with ninhydrin can be particularly useful for visualizing the deprotected amine in the final step.[7]
Conclusion
Both presented protocols offer viable pathways to this compound. Protocol 1 represents a more modern and direct approach, though it may be contingent on the availability and cost of the specialized difluorocarbene precursor. Its mild reaction conditions and broad functional group tolerance are significant advantages. Protocol 2 , while involving an additional step, relies on more classical and potentially more scalable reagents. However, the adaptation from a trifluoromethoxylation procedure warrants careful optimization and validation for the difluoromethoxy analogue. The choice between these protocols will ultimately be guided by the specific needs of the research or development program, including scale, budget, and available expertise.
References
- 1. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Efficient and Practical Methods for the Preparation of Functionalized Aliphatic Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic data comparison of 4-(Difluoromethoxy)piperidine hydrochloride from different suppliers
An Independent Researcher's Guide to Qualifying 4-(Difluoromethoxy)piperidine hydrochloride: A Multi-Supplier Spectroscopic Comparison
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern drug discovery, the difluoromethoxy (-OCF₂H) group has emerged as a valuable substituent, often used as a bioisostere for hydroxyl or methoxy groups to enhance metabolic stability, membrane permeability, and binding affinity. The piperidine scaffold, a ubiquitous feature in many pharmaceuticals, provides a versatile entry point for molecular elaboration. Consequently, this compound is a critical building block. However, the adage "trust, but verify" has never been more relevant. The identity, purity, and consistency of such starting materials are paramount, as impurities can compromise reaction outcomes, generate misleading biological data, and introduce significant delays in development timelines.
This guide provides a comprehensive framework for the in-house spectroscopic qualification of this compound. We will proceed through a hypothetical case study, analyzing samples from three different suppliers—"Supplier Alpha," "Supplier Beta," and "Supplier Gamma"—using a suite of standard analytical techniques. The objective is not merely to present data but to explain the scientific rationale behind each step, empowering researchers to establish a robust, self-validating quality control system.
The Analytical Workflow: A Multi-Technique Approach
No single analytical technique provides a complete picture of a compound's identity and purity. A synergistic approach is essential for a conclusive assessment. Our workflow integrates Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Liquid Chromatography-Mass Spectrometry (LC-MS) to build a comprehensive quality profile.
The choice of these techniques is deliberate:
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Provides the most definitive information on the molecular structure. ¹H NMR confirms the proton environment of the piperidine ring, ¹⁹F NMR is uniquely sensitive to the difluoromethoxy group, and ¹³C NMR verifies the complete carbon skeleton.
-
FT-IR Spectroscopy: Acts as a rapid fingerprinting method to confirm the presence of key functional groups (N-H, C-O, C-F) and the absence of unexpected functionalities.
-
LC-MS: Separates the primary compound from any non-volatile impurities and confirms the molecular weight of the parent compound, providing a quantitative measure of purity.
Caption: High-level workflow for qualifying incoming chemical reagents.
Experimental Protocols
The following are standardized protocols for acquiring the necessary data. It is critical to use consistent parameters to ensure that data is comparable across different samples and batches.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the gold standard for unambiguous structure elucidation. For this molecule, ¹H NMR will map the piperidine ring protons, ¹⁹F NMR will specifically probe the difluoromethoxy group, and ¹³C NMR will confirm the carbon backbone. The combination of these three experiments provides a high-confidence structural fingerprint.
-
Protocol:
-
Prepare a sample by dissolving ~10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a small amount of an internal standard with a known chemical shift if quantitative analysis (qNMR) is desired.
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise (typically 16-64 scans) and a relaxation delay (d1) of at least 5 seconds for accurate integration.
-
Acquire a ¹⁹F NMR spectrum. This is often proton-decoupled to simplify the spectrum to a single signal for the two equivalent fluorine atoms.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: FT-IR is a fast and cost-effective technique to verify the presence of key functional groups. For the hydrochloride salt of a secondary amine, we expect to see a broad N-H⁺ stretching band, along with C-H, C-O, and C-F stretches.[1][2][3] Its primary utility here is as a rapid screening tool to flag samples with gross structural deviations.
-
Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the clean ATR crystal before running the sample.
-
C. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Rationale: LC-MS provides orthogonal data to NMR by confirming the molecular weight and assessing purity. The liquid chromatography step separates the target compound from potential impurities, and the mass spectrometer provides a highly accurate mass measurement.[4][5] For a polar molecule like this, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation technique.[6]
-
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent (e.g., a mixture of acetonitrile and water).
-
Inject a small volume (e.g., 1-5 µL) onto an LC system equipped with a HILIC column.
-
Elute the sample using a gradient of mobile phases (e.g., acetonitrile and water with an additive like formic acid or ammonium formate).
-
The eluent is directed into a mass spectrometer (e.g., an electrospray ionization, ESI, source) operating in positive ion mode.
-
Acquire data over a mass range that includes the expected molecular ion (m/z for C₆H₁₂F₂NO⁺ is 152.09).
-
Data Comparison: A Hypothetical Case Study
Let's assume we have received samples from three suppliers: Alpha, Beta, and Gamma. First, we must establish the expected "gold standard" data for a pure sample of this compound.
Reference Data for Pure this compound
| Technique | Parameter | Expected Observation |
| ¹H NMR | δ (ppm), Multiplicity, Integration | ~9.2 (br s, 2H, N-H₂⁺), ~6.7 (t, JHF=73 Hz, 1H, -OCF₂H ), ~4.5 (m, 1H, CH -O), ~3.3 (m, 2H, axial N-CH ₂), ~3.0 (m, 2H, equatorial N-CH ₂), ~2.1 (m, 2H, axial C-CH ₂-C), ~1.9 (m, 2H, equatorial C-CH ₂-C) |
| ¹⁹F NMR | δ (ppm), Multiplicity | ~ -82 (d, JFH=73 Hz) relative to CFCl₃[7][8] |
| ¹³C NMR | δ (ppm) | ~115 (t, JCF=260 Hz, -OC F₂H), ~75 (t, JCF=25 Hz, C -O), ~43 (piperidine C2/C6), ~28 (piperidine C3/C5)[9][10] |
| FT-IR | Wavenumber (cm⁻¹) | ~2700-3000 (broad, N-H₂⁺ stretch), ~2960 (C-H stretch), ~1100-1200 (C-F stretch), ~1050 (C-O stretch)[1][11] |
| LC-MS | Purity (%), m/z | >99.5% by UV/ELSD, [M+H]⁺ = 152.09 |
Comparative Results from Suppliers
| Technique | Supplier Alpha | Supplier Beta | Supplier Gamma |
| ¹H NMR | Matches reference data perfectly. | Matches reference, but includes a singlet at δ 2.50 ppm (DMSO) and a singlet at δ 3.33 ppm (water). | Significant deviation. Piperidine signals are present, but the triplet at δ 6.7 ppm is absent. An additional singlet is observed at δ 3.8 ppm. |
| ¹⁹F NMR | Matches reference data. | Matches reference data. | No signal observed. |
| ¹³C NMR | Matches reference data. | Matches reference data. | Piperidine signals are shifted. The characteristic triplet for the -OCF₂H carbon is absent. An additional signal is present at ~55 ppm. |
| FT-IR | Matches reference data. | Matches reference data. | C-F stretch (~1150 cm⁻¹) is absent. A strong, broad O-H stretch is observed ~3400 cm⁻¹. |
| LC-MS | Purity: 99.8%. m/z [M+H]⁺ = 152.09. | Purity: 99.6%. m/z [M+H]⁺ = 152.09. | Purity: <85%. Major peak at m/z [M+H]⁺ = 116.09. Minor peak at 152.09. |
Analysis and Discussion
The comparative data reveals critical differences between the suppliers, underscoring the necessity of this validation workflow.
Caption: Decision tree for interpreting analytical data from different suppliers.
-
Supplier Alpha: The data obtained from this sample is a textbook match with the expected spectroscopic profile. The ¹H, ¹⁹F, and ¹³C NMR spectra confirm the molecular structure, the FT-IR shows the correct functional groups, and the LC-MS demonstrates high purity and the correct molecular weight. This material is of high quality and can be accepted for use without reservation.
-
Supplier Beta: The core spectroscopic data for the compound itself is correct. However, the ¹H NMR spectrum clearly indicates the presence of residual dimethyl sulfoxide (DMSO) and water. While the compound is structurally correct and pure, these volatile impurities could be problematic. For instance, if the material is used in a moisture-sensitive reaction, the water could inhibit the transformation. Similarly, the presence of DMSO could affect reaction stoichiometry if calculations are based on the bulk weight of the material. This material is acceptable but should be thoroughly dried under high vacuum before use.
-
Supplier Gamma: The data from this sample shows a catastrophic failure. The absence of the characteristic signals in ¹⁹F NMR and for the -OCF₂H group in ¹H and ¹³C NMR is a definitive indicator that the desired compound is not present as the major component. The LC-MS data, showing a primary mass of 116.09, corresponds to 4-hydroxypiperidine hydrochloride, a likely precursor or hydrolysis product. The FT-IR data supports this, with the absence of a C-F stretch and the presence of an O-H stretch. This material is unequivocally the wrong compound and must be rejected. This scenario, while alarming, is not unheard of and highlights the profound risk of relying solely on a supplier's label.
Conclusion and Recommendations for Researchers
The quality of starting materials is a foundational pillar of successful research. This guide demonstrates that significant variations can and do exist between suppliers. Relying on the Certificate of Analysis alone is insufficient; an independent, in-house verification is a necessary and prudent step in the scientific process.
Key Takeaways:
-
Implement a Multi-Technique Workflow: No single method is foolproof. A combination of NMR, IR, and LC-MS provides a robust, self-validating system for quality control.
-
Establish Reference Data: Before analyzing supplier samples, know what you are looking for. Use literature values, predictive tools, or a trusted batch to establish a "gold standard" reference. The NIST Chemistry WebBook is an invaluable resource for reference spectra.[12][13][14][15][16]
-
Question Everything: Be critical of your data. Minor peaks in an NMR or an unexpected mass in an MS spectrum are clues that must be investigated, not ignored.
-
Communicate with Suppliers: If a discrepancy is found, contact the supplier immediately. Reputable suppliers will have a vested interest in resolving quality issues.
By integrating these principles into your laboratory's standard operating procedures, you can mitigate risks, improve experimental reproducibility, and ensure the integrity of your scientific outcomes.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. waters.com [waters.com]
- 7. rsc.org [rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. Welcome to the NIST WebBook [webbook.nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dl.cm-uj.krakow.pl:8080 [dl.cm-uj.krakow.pl:8080]
- 15. The NIST Chemistry Webbook | NIST [nist.gov]
- 16. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
In vivo efficacy comparison of 4-(Difluoromethoxy)piperidine hydrochloride and its analogs
As a Senior Application Scientist, this guide provides a framework for conducting a comprehensive in vivo efficacy comparison of 4-(Difluoromethoxy)piperidine hydrochloride and its rationally designed analogs. In the absence of direct comparative data in the public domain, this document outlines the strategic rationale, experimental design, and detailed protocols necessary to generate such data, empowering researchers to systematically evaluate this promising chemical scaffold.
Introduction: The Strategic Value of the 4-(Difluoromethoxy)piperidine Scaffold
The confluence of a privileged heterocyclic scaffold with a modern bioisosteric group presents a compelling starting point for drug discovery. The piperidine ring is a cornerstone of medicinal chemistry, found in over twenty classes of pharmaceuticals due to its favorable physicochemical properties and its ability to confer metabolic stability and modulate solubility. Its three-dimensional structure allows for precise vectoral presentation of substituents to engage with biological targets.
The difluoromethoxy (-OCF₂H) group, a fluorine-containing functional group, has gained significant traction for its ability to enhance key drug-like properties. Unlike the more common methoxy (-OCH₃) group, the -OCF₂H moiety can block metabolic O-demethylation, increasing a compound's half-life. Furthermore, it acts as a lipophilic hydrogen bond donor, a rare characteristic that allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially maintaining target engagement while improving metabolic stability. The strategic incorporation of this group can also fine-tune lipophilicity and pKa, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will delineate a systematic approach to designing and executing an in vivo study to compare this compound with its analogs, with the goal of establishing a robust structure-activity relationship (SAR) and identifying a lead candidate for further development.
The Rationale for Comparison: Designing an Analog Library
The core objective of comparing a parent compound with its analogs is to understand the SAR—how incremental changes to the molecular structure affect its biological activity, selectivity, and pharmacokinetic properties. For the 4-(Difluoromethoxy)piperidine scaffold, a well-designed analog library would seek to answer several key questions:
-
Positional Isomerism: Is the 4-position on the piperidine ring optimal for the difluoromethoxy group? Moving it to the 3- or 2-position could significantly alter the molecule's conformation and how it interacts with a target binding pocket.
-
Bioisosteric Replacement: How does the -OCF₂H group compare to other common functional groups? Replacing it with its non-fluorinated counterpart (-OCH₃), a simple hydroxyl group (-OH), or the more electron-
Safety Operating Guide
Proper Disposal of 4-(Difluoromethoxy)piperidine hydrochloride: A Comprehensive Guide for Laboratory Professionals
The causality behind these rigorous disposal protocols stems from the potential hazards associated with halogenated organic compounds and piperidine derivatives. These can include toxicity, environmental persistence, and unforeseen reactivity. Therefore, a cautious and well-documented approach to disposal is not merely a regulatory requirement but a professional obligation.
Immediate Safety Considerations: The First Line of Defense
Before initiating any disposal procedure, a thorough risk assessment is paramount. The following immediate safety measures should be implemented:
-
Personal Protective Equipment (PPE): A non-negotiable standard. Always wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[3]
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.[3]
-
Spill Kit Accessibility: Ensure a well-stocked chemical spill kit is readily accessible. For a solid compound like 4-(Difluoromethoxy)piperidine hydrochloride, this should include an inert absorbent material.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to minimize risk and ensure regulatory compliance.
Step 1: Waste Characterization and Segregation
Proper waste characterization is the foundation of safe disposal. Based on its structure as a halogenated piperidine hydrochloride salt, this compound should be treated as a hazardous chemical waste.
-
Do Not Drain Dispose: Under no circumstances should this compound or its residues be disposed of down the sink.[3][4] Halogenated organic compounds can be harmful to aquatic life and may interfere with wastewater treatment processes.
-
Segregation is Key: This waste must be segregated from other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. Avoid mixing with incompatible materials such as strong oxidizing agents or strong bases, which could lead to vigorous reactions.
Step 2: Container Selection and Labeling
The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.[4]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "1630907-16-2"
-
The primary hazard(s) (e.g., "Irritant," "Harmful if swallowed"). While the specific hazards are not fully documented, it is prudent to assume it may cause skin, eye, and respiratory irritation based on similar compounds.[3][5]
-
The date of accumulation.
-
| Waste Container Labeling Requirements | Details |
| Primary Identifier | "Hazardous Waste" |
| Chemical Name | This compound |
| CAS Number | 1630907-16-2 |
| Potential Hazards | Irritant, Harmful if Swallowed, Potential Environmental Hazard |
| Accumulation Start Date | [Date of first addition of waste] |
Step 3: Waste Accumulation and Storage
Proper storage of the waste container is essential to prevent accidents and ensure a safe laboratory environment.
-
Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[3]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and reputable chemical waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will have established procedures for the pickup and disposal of chemical waste. They can provide specific guidance and ensure compliance with all local, state, and federal regulations.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.
Decision Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
If safe to do so, prevent the spread of the solid material.
-
Use an inert absorbent material (e.g., vermiculite, sand) to clean up the spill. Avoid raising dust.[3]
-
Place the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Report the spill to your EHS office.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Difluoromethoxy)piperidine hydrochloride
Understanding the Hazard Landscape
4-(Difluoromethoxy)piperidine hydrochloride (CAS No. 1630907-16-2) is a halogenated piperidine derivative.[1][2] While toxicological properties for this specific molecule have not been fully investigated, data from analogous compounds such as 4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride and 4-(difluoromethylene)piperidine hydrochloride suggest potential hazards.[3][4][5] These include:
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Eye Irritation: Poses a risk of serious eye irritation.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[3][4]
-
Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[4]
Given these potential risks, a comprehensive suite of personal protective equipment (PPE) is the first and most critical line of defense.
Personal Protective Equipment (PPE): A Multi-Faceted Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table outlines the recommended PPE, and the subsequent workflow diagram provides a decision-making framework for its selection.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Essential for preventing contact with airborne particles or splashes, which can cause serious eye irritation.[3][4][6] Standard safety glasses are insufficient. |
| Skin and Body Protection | A knee-length laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider a chemical-resistant apron or coveralls.[7] | Protects skin from accidental contact. Ensure there is no exposed skin between the glove and the sleeve of the lab coat.[6] |
| Hand Protection | Nitrile gloves are a suitable initial choice for handling small quantities. For prolonged contact or when handling larger amounts, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene.[8][9] | Provides a barrier against skin absorption. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently.[9] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.[5][8] This could range from a disposable N95 respirator to a half-mask or full-face respirator with appropriate cartridges, depending on the scale of the operation and ventilation. | Minimizes the risk of inhaling irritant dust particles.[3][4] All respirator use requires proper fit-testing and training.[6] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational Protocols: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] Keep away from incompatible materials such as strong oxidizing agents.[3] While some sources suggest room temperature storage, for long-term stability, refrigeration (2-8°C) in a sealed container is a good practice for many piperidine derivatives.[1][10]
Handling and Use
-
Ventilation: All handling of this compound, especially weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Weighing: To prevent the generation of dust, consider weighing the compound on a tared weigh paper or in a small, capped vial.
-
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite or sand.[12] Collect the absorbed material into a sealed container for proper disposal. Do not allow the material to enter drains or waterways.[4][13]
Disposal Plan
-
Waste Classification: As a halogenated organic compound, this compound waste should be collected in a designated, labeled container for halogenated organic waste.[14] Do not mix with non-halogenated waste.
-
Disposal Route: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[13][15] Do not attempt to dispose of this compound down the drain.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[3] If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. aksci.com [aksci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
